molecular formula C8H8Cl2O B143686 2-(3,4-Dichlorophenyl)ethanol CAS No. 35364-79-5

2-(3,4-Dichlorophenyl)ethanol

Cat. No.: B143686
CAS No.: 35364-79-5
M. Wt: 191.05 g/mol
InChI Key: GITOMJDYNUMCOV-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)ethanol is a valuable aromatic ethanol derivative that serves as a crucial synthetic intermediate and building block in advanced organic and medicinal chemistry research. Its structure, featuring a dichlorinated phenyl ring, makes it a versatile precursor for synthesizing more complex molecules. Scientific literature highlights its use in the development of novel pharmaceutical compounds . As a key intermediate, researchers can functionalize its hydroxyl group or utilize the aromatic ring in various chemical transformations to create targeted molecules for biological testing and material development. This compound is presented to the research community to facilitate innovation in synthetic pathways and drug discovery efforts. This product is intended for laboratory research purposes only and is not classified or intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITOMJDYNUMCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288379
Record name 2-(3,4-Dichlorophenyl)ethanol
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Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35364-79-5
Record name 35364-79-5
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Record name 2-(3,4-Dichlorophenyl)ethanol
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Record name 35364-79-5
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Foundational & Exploratory

2-(3,4-Dichlorophenyl)ethanol chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(3,4-Dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of this compound. The information is intended for professionals in research and development, particularly in the fields of medicinal chemistry and drug development, where this compound may serve as a key intermediate.

Core Chemical and Physical Properties

This compound, also known as 3,4-Dichlorophenethyl Alcohol, is a halogenated aromatic alcohol. Its core properties are summarized in the tables below.

Table 1: Chemical Identification
IdentifierValue
IUPAC Name This compound[1]
CAS Number 35364-79-5[1][2]
Molecular Formula C₈H₈Cl₂O[1][2]
Molecular Weight 191.05 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1CCO)Cl)Cl[1]
InChI Key GITOMJDYNUMCOV-UHFFFAOYSA-N[1]
Synonyms 3,4-Dichlorophenethyl Alcohol, Benzeneethanol, 3,4-dichloro-[1][2]
Table 2: Physical and Chemical Properties
PropertyValue
Physical State Colorless to light yellow clear liquid
Boiling Point 165 °C at 14 mmHg
XLogP3 3.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]
Table 3: Safety and Hazard Information
Hazard StatementGHS Code
Causes skin irritationH315[1]
Causes serious eye irritationH319[1]
May cause respiratory irritationH335[1]
Harmful if swallowedH302 (50% of notifications)[1]
Harmful in contact with skinH312 (50% of notifications)[1]
Harmful if inhaledH332 (50% of notifications)[1]

Experimental Protocols

Generalized Protocol 1: Reduction of 3,4-Dichlorophenylacetic Acid

This method involves the reduction of a carboxylic acid to a primary alcohol using a reducing agent such as borane-tetrahydrofuran complex (BH₃-THF).

Materials:

  • 3,4-Dichlorophenylacetic acid

  • Borane-tetrahydrofuran complex (BH₃-THF) solution (e.g., 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol or Ethanol (for quenching)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-Dichlorophenylacetic acid in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex solution dropwise to the stirred solution of the carboxylic acid.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol or ethanol until gas evolution ceases.

  • Acidify the mixture with 1 M HCl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel.

Generalized Protocol 2: Grignard Reaction with 3,4-Dichlorobenzaldehyde

This protocol describes a two-step synthesis: first, the preparation of a methyl Grignard reagent, followed by its reaction with 3,4-Dichlorobenzaldehyde.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Methyl bromide or methyl iodide

  • 3,4-Dichlorobenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure: Part A: Preparation of Methylmagnesium Bromide (Grignard Reagent)

  • Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

  • Place magnesium turnings in a round-bottom flask.

  • Add a small volume of anhydrous diethyl ether and a crystal of iodine (as an initiator).

  • Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Continue the dropwise addition of the methyl bromide solution to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture gently until most of the magnesium has reacted.

Part B: Reaction with 3,4-Dichlorobenzaldehyde

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Slowly add a solution of 3,4-Dichlorobenzaldehyde in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product into diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1-(3,4-dichlorophenyl)ethanol.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow Generalized Synthesis of this compound cluster_reduction Reduction Method cluster_grignard Grignard Method start_reduction 3,4-Dichlorophenylacetic Acid process_reduction Reduction with BH3-THF start_reduction->process_reduction quench_reduction Quenching (Methanol) process_reduction->quench_reduction workup_reduction Aqueous Workup & Extraction quench_reduction->workup_reduction purify_reduction Purification (Chromatography) workup_reduction->purify_reduction end_reduction This compound purify_reduction->end_reduction start_grignard 3,4-Dichlorobenzaldehyde process_grignard Grignard Reaction start_grignard->process_grignard reagent_prep Methyl Grignard Reagent Prep. reagent_prep->process_grignard workup_grignard Aqueous Workup (NH4Cl) process_grignard->workup_grignard purify_grignard Purification (Chromatography) workup_grignard->purify_grignard end_grignard This compound purify_grignard->end_grignard

Caption: Generalized synthetic pathways to this compound.

Analytical Workflow Diagram

Analytical_Workflow Analytical Workflow for Compound Characterization cluster_analysis Structural Analysis start Crude Synthesized Product purification Purification (e.g., Column Chromatography) start->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms purity_assessment Purity Assessment (e.g., HPLC, GC) nmr->purity_assessment ir->purity_assessment ms->purity_assessment final_product Pure, Characterized Compound purity_assessment->final_product

References

In-Depth Technical Guide: 2-(3,4-Dichlorophenyl)ethanol (CAS: 35364-79-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dichlorophenyl)ethanol is a halogenated aromatic alcohol with the chemical formula C8H8Cl2O.[1][2][3][4][5] It serves as a critical intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry. Its dichlorinated phenyl ring and reactive hydroxyl group make it a versatile building block for creating more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug development, and relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 35364-79-5[1][2][3]
Molecular Formula C8H8Cl2O[1][2][3]
Molecular Weight 191.05 g/mol [1][3]
Appearance Colorless to light yellow/orange clear liquid[5]
Purity >96.0% (GC)[2][5]
IUPAC Name This compound[1]
Synonyms 3,4-Dichlorophenethyl Alcohol[1][3][5]
XLogP3 3.2[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 2PubChem

Applications in Drug Development

This compound is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs). A notable application is in the preparation of certain antifungal agents. While not a direct precursor to sertraline, it is structurally related to intermediates used in the synthesis of antifungal drugs like Luliconazole. The general synthetic utility of chlorinated phenyl ethanols in antifungal drug development is well-established. For instance, the structurally similar (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a key intermediate for Luliconazole.[6]

The following workflow illustrates the generalized synthetic pathway where a dichlorophenylethanol derivative is utilized to produce a potent antifungal agent.

G A This compound B Activation of Hydroxyl Group (e.g., Tosylation, Halogenation) A->B Reagents: TsCl, SOCl2, etc. C Activated Intermediate B->C D Nucleophilic Substitution with Azole Moiety C->D Reagents: Imidazole, Triazole, etc. E Azole-containing Intermediate D->E F Further Functionalization/ Chiral Resolution E->F G Final Antifungal API F->G

Caption: Generalized synthetic workflow for the utilization of this compound in the synthesis of azole-based antifungal agents.

Mechanism of Action of Target Antifungals

The antifungal drugs synthesized from intermediates like this compound often target the fungal cell membrane. A primary mechanism of action for azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

G cluster_fungal_cell Fungal Cell A Azole Antifungal (derived from Dichlorophenyl -ethanol intermediate) B Lanosterol 14α-demethylase (Erg11p) A->B Inhibits D Ergosterol Biosynthesis B->D G Disrupted Membrane Integrity & Cell Death B->G Inhibition leads to C Lanosterol C->D E Ergosterol D->E F Fungal Cell Membrane E->F Incorporation F->G Disruption leads to

Caption: Mechanism of action of azole antifungals, inhibiting ergosterol biosynthesis.

Experimental Protocols

Synthesis of this compound from 3,4-Dichlorophenylacetic acid

A common synthetic route to this compound involves the reduction of the corresponding carboxylic acid or its ester.

  • Reaction: Reduction of 3,4-Dichlorophenylacetic acid.

  • Reagents:

    • 3,4-Dichlorophenylacetic acid

    • Reducing agent (e.g., Lithium aluminum hydride (LiAlH4), Borane-tetrahydrofuran complex (BH3-THF))

    • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

    • Aqueous workup solution (e.g., dilute HCl, water)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-Dichlorophenylacetic acid in the anhydrous solvent.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the reducing agent (e.g., a solution of BH3-THF or a suspension of LiAlH4) to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of water, followed by a dilute acid solution at 0°C.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Split or splitless injection of a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • Oven Program: A temperature gradient program, for example, starting at 50°C and ramping to 250°C.

    • Mass Spectrometry: Electron ionization (EI) mode, scanning a mass range of m/z 50-300. The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons adjacent to the aromatic ring, and the methylene protons adjacent to the hydroxyl group. The integration of these signals will correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 2: GHS Hazard Statements for this compound

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Source: PubChem[1]

Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Avoid breathing vapors or dust.[7]

  • Avoid contact with skin and eyes.[7]

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly antifungal agents. A thorough understanding of its physicochemical properties, synthetic routes, and safe handling procedures is crucial for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this compound, enabling further innovation in drug discovery and development.

References

Spectroscopic Profile of 2-(3,4-Dichlorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(3,4-Dichlorophenyl)ethanol, a key intermediate in various chemical syntheses. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and organic synthesis, offering detailed spectroscopic information and the methodologies for its acquisition.

Chemical Structure and Properties

IUPAC Name: this compound[1] Molecular Formula: C₈H₈Cl₂O[1][2] Molecular Weight: 191.05 g/mol [1][2] CAS Number: 35364-79-5[1][2]

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.40d1HAr-H (H2)
~7.35d1HAr-H (H5)
~7.10dd1HAr-H (H6)
~3.85t2H-CH₂-OH
~2.80t2HAr-CH₂-
~1.70s (broad)1H-OH

Predicted based on typical chemical shifts for substituted phenylethanols.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~139.5Ar-C (C1)
~132.5Ar-C (C4)
~131.0Ar-C (C3)
~130.5Ar-C (C5)
~129.0Ar-C (C6)
~128.0Ar-C (C2)
~62.0-CH₂-OH
~38.0Ar-CH₂-

Predicted based on typical chemical shifts for substituted phenylethanols.[3][4]

Table 3: FTIR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600-1450Medium-StrongC=C stretch (aromatic ring)
1250-1000StrongC-O stretch (primary alcohol)
880-800StrongC-H bend (aromatic, out-of-plane)
800-600StrongC-Cl stretch

Data sourced from Bio-Rad Laboratories, Inc. and Acros Organics, obtained on a Bruker Tensor 27 FT-IR instrument (Neat).[1]

Table 4: Mass Spectrometry Data (Predicted)
m/zRelative Intensity (%)Assignment
190/192/194Moderate[M]⁺ (Molecular ion with chlorine isotopes)
159/161High[M - CH₂OH]⁺
123Moderate[C₇H₅Cl]⁺
89Low[C₇H₅]⁺

Predicted based on typical fragmentation patterns of phenylethanols and the isotopic distribution of chlorine.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to approximately 16 ppm.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to approximately 220 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Neat Sample):

  • Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer (e.g., Bruker Tensor 27 FT-IR).

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample-loaded salt plates in the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Gas Chromatography:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

    • Use a suitable capillary column (e.g., HP-5MS) to separate the analyte from the solvent and any impurities.

    • Employ a temperature program to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C).

  • Mass Spectrometry:

    • As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer.

    • The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

    • A mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.

Visualizations

The following diagram illustrates the logical relationship between the spectroscopic data and the chemical structure of this compound.

Spectroscopic_Analysis cluster_structure Chemical Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Derived Information Structure This compound C₈H₈Cl₂O NMR NMR Spectroscopy (¹H & ¹³C) Structure->NMR provides sample for FTIR FTIR Spectroscopy Structure->FTIR provides sample for MS Mass Spectrometry Structure->MS provides sample for NMR_Data Proton & Carbon Skeleton - Aromatic protons - Ethyl alcohol chain - Hydroxyl group NMR->NMR_Data reveals FTIR_Data Functional Groups - O-H (alcohol) - C-H (aromatic/aliphatic) - C=C (aromatic) - C-O (alcohol) - C-Cl FTIR->FTIR_Data identifies MS_Data Molecular Weight & Formula - Molecular Ion Peak (m/z 190, 192, 194) - Fragmentation Pattern MS->MS_Data determines NMR_Data->Structure confirms FTIR_Data->Structure confirms MS_Data->Structure confirms

Caption: Workflow of Spectroscopic Analysis for this compound.

References

Navigating the Solubility of 2-(3,4-Dichlorophenyl)ethanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2-(3,4-Dichlorophenyl)ethanol, a significant chemical intermediate in the synthesis of various compounds. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available information to predict its behavior in common organic solvents and provides detailed methodologies for experimental solubility determination.

Core Compound Overview

This compound, also known as 3,4-Dichlorophenethyl Alcohol, is an organic compound with the molecular formula C₈H₈Cl₂O and a molecular weight of 191.05 g/mol .[1] Its structure features a polar ethanol group attached to a non-polar 3,4-dichlorophenyl ring. This amphiphilic nature governs its solubility across different solvent classes. At room temperature (20°C), it exists as a colorless to light yellow or light orange clear liquid.[2] The calculated XLogP3 value of 3.2 suggests a greater affinity for lipophilic environments over aqueous media.[1]

Predicted Solubility Profile

Due to a lack of publicly available quantitative solubility data, this guide provides a qualitative assessment based on the compound's physical state and chemical structure. As a liquid at standard conditions, this compound is expected to be miscible with a wide range of organic solvents. Miscibility refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase.

The primary factors influencing its solubility are:

  • Polarity: The presence of a hydroxyl (-OH) group allows for hydrogen bonding with polar protic solvents like alcohols. The dichlorophenyl group contributes to its solubility in non-polar and chlorinated solvents.

  • Physical State: As a liquid, the energetic barrier to dissolution is lower than for a solid, favoring miscibility with many organic liquids.

Based on these principles and data from structurally similar compounds, the following table summarizes the predicted solubility of this compound in various organic solvents.

SolventSolvent TypePredicted Solubility/MiscibilityRationale
Methanol Polar ProticMiscibleThe hydroxyl group of both the solute and solvent can form strong hydrogen bonds.
Ethanol Polar ProticMiscibleSimilar to methanol, strong hydrogen bonding interactions are expected.
Acetone Polar AproticMiscibleThe polar carbonyl group of acetone can interact with the hydroxyl group of the solute.
Ethyl Acetate Polar AproticMiscibleThe ester group provides sufficient polarity to interact with the solute.
Dichloromethane ChlorinatedMiscible"Like dissolves like" principle; the chlorinated nature of both solute and solvent favors miscibility.
Toluene Non-polarMiscibleThe aromatic dichlorophenyl ring of the solute interacts favorably with the aromatic non-polar solvent.
Hexane Non-polarLikely Miscible, but potentially less so than with aromatic solventsThe non-polar alkyl chain will interact with the dichlorophenyl ring, though the polar hydroxyl group may reduce ideal miscibility.
Dimethyl Sulfoxide (DMSO) Polar AproticMiscibleA strong polar aprotic solvent capable of dissolving a wide range of organic compounds. A related compound's solubility is enhanced by DMSO.[3]

Experimental Protocols for Solubility Determination

For precise quantification, experimental determination of solubility or miscibility is essential. The following is a generalized protocol for determining the miscibility of a liquid compound, such as this compound, in an organic solvent.

Objective: To qualitatively and quantitatively assess the miscibility of this compound in a selected organic solvent at a specific temperature.
Materials:
  • This compound

  • Selected organic solvent(s) (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or test tubes with caps

  • Vortex mixer

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

Procedure:
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

  • Qualitative Miscibility Assessment:

    • In a clear vial, add equal volumes of this compound and the test solvent (e.g., 1 mL of each).

    • Cap the vial and vortex for 1-2 minutes.

    • Allow the mixture to stand at a controlled temperature (e.g., 25°C) for at least 15 minutes.

    • Visually inspect the mixture for phase separation, cloudiness, or the presence of two distinct layers. A single, clear phase indicates miscibility.

  • Quantitative Analysis (if required for specific ratios):

    • Prepare several mixtures of this compound and the solvent in different, precisely measured volume or mass ratios in volumetric flasks.

    • After thorough mixing and temperature equilibration, analyze each mixture using a calibrated GC or HPLC method.

    • The presence of a single, sharp peak corresponding to the mixture confirms homogeneity. The concentration determined should match the prepared concentration.

The following diagram illustrates a general workflow for determining the miscibility of a liquid compound.

experimental_workflow cluster_prep Preparation cluster_mixing Mixing & Equilibration cluster_analysis Analysis cluster_results Results prep_solute Obtain pure This compound add_liquids Add known volumes of solute and solvent to vial prep_solute->add_liquids prep_solvent Select analytical grade organic solvent prep_solvent->add_liquids prep_glassware Clean and dry vials/test tubes prep_glassware->add_liquids mix Cap and vortex for 1-2 minutes add_liquids->mix equilibrate Equilibrate at controlled temperature mix->equilibrate visual_inspection Visually inspect for phase separation equilibrate->visual_inspection decision Single clear phase? visual_inspection->decision miscible Miscible decision->miscible Yes immiscible Immiscible/ Partially Miscible decision->immiscible No

A generalized workflow for determining liquid-liquid miscibility.

Conclusion

References

Navigating the Bioactive Landscape of 2-(3,4-Dichlorophenyl)ethanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(3,4-dichlorophenyl)ethanol scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into various derivatives of this compound, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel pharmaceuticals.

Anticonvulsant Activity of Amide Derivatives

A notable class of this compound derivatives displaying significant biological activity is the amide series. These compounds have been investigated for their potential as anticonvulsant agents.

Quantitative Data on Anticonvulsant Activity

The anticonvulsant effects of a homologous series of DL-dichlorophenyl alcohol amides have been evaluated in pentetrazol-induced seizure models. The data indicates that the incorporation of chlorine atoms on the phenyl ring enhances the potency of these compounds.

Compound IDStructureAnticonvulsant ActivityReference
1 DL-2-hydroxy-2-(3',4'-dichlorophenyl) butyramideSignificant activity in pentetrazol-induced seizures[1]
2 DL-3-hydroxy-3-(3',4'-dichlorophenyl) pentanamideSignificant activity in pentetrazol-induced seizures[1]
3 DL-4-hydroxy-4-(3',4'-dichlorophenyl) hexanamideSignificant activity in pentetrazol-induced seizures[1]

Note: Specific quantitative data such as ED50 values were not detailed in the available literature.

Experimental Protocol: Pentetrazol-Induced Seizure Model

The following is a generalized protocol for evaluating the anticonvulsant activity of test compounds in a pentetrazol-induced seizure model in mice, based on standard pharmacological procedures.

Objective: To assess the ability of a test compound to protect against seizures induced by pentetrazol (PTZ).

Materials:

  • Test compounds (e.g., DL-2-hydroxy-2-(3',4'-dichlorophenyl) butyramide)

  • Pentetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male Swiss albino mice (20-25 g)

  • Syringes and needles for intraperitoneal (i.p.) administration

  • Observation chambers

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Grouping: Divide the animals into groups (n=6-10 per group), including a vehicle control group, a positive control group (e.g., phenobarbital), and test groups receiving different doses of the derivative.

  • Compound Administration: Administer the test compounds and the vehicle intraperitoneally. The positive control is also administered via the same route.

  • Induction of Seizures: After a specific pretreatment time (e.g., 30 or 60 minutes), administer PTZ solution intraperitoneally to all animals.

  • Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and observe for the onset of clonic convulsions and the time of death. The absence of clonic seizures for a defined observation period (e.g., 30 minutes) is considered as protection.

  • Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection. The dose at which 50% of the animals are protected from seizures (ED50) can be determined using probit analysis.

G cluster_protocol Experimental Workflow: Anticonvulsant Screening acclimatization Animal Acclimatization grouping Grouping of Animals acclimatization->grouping administration Compound Administration (Vehicle, Test Compounds, Positive Control) grouping->administration ptz_injection Pentetrazol (PTZ) Injection administration->ptz_injection observation Observation for Seizures ptz_injection->observation data_analysis Data Analysis (% Protection, ED50) observation->data_analysis

Figure 1. Generalized workflow for anticonvulsant screening.

Cytotoxic Activity of Dichlorophenyl-Containing Derivatives

Various compounds containing a dichlorophenyl moiety have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines. While not all are direct derivatives of this compound, they provide valuable structure-activity relationship (SAR) insights for the dichlorophenyl pharmacophore.

Quantitative Data on Cytotoxicity

Dichlorophenylacrylonitriles have demonstrated potent and selective growth inhibition of breast cancer cell lines.

Compound IDStructureCell LineGI50 (µM)Reference
4 (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrileMCF-70.56 ± 0.03[2]
5 (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileMCF-70.127 ± 0.04[2]
6 (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrileMCF-70.030 ± 0.014[2]
7 (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamideMDAMB468, T47D, ZR-75-1, SKBR3, BT4740.01 - 0.206[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Objective: To determine the concentration at which a test compound inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

G cluster_protocol Experimental Workflow: MTT Cytotoxicity Assay cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Serial Dilutions of Compound cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 Value absorbance_reading->ic50_calculation

Figure 2. Generalized workflow for the MTT cytotoxicity assay.

Antifungal Activity of Dichlorophenyl-Containing Azole Derivatives

The dichlorophenyl moiety is a key structural feature in many commercially successful antifungal agents. While not direct derivatives of this compound, azole compounds containing this group provide crucial insights into the design of new antifungal drugs. The primary mechanism of action for these azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to fungal cell death.

G cluster_pathway Mechanism of Action: Azole Antifungals Acetate Acetate Acetyl_CoA Acetyl-CoA Acetate->Acetyl_CoA Squalene Squalene Acetyl_CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51 Lanosterol 14α-demethylase (CYP51) Azole Dichlorophenyl-containing Azole Derivative Azole->CYP51 Inhibition

Figure 3. Simplified signaling pathway of azole antifungal agents.

Conclusion

The this compound framework and the broader class of dichlorophenyl-containing compounds represent a rich source of biologically active molecules with potential applications in treating a range of diseases, including epilepsy, cancer, and fungal infections. The data and protocols presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future work should focus on the synthesis and evaluation of a wider array of direct derivatives of this compound to fully explore the therapeutic potential of this chemical scaffold.

References

Potential Therapeutic Applications of Dichlorophenyl Ethanol Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic applications, mechanisms of action, and relevant experimental data for compounds featuring the dichlorophenyl ethanol moiety. This structural motif is a key component in several classes of bioactive molecules, demonstrating significant utility in antifungal, antiseptic, and anticonvulsant applications.

Antifungal Applications: Azole Precursors

The 1-(2,4-dichlorophenyl)ethanol core is a cornerstone in the synthesis of numerous imidazole-based antifungal agents. These compounds are critical in treating superficial and systemic mycoses.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Derivatives of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, such as Miconazole, Econazole, and Sertaconazole, function by disrupting the integrity of the fungal cell membrane.[1] They achieve this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] This inhibition leads to the accumulation of toxic sterol precursors and increases membrane permeability, ultimately resulting in fungistatic or, at higher concentrations, fungicidal activity. Sertaconazole, for example, exhibits fungistatic activity by inhibiting ergosterol synthesis and, at higher concentrations, fungicidal activity by binding directly to nonsterol lipids in the fungal cell wall, which increases permeability and leads to cell lysis.

Ergosterol_Pathway Ergosterol Biosynthesis Pathway Inhibition cluster_pathway Fungal Cell AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol (Cell Membrane Component) Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Inhibitor Azole Antifungals (from Dichlorophenyl Ethanol Precursors) Inhibitor->Lanosterol Inhibition

Mechanism of azole antifungals on the ergosterol pathway.
Quantitative Data: In Vitro Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various dichlorophenyl ethanol-derived antifungal agents against common fungal pathogens. Lower MIC values indicate greater potency.

Table 1: MIC of Sertaconazole Against Various Fungal Isolates

Fungal GroupNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean MIC (µg/mL)Reference
Dermatophytes4560.06 - 1.0--0.06 - 1.0
Fluconazole-reduced Susceptibility Dermatophytes1140.01 - 2.00.51.00.41[2]
Candida spp.-≤0.1 - 4.0-≤0.1 - 4.0-
Yeasts-0.35 - 5.04---[3]

Table 2: Comparative MIC of Econazole and Miconazole Against Candida Isolates

Antifungal AgentMIC Range (µg/mL)IC₅₀ (µmol/L) for C. albicansReference
Econazole0.016 - 1629.90[4][5]
Miconazole0.016 - 1619.72[4][5]

Antiseptic Applications: 2,4-Dichlorobenzyl Alcohol

2,4-Dichlorobenzyl alcohol is a mild antiseptic widely used as an active ingredient in over-the-counter throat lozenges for the relief of sore throat.[6]

Mechanism of Action

The precise antiseptic mechanism is not fully elucidated but is believed to involve the denaturation of external proteins and the disruption of microbial tertiary protein structures.[7] Additionally, 2,4-dichlorobenzyl alcohol exhibits a local anesthetic effect, which is thought to be due to a blockade of sodium channels, contributing to pain relief associated with sore throats.[7]

Antiseptic_Mechanism Dual Mechanism of 2,4-Dichlorobenzyl Alcohol cluster_antiseptic Antiseptic Effect cluster_anesthetic Local Anesthetic Effect DCBA 2,4-Dichlorobenzyl Alcohol (DCBA) Denaturation Protein Denaturation & Disruption DCBA->Denaturation Blockade Channel Blockade DCBA->Blockade Protein Bacterial/Viral Surface Proteins Protein->Denaturation causes NaChannel Neuronal Sodium Channels Pain Pain Signal Transmission NaChannel->Pain enables Blockade->Pain prevents

Proposed mechanisms of 2,4-Dichlorobenzyl Alcohol.
Quantitative Data: In Vitro Virucidal Activity

Lozenges containing 2,4-dichlorobenzyl alcohol (DCBA) in combination with amylmetacresol (AMC) have demonstrated virucidal effects against several enveloped respiratory viruses.

Table 3: Virucidal Efficacy of AMC/DCBA Lozenges

VirusEffectQuantitative FindingReference
Respiratory Syncytial Virus (RSV)DeactivationPotent virucidal effect observed[6][8]
SARS-CoVDeactivationPotent virucidal effect observed[6][8]
Influenza A VirusTiter Reduction85% reduction in viral titer during lozenge dissolution time[9]
Human Coronavirus (hCoV OC43)Titer Reduction91% reduction in viral titer during lozenge dissolution time[9]
Parainfluenza Virus Type 3Titer ReductionSignificant reduction in viral titre observed after 1 min
CytomegalovirusTiter ReductionSignificant reduction in viral titre observed after 1 min

Anticonvulsant Applications: Dichlorophenyl Alcohol Amides

A series of DL-dichlorophenyl alcohol amides has been synthesized and evaluated for anticonvulsant properties, showing promise in preclinical models.

Preclinical Efficacy

The compounds DL-2-hydroxy-2-(3',4'-dichlorophenyl) butyramide, DL-3-hydroxy-3-(3',4'-dichlorophenyl) pentanamide, and DL-4-hydroxy-4-(3',4'-dichlorophenyl) hexanamide exhibited significant anticonvulsant activity in a pentylenetetrazol (PTZ)-induced seizure model. The incorporation of chlorine atoms into the phenyl ring was noted to increase the potency of these compounds. While specific ED₅₀ values are not detailed in the available literature, the activity of DL-2-hydroxy-2-(3',4'-dichlorophenyl) butyramide was reported to be only slightly lower than the reference drug, phenobarbital.

Mechanism of Action

The precise mechanism of action for these compounds has not been fully elucidated. However, related p-chlorophenyl alcohol amides have been suggested to act as potential GABA-B receptor antagonists, as their anticonvulsant effects were antagonized by the GABA-B agonist DL-baclofen. Further investigation is required to determine if the dichlorophenyl derivatives share this mechanism.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and development of dichlorophenyl ethanol compounds.

Synthesis of 1-(2',4'-dichlorophenyl)-2-(N-imidazolyl)-ethanol

This protocol describes a common method for synthesizing a key precursor for azole antifungals.

  • Preparation of Sodium Imidazolide: Add 30 g of sodium to a solution of 88.5 g of imidazole in 600 mL of methanol. Evaporate the solvent.

  • Dissolution: Dissolve the resulting residue in 300 mL of dimethylformamide (DMF) and heat the solution to 115-120°C.

  • Alkylation: To the heated solution, add a solution of 225 g of 1-(2',4'-dichlorophenyl)-2-chloro-ethanol in 400 mL of DMF dropwise with stirring. Maintain the temperature at 115-120°C for 20 minutes.

  • Precipitation: Cool the mixture to 40°C and add 2500 mL of iced water under vigorous stirring to precipitate the product.

  • Isolation and Purification: After approximately two hours, decant the supernatant, add another 2500 mL of water, and filter the mixture after standing. Dry the collected precipitate and recrystallize from toluene to yield the final product. A similar protocol involves using sodium hydroxide as the base and PEG600 as a catalyst in DMF.

Synthesis_Workflow Synthesis of a Key Antifungal Intermediate cluster_reagents Reagents & Solvents cluster_process Process Steps R1 1-(2',4'-dichlorophenyl) -2-chloro-ethanol R2 Imidazole R3 Sodium (or NaOH) R4 DMF (Solvent) R5 Toluene (Recrystallization) Step1 1. Prepare Sodium Imidazolide in Methanol, then evaporate Step2 2. Dissolve in DMF & Heat (115-120°C) Step1->Step2 Step3 3. Add Chloroethanol solution dropwise & React Step2->Step3 Step4 4. Cool & Precipitate with Iced Water Step3->Step4 Step5 5. Filter, Dry, & Recrystallize from Toluene Step4->Step5 Step6 Final Product: 1-(2',4'-dichlorophenyl) -2-(N-imidazolyl)-ethanol Step5->Step6

Workflow for the synthesis of an antifungal precursor.
Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi and is used to determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Prepare a standardized suspension of fungal conidia or yeast cells from a fresh culture.

  • Drug Dilution: Prepare serial twofold dilutions of the antifungal agent in RPMI 1640 medium within a 96-well microtiter plate.[4]

  • Inoculation: Add the standardized fungal suspension to each well of the microtiter plate. Include a drug-free well as a positive growth control.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours for yeasts, 4-10 days for dermatophytes).[2]

  • MIC Determination: Visually or spectrophotometrically determine the MIC as the lowest concentration of the antifungal drug that causes a significant inhibition of growth (e.g., ≥50% or ≥80%) compared to the positive control.

Pentylenetetrazole (PTZ)-Induced Seizure Model

This is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs.

  • Animal Preparation: Use male mice (e.g., C57BL/6 or CD1 strain) and measure their body weight.[1] Allow animals to habituate in an observation chamber for at least 3 minutes.[1]

  • Test Compound Administration: Administer the dichlorophenyl ethanol amide compound or vehicle control intraperitoneally (i.p.) at a predetermined time before PTZ challenge.

  • PTZ Preparation: Prepare a fresh solution of Pentylenetetrazole (PTZ) in sterile 0.9% saline (e.g., 2 mg/mL).[1]

  • Seizure Induction: Inject a convulsive dose of PTZ (e.g., 30-85 mg/kg, i.p., dose is strain-dependent) into the lower abdominal quadrant.

  • Observation: Immediately after PTZ injection, observe the animal continuously for 30 minutes.[1]

  • Scoring & Endpoints: Score the seizure severity using a standardized scale (e.g., Racine scale). Key endpoints include the latency to the first seizure event (e.g., myoclonic twitch, whole-body clonus) and protection from generalized tonic-clonic seizures or death.

References

An In-depth Technical Guide to 2-(3,4-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical identifiers and physicochemical properties of 2-(3,4-Dichlorophenyl)ethanol. The information presented is intended to support research and development activities where this compound may be of interest.

Chemical Identity and Structure

This compound is an aromatic alcohol characterized by a dichlorinated phenyl ring attached to an ethanol group. Its chemical structure and key identifiers are fundamental for its accurate documentation and use in experimental settings.

Identifier TypeValueSource
InChIKey GITOMJDYNUMCOV-UHFFFAOYSA-NPubChem[1]
SMILES C1=CC(=C(C=C1CCO)Cl)ClPubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 35364-79-5PubChem[1], Santa Cruz Biotechnology[2]
Molecular Formula C₈H₈Cl₂OPubChem[1], Santa Cruz Biotechnology[2]

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Compound [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; InChIKey [label="InChIKey\nGITOMJDYNUMCOV-UHFFFAOYSA-N", fillcolor="#FFFFFF", fontcolor="#202124"]; SMILES [label="SMILES\nC1=CC(=C(C=C1CCO)Cl)Cl", fillcolor="#FFFFFF", fontcolor="#202124"]; CAS [label="CAS Number\n35364-79-5", fillcolor="#FFFFFF", fontcolor="#202124"];

Compound -> InChIKey [color="#4285F4"]; Compound -> SMILES [color="#EA4335"]; Compound -> CAS [color="#FBBC05"]; }

Caption: Key chemical identifiers for this compound.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided below. These properties are crucial for understanding its behavior in various experimental conditions.

PropertyValueSource
Molecular Weight 191.05 g/mol PubChem[1], Santa Cruz Biotechnology[2]
XLogP3 3.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 189.9952203 DaPubChem[1]
Monoisotopic Mass 189.9952203 DaPubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]

Synthesis, Experimental Protocols, and Biological Activity

Currently, there is limited publicly available information regarding detailed experimental protocols, specific signaling pathways, or a defined mechanism of action for this compound. The scientific literature and chemical databases do not provide extensive details on its biological activities or applications in drug development.

It is important to distinguish this compound from the structurally similar compound, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol. The latter is a known chiral intermediate in the synthesis of antifungal agents like luliconazole.[3][4] While both are chlorinated phenyl-ethanol derivatives, their distinct structures imply different chemical and biological properties.

For research purposes, this compound is available from various chemical suppliers and is intended for research use only.[2] Researchers investigating this compound would need to develop and validate their own experimental protocols based on its physicochemical properties and research objectives.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements[1]:

  • Harmful if swallowed

  • Harmful in contact with skin

  • Causes skin irritation

  • Causes serious eye irritation

  • Harmful if inhaled

  • May cause respiratory irritation

Appropriate personal protective equipment and safety precautions should be used when handling this compound.

References

An In-depth Technical Guide to 2-(3,4-Dichlorophenyl)ethanol and its Structural Analogs: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3,4-dichlorophenyl)ethanol and its structural analogs, focusing on their synthesis, physicochemical properties, and biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of neurology and mycology.

Core Compound: this compound

This compound is a halogenated aromatic alcohol. Its structure consists of a phenylethanol backbone with two chlorine atoms substituted at the 3 and 4 positions of the phenyl ring.

Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₈H₈Cl₂O
Molecular Weight 191.05 g/mol
XLogP3 3.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Exact Mass 189.9952203 Da
Monoisotopic Mass 189.9952203 Da
Topological Polar Surface Area 20.2 Ų
Heavy Atom Count 11
CAS Number 35364-79-5

Structural Analogs and Their Properties

The biological activity of this compound can be modulated by structural modifications. These modifications primarily involve altering the substitution pattern on the phenyl ring and modifying the ethanol side chain. This section explores key structural analogs and their associated properties.

Isomeric Analogs: The Case of 2,4-Dichlorophenyl Substitution

A significant body of research has focused on the 2,4-dichloro isomer, particularly (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, which is a key chiral intermediate in the synthesis of antifungal agents like luliconazole.[2][3][4]

Physicochemical Properties of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol [5][6]

PropertyValue
Molecular Formula C₈H₇Cl₃O
Molecular Weight 225.5 g/mol
Melting Point 62 °C
Boiling Point 323.3±37.0 °C (Predicted)
Density 1.447±0.06 g/cm³ (Predicted)
pKa 12.45±0.20 (Predicted)
CAS Number 126534-31-4
Halogenated Phenylethanolamine Analogs

Halogenated phenylethanolamines represent a class of structural analogs with significant biological activities, particularly as modulators of adrenergic receptors. Studies on these compounds have revealed structure-activity relationships related to the position of halogen substituents on the phenyl ring. For instance, 2,5-dihalogenated phenylethanolamines have been shown to block beta-receptors at lower concentrations than their 2,4-dihalogenated counterparts. Conversely, compounds with a 3,4-dihalogen substitution pattern exhibit the weakest beta-adrenolytic effects at the intestine.[7]

Biological Activities and Structure-Activity Relationships (SAR)

Structural analogs of this compound have shown promise in two primary therapeutic areas: as monoamine transporter inhibitors and as antifungal agents.

Monoamine Transporter Inhibition

The dichlorophenyl scaffold is a feature in some potent monoamine transporter inhibitors. These compounds can modulate the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft by blocking their reuptake via their respective transporters (DAT, NET, and SERT).

The structure-activity relationship (SAR) for this class of compounds reveals that:

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical for both potency and selectivity. Dichloro-substitution, as seen in the core compound, is a common feature in many potent DAT inhibitors.[8][9]

  • Modifications to the Side Chain: Alterations to the ethanolamine side chain can significantly impact activity. For example, the presence of a nitrogen atom is not an absolute requirement for DAT inhibition.[8]

Antifungal Activity

Certain dichlorophenyl-containing compounds have demonstrated significant antifungal activity. The mechanism of action for many of these, particularly the azole derivatives, involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[10][11]

The SAR for antifungal activity indicates that:

  • Dichlorophenyl Moiety: The 2,4-dichlorophenyl group is a common feature in several potent antifungal agents.[10][12]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as imidazole and triazole, is a key structural feature for many antifungal compounds.[10][12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its analogs.

Monoamine Transporter Binding Assay

This protocol describes an in vitro radioligand binding assay to determine the affinity of test compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 (1-2 nM final concentration).

    • For NET: [³H]Nisoxetine (0.5-1 nM final concentration).

    • For SERT: [³H]Citalopram (1-2 nM final concentration).

  • Non-specific Binding Compounds:

    • For DAT: 10 µM Benztropine or 10 µM GBR 12909.

    • For NET: 1 µM Desipramine.

    • For SERT: 10 µM Fluoxetine.

  • Membrane Preparations: Cell membranes expressing the target transporter.

  • 96-well microplates, glass fiber filters, filtration apparatus, scintillation vials, scintillation fluid, and a liquid scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration and dilute to a final concentration of 20-50 µg of protein per well.[7]

  • Assay Setup: Prepare serial dilutions of the test compound (e.g., from 0.1 nM to 100 µM) in the assay buffer.[7]

  • In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.[7]

    • Non-specific Binding: 50 µL of the non-specific binding compound solution, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.[7]

    • Test Compound: 50 µL of the test compound dilution, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.[7]

  • Incubation: Incubate the plates at room temperature for 60-90 minutes.[7]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three to four times with 3-4 mL of ice-cold assay buffer.[7]

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter after at least 4 hours in the dark.[7]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value using non-linear regression analysis.[7]

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds against various fungal strains. This method is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Fungal Strains: e.g., Candida albicans, Aspergillus fumigatus.

  • Growth Media: Sabouraud Dextrose Broth (for inoculum preparation), RPMI-1640 medium (for the assay).

  • Antifungal Compounds: Test compounds and a reference antifungal (e.g., Fluconazole).

  • Sterile 96-well flat-bottom microplates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation: Culture the fungal strain in Sabouraud Dextrose Broth overnight. Adjust the fungal suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum size of 0.5 x 10³ to 2.5 x 10³ cells/mL in the assay wells.[14][15]

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds and the reference antifungal in the 96-well plates to a final volume of 100 µL per well.[15]

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well. Include a drug-free well as a growth control and an un-inoculated well as a sterility control.[16]

  • Incubation: Incubate the plates at 35°C for 24-48 hours. Incubation times may vary depending on the fungal species.[16][17]

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 450 nm if a pH indicator is used).[17]

Visualizations

Experimental Workflow: Monoamine Transporter Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Plate_Setup Plate Setup (Total, Non-specific, Test) Membrane_Prep->Plate_Setup Compound_Dilution Test Compound Dilution Compound_Dilution->Plate_Setup Radioligand_Prep Radioligand Preparation Radioligand_Prep->Plate_Setup Incubation Incubation Plate_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Processing Data Processing (Calculate Specific Binding) Scintillation_Counting->Data_Processing IC50_Determination IC50 Determination Data_Processing->IC50_Determination

Workflow for Monoamine Transporter Binding Assay.

Signaling Pathway: Monoamine Transporter Inhibition

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine) Transporter Monoamine Transporter (e.g., DAT) Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Vesicle Synaptic Vesicle Vesicle->Neurotransmitter Release Signal Signal Transduction Receptor->Signal Inhibitor This compound Analog (Inhibitor) Inhibitor->Transporter Blocks

Mechanism of Monoamine Transporter Inhibition.

Logical Relationship: Structure-Activity Relationship (SAR)

G cluster_mods Structural Modifications cluster_props Resulting Properties Core This compound Core Structure Phenyl_Ring Phenyl Ring Substitutions (Position, Halogen type) Core->Phenyl_Ring Side_Chain Ethanol Side Chain Modifications Core->Side_Chain Potency Potency (IC50, MIC) Phenyl_Ring->Potency Selectivity Selectivity (e.g., DAT vs SERT/NET) Phenyl_Ring->Selectivity Physicochem Physicochemical Properties (LogP, pKa) Phenyl_Ring->Physicochem Side_Chain->Potency Side_Chain->Selectivity Side_Chain->Physicochem

Structure-Activity Relationship Logic.

References

A Technical Guide to the Discovery and Synthesis of Novel Dichlorophenyl Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel dichlorophenyl ethanol derivatives. The dichlorophenyl moiety is a key pharmacophore in a range of biologically active compounds, lending favorable pharmacokinetic and pharmacodynamic properties. This document details the synthetic routes, with a focus on both chemical and biocatalytic methods, and explores the primary mechanisms of action, particularly their role as antifungal agents. Quantitative biological data, detailed experimental protocols, and visual representations of key pathways and workflows are provided to support researchers in this field.

Introduction to Dichlorophenyl Ethanol Derivatives

Dichlorophenyl ethanol derivatives are a class of chemical compounds characterized by a dichlorinated phenyl ring attached to an ethanol backbone. The position of the chlorine atoms on the phenyl ring significantly influences the molecule's steric and electronic properties, thereby affecting its biological activity. These compounds have garnered considerable interest in medicinal chemistry, primarily as intermediates in the synthesis of antifungal agents, but also for their potential in other therapeutic areas such as anticonvulsants.

The most well-studied application of these derivatives is as precursors to azole antifungals. Chiral dichlorophenyl ethanols are crucial building blocks for drugs like luliconazole, miconazole, and econazole.[1][2] These drugs function by inhibiting a key enzyme in the fungal cell membrane biosynthesis pathway, leading to fungal cell death.

Synthesis of Dichlorophenyl Ethanol Derivatives

The synthesis of dichlorophenyl ethanol derivatives can be broadly categorized into chemical and biocatalytic methods. The choice of method often depends on the desired stereochemistry, yield, and scalability.

Chemical Synthesis

Chemical synthesis routes often involve the reduction of a corresponding dichlorophenyl ketone precursor. Asymmetric reduction methods are employed to obtain specific enantiomers, which are often crucial for biological activity.

Example: Asymmetric Reduction of 2,2',4'-trichloroacetophenone

A common precursor for many antifungal agents is (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. An industrialized production method involves the chiral reduction of 2,2',4'-trichloroacetophenone using a borane complex and a chiral catalyst, such as (S)-(-)-α,α-diphenylprolinol.[1] This method achieves high chemical and optical purity ( >99%) and yields of up to 93.2%.[1]

Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative to chemical synthesis. Enzymes such as ketoreductases and alcohol dehydrogenases are employed to catalyze the stereoselective reduction of prochiral ketones.

Example: Enzymatic Reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone

Ketoreductases from various microorganisms, including Scheffersomyces stipitis and Lactobacillus kefiri, have been successfully used for the synthesis of chiral 2-chloro-1-(2,4-dichlorophenyl)ethanol.[3][4][5] These enzymatic methods can achieve high substrate concentrations (up to 600 g/L), excellent enantiomeric excess (>99.5% ee), and high yields.[5]

Quantitative Biological Data

The biological activity of dichlorophenyl ethanol derivatives is typically quantified using metrics such as Minimum Inhibitory Concentration (MIC) for antimicrobial agents and half-maximal inhibitory concentration (IC50) for enzyme inhibitors.

CompoundTarget Organism/EnzymeBiological ActivityReference
MiconazoleCandida albicansMIC: 1-10 µg/mL[6]
KetoconazoleCandida albicansMIC: 0.015-4 µg/mL[6]
LuliconazoleTrichophyton rubrumMIC: 0.002-0.004 µg/mL[7]
DL-2-hydroxy-2-(3',4'-dichlorophenyl) butyramidePentetrazol-induced seizures (mice)Significant anticonvulsant activity[8]
DL-3-hydroxy-3-(3',4'-dichlorophenyl) pentanamidePentetrazol-induced seizures (mice)Significant anticonvulsant activity[8]
DL-4-hydroxy-4-(3',4'-dichlorophenyl) hexanamidePentetrazol-induced seizures (mice)Significant anticonvulsant activity[8]

Experimental Protocols

Synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol via Asymmetric Transfer Hydrogenation

Materials:

  • 2,2',4'-trichloroacetophenone

  • Borane dimethyl sulfide complex

  • (S)-(-)-α,α-diphenylprolinol

  • Methyl tert-butyl ether (MTBE)

  • n-Hexane

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

Procedure:

  • To a dried reaction vessel under a nitrogen atmosphere, add methyl tert-butyl ether and (S)-(-)-α,α-diphenylprolinol.

  • Cool the mixture to 10-35 °C and add the borane dimethyl sulfide complex. Stir at room temperature for 30-60 minutes.

  • Under nitrogen protection, add a solution of 2,2',4'-trichloroacetophenone in MTBE dropwise to the reaction mixture, maintaining the temperature at 25-35 °C.

  • After the addition is complete, continue stirring for the time required for the reaction to complete (monitor by TLC or HPLC).

  • Quench the reaction by the slow addition of aqueous HCl.

  • Separate the organic layer and extract the aqueous layer with MTBE.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from n-hexane to yield (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol as a white solid.[1]

Biocatalytic Synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol

Materials:

  • Recombinant E. coli expressing a ketoreductase from Lactobacillus kefiri (whole cells)

  • 2-chloro-1-(2,4-dichlorophenyl)ethanone

  • Isopropanol

  • Tris-HCl buffer (pH 8.0)

  • NADP+

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, isopropanol (as a co-solvent and reducing agent), NADP+ (as a cofactor), and the recombinant E. coli cells.

  • Add the substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, to the reaction mixture. Substrate concentrations can be as high as 600 g/L.[5]

  • Incubate the reaction at 35 °C with shaking (e.g., 220 rpm) for approximately 22-24 hours, or until the reaction is complete (monitor by HPLC).[5]

  • After the reaction, remove the excess isopropanol and by-product acetone by evaporation.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the product, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.[5]

Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Dichlorophenyl ethanol derivative (test compound)

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in RPMI-1640 medium.

  • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a positive control (fungal inoculum without the test compound) and a negative control (medium only).

  • Incubate the plate at 35 °C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the test compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[4][9]

Signaling Pathways and Experimental Workflows

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of action for many dichlorophenyl ethanol derivatives, particularly the azole class, is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (encoded by the ERG11 gene). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Dichlorophenyl Ethanol Derivatives (Azoles) cluster_consequences Consequences of Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Early Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Early Steps Isopentenyl_pyrophosphate Isopentenyl_pyrophosphate Mevalonate->Isopentenyl_pyrophosphate Early Steps Farnesyl_pyrophosphate Farnesyl_pyrophosphate Isopentenyl_pyrophosphate->Farnesyl_pyrophosphate Squalene Squalene Farnesyl_pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethylated_lanosterol 14-demethylated_lanosterol Lanosterol->14-demethylated_lanosterol 14α-demethylase (CYP51) ... ... 14-demethylated_lanosterol->... Ergosterol Ergosterol ...->Ergosterol Dichlorophenyl_Ethanol_Derivative Dichlorophenyl Ethanol Derivative (e.g., Miconazole) 14-demethylase (CYP51) 14-demethylase (CYP51) Dichlorophenyl_Ethanol_Derivative->14-demethylase (CYP51) Inhibits Ergosterol_Depletion Ergosterol Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation Disrupted_Cell_Membrane Disrupted Cell Membrane (Increased Permeability) Ergosterol_Depletion->Disrupted_Cell_Membrane Leads to Toxic_Sterol_Accumulation->Disrupted_Cell_Membrane Leads to Fungal_Cell_Death Fungal Cell Death Disrupted_Cell_Membrane->Fungal_Cell_Death Results in

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by dichlorophenyl ethanol derivatives.

Workflow for the Discovery and Development of Novel Antifungal Agents

The discovery and development of new antifungal agents is a multi-step process that begins with target identification and validation, followed by lead discovery, optimization, and preclinical and clinical development.

Antifungal_Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_development Development Phase Target_Identification Target Identification & Validation Lead_Discovery Lead Discovery (High-Throughput Screening) Target_Identification->Lead_Discovery Hit_to_Lead Hit-to-Lead (SAR Studies) Lead_Discovery->Hit_to_Lead Lead_Optimization Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Lead_Optimization->In_Vivo_Efficacy Preclinical_Development Preclinical Development (Safety & Toxicology) In_Vivo_Efficacy->Preclinical_Development Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical_Development->Clinical_Trials Regulatory_Approval Regulatory Approval (FDA, EMA) Clinical_Trials->Regulatory_Approval Market Market Regulatory_Approval->Market

Caption: A generalized workflow for the discovery and development of novel antifungal drugs.

Conclusion

Dichlorophenyl ethanol derivatives represent a versatile and valuable scaffold in medicinal chemistry. Their established role as precursors to potent antifungal agents highlights their significance in drug discovery. The availability of both robust chemical and efficient biocatalytic synthetic routes provides flexibility in their preparation. Future research in this area may focus on the discovery of novel derivatives with expanded biological activities, improved pharmacokinetic profiles, and efficacy against drug-resistant pathogens. The methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds.

References

A Technical Guide to the Synthesis of 2-(3,4-Dichlorophenyl)ethanol: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-(3,4-dichlorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the necessary starting materials, provides established experimental protocols, and presents quantitative data to assist researchers in selecting and implementing the most suitable synthetic strategy.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis can be approached through several distinct chemical pathways, each with its own set of advantages and considerations regarding starting material availability, cost, yield, and scalability. The principal synthetic strategies involve the reduction of a corresponding carbonyl compound (either a carboxylic acid or a ketone) or the formation of a new carbon-carbon bond via a Grignard reaction. This guide will explore these methods in detail.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be primarily achieved through three main routes, each originating from a different commercially available starting material.

Table 1: Overview of Synthetic Pathways

Pathway NumberSynthetic ApproachKey Starting Material(s)Key Intermediate(s)
1Reduction of a Carboxylic Acid3,4-Dichlorophenylacetic acidNone
2Reduction of a Ketone1,2-Dichlorobenzene3',4'-Dichloroacetophenone
3Grignard Reaction3,4-Dichlorotoluene3,4-Dichlorobenzyl bromide

Pathway 1: Reduction of 3,4-Dichlorophenylacetic Acid

This is a direct, one-step approach to the target molecule. The carboxylic acid functional group of 3,4-dichlorophenylacetic acid is reduced to a primary alcohol.

Logical Workflow for Pathway 1

A 3,4-Dichlorophenylacetic acid B This compound A->B Reduction (e.g., LiAlH4)

Caption: Reduction of 3,4-Dichlorophenylacetic acid.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
  • Materials:

    • 3,4-Dichlorophenylacetic acid

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • 10% Sulfuric acid

    • Anhydrous sodium sulfate

    • Water

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).

    • A solution of 3,4-dichlorophenylacetic acid (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred and heated to reflux for an additional 2-4 hours to ensure the completion of the reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

    • The resulting granular precipitate is filtered off, and the filter cake is washed with diethyl ether.

    • The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

    • The product can be further purified by vacuum distillation or column chromatography.

Table 2: Quantitative Data for Pathway 1 (Representative)

ParameterValue
Molar Ratio (Acid:LiAlH₄)1 : 1.2-1.5
SolventAnhydrous Diethyl Ether or THF
Reaction TemperatureReflux (approx. 35°C for ether)
Reaction Time2 - 4 hours
Typical Yield> 90%

Pathway 2: Reduction of 3',4'-Dichloroacetophenone

This two-step pathway involves the initial synthesis of 3',4'-dichloroacetophenone via a Friedel-Crafts acylation of 1,2-dichlorobenzene, followed by the reduction of the ketone to the desired alcohol.

Logical Workflow for Pathway 2

A 1,2-Dichlorobenzene B 3',4'-Dichloroacetophenone A->B Friedel-Crafts Acylation (e.g., Acetic anhydride, AlCl3) C This compound B->C Reduction (e.g., NaBH4)

Caption: Synthesis via 3',4'-Dichloroacetophenone.

Experimental Protocols

Step 2a: Synthesis of 3',4'-Dichloroacetophenone [1]

  • Materials:

    • 1,2-Dichlorobenzene

    • Acetic anhydride

    • Anhydrous aluminum trichloride (AlCl₃)

    • 10% Hydrochloric acid

    • Water

  • Procedure:

    • To a reaction vessel, add 1,2-dichlorobenzene (1.0 mol) and anhydrous aluminum trichloride (1.3 mol).

    • Slowly add acetic anhydride (1.0 mol) dropwise while stirring, maintaining the reaction temperature between 45°C and 55°C.

    • After the addition is complete, heat the mixture to 90-95°C and reflux for approximately 3 hours.

    • Cool the reaction mixture and hydrolyze by adding 200 mL of 10% hydrochloric acid at 80°C.

    • Separate the organic layer and wash it with water at 50°C.

    • The crude product is obtained by distillation under reduced pressure.

Step 2b: Reduction of 3',4'-Dichloroacetophenone with Sodium Borohydride (NaBH₄) [2][3]

  • Materials:

    • 3',4'-Dichloroacetophenone

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol (95%)

    • 3M Hydrochloric acid

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 3',4'-dichloroacetophenone (1 equivalent) in methanol or ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • In a separate beaker, dissolve sodium borohydride (1.2 equivalents) in the same solvent.

    • Add the sodium borohydride solution dropwise to the cooled ketone solution with continuous stirring.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

    • Carefully add 3M hydrochloric acid to quench the reaction and neutralize the excess borohydride.

    • Remove the bulk of the alcohol solvent via distillation or rotary evaporation.

    • Extract the aqueous residue with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

    • Purify by vacuum distillation or recrystallization.

Table 3: Quantitative Data for Pathway 2 (Representative)

Parameter (Step 2a)Value
Molar Ratio (Dichlorobenzene:Anhydride:AlCl₃)1 : 1 : 1.3
Reaction Temperature90 - 95°C
Reaction Time3 hours
Typical Yield> 90%
Parameter (Step 2b) Value
Molar Ratio (Ketone:NaBH₄)1 : 1.2
SolventMethanol or Ethanol
Reaction Temperature0°C to Room Temperature
Reaction Time1 - 2 hours
Typical Yield> 95%

Pathway 3: Grignard Reaction with Formaldehyde

This pathway involves the formation of a Grignard reagent from 3,4-dichlorobenzyl bromide, which is then reacted with formaldehyde to yield the target alcohol.

Logical Workflow for Pathway 3

A 3,4-Dichlorotoluene B 3,4-Dichlorobenzyl bromide A->B Bromination (e.g., NaBrO3, NaBr, H2SO4) C 3,4-Dichlorobenzyl magnesium bromide B->C Grignard Formation (Mg, ether) D This compound C->D Reaction with Formaldehyde

References

Technical Guide: Thermochemical Properties of 2-(3,4-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dichlorophenyl)ethanol is a halogenated aromatic alcohol. Understanding its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for various applications in drug development and chemical synthesis. These parameters govern the energy changes in chemical reactions, the stability of the compound, and its interactions in biological systems. This guide provides an overview of the known physical properties of this compound and outlines the experimental methodologies that would be employed to determine its key thermochemical data.

Physicochemical Properties

A summary of the available physical and chemical properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₈H₈Cl₂O
Molecular Weight 191.05 g/mol
CAS Number 35364-79-5
Appearance Colorless to pale yellow liquid or solid

Experimental Protocols for Thermochemical Data Determination

The following sections describe the standard experimental techniques used to determine the enthalpy of formation, heat capacity, and entropy of a solid organic compound like this compound.

Determination of the Standard Molar Enthalpy of Formation (ΔfH°m)

The standard molar enthalpy of formation of an organic compound is typically determined indirectly from its standard molar enthalpy of combustion (ΔcH°m). This is achieved using a bomb calorimeter.

Experimental Procedure:

  • A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel (the "bomb").

  • The bomb is filled with pure oxygen at high pressure (typically around 30 atm).

  • The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the water and the calorimeter, causing a temperature rise.

  • The final temperature of the water is recorded once thermal equilibrium is reached.

  • The energy equivalent of the calorimeter (the heat capacity of the calorimeter) is determined separately by burning a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • The standard molar enthalpy of combustion is calculated from the temperature change, the mass of the sample, and the energy equivalent of the calorimeter. Corrections, such as the Washburn corrections, are applied to account for the formation of nitric acid from residual nitrogen and sulfuric acid from any sulfur impurities, and to adjust to standard state conditions.[1]

  • The standard molar enthalpy of formation is then calculated from the standard molar enthalpy of combustion using Hess's law.

Determination of Heat Capacity (Cp)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. For solids, differential scanning calorimetry (DSC) is a common and accurate method for determining heat capacity.[1][2]

Experimental Procedure:

  • A small, accurately weighed sample of this compound is placed in a sample pan (e.g., aluminum). An empty pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The instrument heats both the sample and the reference at a constant rate.

  • The DSC measures the difference in heat flow required to maintain the sample and the reference at the same temperature. This difference is directly proportional to the heat capacity of the sample.

  • The measurement is typically performed over a range of temperatures to determine the temperature dependence of the heat capacity.

  • A baseline measurement with empty pans and a measurement with a standard material of known heat capacity (e.g., sapphire) are performed for calibration.

Determination of Entropy (S)

The absolute entropy of a substance at a given temperature can be determined from heat capacity measurements from near absolute zero (0 K) to that temperature.

Experimental Procedure:

  • The heat capacity (Cp) of the solid this compound is measured as a function of temperature from as low a temperature as possible (e.g., using a cryostat) up to the desired temperature (e.g., 298.15 K).

  • If the substance melts, the enthalpy of fusion (ΔfusH) is measured at the melting point (Tm) using DSC.

  • The entropy at the desired temperature, S(T), is calculated by integrating Cp/T with respect to temperature from 0 K to T.

  • The entropy of fusion (ΔfusS = ΔfusH/Tm) is added if the final temperature is above the melting point.

  • For temperatures close to 0 K where measurements are not feasible, the heat capacity is often extrapolated using the Debye T³ law.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the thermochemical properties of an organic compound.

References

Methodological & Application

Synthesis of 2-(3,4-Dichlorophenyl)ethanol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical synthesis of 2-(3,4-dichlorophenyl)ethanol from 3,4-dichloroacetophenone. This transformation is a crucial step in the synthesis of various pharmaceutical compounds and research chemicals. The primary methods covered are reduction via sodium borohydride and catalytic hydrogenation, offering flexibility in reagent choice and reaction conditions.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. This compound is a valuable intermediate in the preparation of biologically active molecules. Its synthesis from the readily available 3,4-dichloroacetophenone is a common requirement in medicinal chemistry and drug development. This note details two robust and widely applicable methods for this conversion.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic methods for the reduction of 3,4-dichloroacetophenone.

ParameterMethod A: Sodium Borohydride ReductionMethod B: Catalytic Hydrogenation
Reducing Agent Sodium Borohydride (NaBH₄)Hydrogen Gas (H₂) with Palladium on Carbon (Pd/C)
Solvent Methanol (MeOH) or Ethanol (EtOH)Ethanol (EtOH) or Ethyl Acetate (EtOAc)
Temperature 0 °C to Room TemperatureRoom Temperature
Pressure Atmospheric1-4 atm (or as per hydrogenation apparatus)
Reaction Time 30 minutes - 2 hours2 - 12 hours
Typical Yield >90%>95%
Work-up Acidic quench, extractionFiltration, solvent evaporation
Purity High, often requires minimal purificationHigh, catalyst is easily removed

Experimental Protocols

Method A: Reduction with Sodium Borohydride

This protocol describes the reduction of 3,4-dichloroacetophenone using sodium borohydride, a mild and selective reducing agent.[1]

Materials:

  • 3,4-Dichloroacetophenone

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (52.9 mmol) of 3,4-dichloroacetophenone in 100 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0 °C.

  • Addition of Reducing Agent: Slowly add 2.40 g (63.4 mmol) of sodium borohydride to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M HCl. Effervescence will be observed due to the evolution of hydrogen gas.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Method B: Catalytic Hydrogenation

This protocol outlines the reduction of 3,4-dichloroacetophenone via catalytic hydrogenation, a clean and efficient method.[2][3]

Materials:

  • 3,4-Dichloroacetophenone

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Ethyl Acetate)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Celite or another filter aid

Procedure:

  • Reaction Setup: To a hydrogenation flask, add 10.0 g (52.9 mmol) of 3,4-dichloroacetophenone and 100 mL of ethanol.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C to the flask.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere). Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and begin vigorous stirring.

  • Reaction: Continue the reaction at room temperature until the uptake of hydrogen ceases (typically 2-12 hours).

  • Monitoring the Reaction: The reaction progress can be monitored by TLC or GC-MS.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen from the apparatus and purge with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the product. The product is often of high purity and may not require further purification.

Characterization of Reactant and Product

3,4-Dichloroacetophenone (Starting Material):

  • Appearance: White to off-white solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J=2.1 Hz, 1H), 7.78 (dd, J=8.4, 2.1 Hz, 1H), 7.55 (d, J=8.4 Hz, 1H), 2.59 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 195.8, 137.8, 133.3, 131.0, 130.5, 129.9, 127.2, 26.6.

  • IR (KBr, cm⁻¹): 1680 (C=O stretch), 1585, 1550 (aromatic C=C stretch).

This compound (Product):

  • Appearance: Colorless to pale yellow oil or low-melting solid.[4]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J=8.2 Hz, 1H), 7.30 (d, J=2.0 Hz, 1H), 7.05 (dd, J=8.2, 2.0 Hz, 1H), 3.85 (t, J=6.5 Hz, 2H), 2.83 (t, J=6.5 Hz, 2H), 1.75 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 139.5, 132.4, 130.4, 130.3, 128.8, 127.9, 62.8, 38.7.

  • IR (neat, cm⁻¹): 3350 (broad, O-H stretch), 3070, 2940 (C-H stretch), 1595, 1470 (aromatic C=C stretch).[4]

Visualizations

ReactionWorkflow cluster_start Starting Material cluster_methods Reduction Methods cluster_product Product start 3,4-Dichloroacetophenone methodA Method A: NaBH₄ Reduction (Methanol, 0°C to RT) start->methodA methodB Method B: Catalytic Hydrogenation (H₂, Pd/C, Ethanol, RT) start->methodB product This compound methodA->product methodB->product

Caption: Synthetic routes from 3,4-dichloroacetophenone.

SignalingPathway reagents Reactants: - 3,4-Dichloroacetophenone - Reducing Agent reaction Reaction (Stirring) reagents->reaction solvent Solvent solvent->reaction workup Work-up: - Quench/Filter - Extraction reaction->workup purification Purification (Optional) workup->purification final_product Final Product: This compound purification->final_product

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a pivotal chiral intermediate in the synthesis of various pharmaceuticals, most notably the antifungal agent Luliconazole.[1][2][3] The stereochemistry at the hydroxyl-bearing carbon is critical for the biological activity of the final product, making its enantioselective synthesis a topic of significant interest in medicinal and process chemistry.[4] This document provides detailed application notes and protocols for the synthesis of the (S)-enantiomer, focusing on both biocatalytic and chemical methodologies.

Synthetic Strategies

The primary route to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol involves the asymmetric reduction of the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. Two main strategies have proven effective:

  • Biocatalytic Reduction: This approach utilizes enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to catalyze the reduction with high enantioselectivity.[1][2][4] This method is often favored for its mild reaction conditions, high selectivity, and environmental compatibility.[5]

  • Chemical Reduction: This strategy employs chiral chemical catalysts, with the Corey-Bakshi-Shibata (CBS) reduction being a prominent example, to achieve the desired enantiomer.[1][4]

This document will detail protocols for both a highly efficient biocatalytic method and the classic CBS reduction.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for different approaches to the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, allowing for a direct comparison of their efficacy.

MethodCatalyst/EnzymeSubstrate ConcentrationYield (%)Enantiomeric Excess (ee%)Key AdvantagesReference
Bioreduction KRED Mutant LK08 from Lactobacillus kefiri in recombinant E. coli300 g scale>99>99High yield and enantioselectivity, cost-effective, environmentally friendly[1]
Bioreduction Alcohol Dehydrogenase Mutant LkADHM3 from Lactobacillus kefirup to 600 g/L>99>99.5Extremely high substrate loading and space-time yield[2]
Chemical Reduction BH3-Corey-Bakshi-Shibata (CBS) CatalystNot specified71≥95 (after crystallization)Well-established chemical method[1][6]
Chemical Reduction Borane complex with chiral diphenylprolinolNot specifiedup to 93.2up to 99.4High yield and optical purity, suitable for industrial production[6]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis using KRED Mutant LK08

This protocol is based on the work by Li et al. (2019) and describes the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using a recombinant E. coli expressing a ketoreductase mutant.[1]

Materials:

  • 2-chloro-1-(2,4-dichlorophenyl)ethanone

  • Recombinant E. coli cells expressing ketoreductase LK08

  • Isopropanol

  • NADP+

  • Phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Heptane

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a mixture of 100 mM phosphate buffer (pH 7.0).

  • Add recombinant E. coli cells (wet weight, e.g., 10 g/L) to the buffer.

  • Add NADP+ as a cofactor.

  • Add isopropanol (e.g., 30% v/v) which serves as a co-solvent and a co-substrate for cofactor regeneration.

  • Substrate Addition: Add 2-chloro-1-(2,4-dichlorophenyl)ethanone to the reaction mixture. The reaction can be performed on a large scale (e.g., 300 g).

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 25°C) and agitation (e.g., 220 rpm) for a specified time (e.g., 1.5 hours or until completion).[3]

  • Monitoring: Monitor the conversion of the ketone to the alcohol using High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, extract the product from the aqueous phase using an organic solvent like ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Crystallization: Purify the crude product by crystallization from a solvent such as heptane to yield (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high chemical and enantiomeric purity.[1][3]

  • Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.

Protocol 2: Chemical Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

This protocol is a general representation of the CBS reduction for the synthesis of the target molecule.

Materials:

  • 2-chloro-1-(2,4-dichlorophenyl)ethanone

  • (S)-2-Methyl-CBS-oxazaborolidine

  • Borane complex (e.g., Borane-tetrahydrofuran complex (BH3-THF) or Borane-dimethyl sulfide complex (BMS))

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Aqueous acid solution (e.g., 1 M HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Catalyst Preparation: In a flame-dried, inert-atmosphere (e.g., nitrogen or argon) flask, dissolve (S)-2-Methyl-CBS-oxazaborolidine in anhydrous THF.

  • Cool the solution to a low temperature (e.g., 0°C or -20°C).

  • Borane Addition: Slowly add the borane complex (e.g., BH3-THF) to the catalyst solution and stir for a few minutes.

  • Substrate Addition: Dissolve 2-chloro-1-(2,4-dichlorophenyl)ethanone in anhydrous THF and add it dropwise to the catalyst-borane mixture, maintaining the low temperature.

  • Reaction: Allow the reaction to proceed at the low temperature, monitoring its progress by Thin Layer Chromatography (TLC) or HPLC.

  • Quenching: Once the reaction is complete, slowly add methanol to quench the excess borane.

  • Allow the mixture to warm to room temperature.

  • Work-up:

    • Add the aqueous acid solution to the reaction mixture.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography or crystallization to obtain the desired (S)-enantiomer.

  • Analysis: Determine the enantiomeric excess using chiral HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start: 2-chloro-1-(2,4-dichlorophenyl)ethanone reaction Asymmetric Reduction (Biocatalytic or Chemical) start->reaction quench Reaction Quenching (if applicable) reaction->quench extraction Solvent Extraction quench->extraction purification Purification (Crystallization/Chromatography) extraction->purification analysis Purity & Enantiomeric Excess (HPLC, Chiral HPLC) purification->analysis end_node End: (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol analysis->end_node

Caption: General workflow for the enantioselective synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

Reaction Mechanism: Biocatalytic Reduction

The diagram below depicts the general mechanism of a ketoreductase-catalyzed reduction of the prochiral ketone, highlighting the role of the NADPH cofactor.

G cluster_reaction Catalytic Cycle ketone 2-chloro-1-(2,4-dichlorophenyl)ethanone enzyme Ketoreductase (KRED) Active Site ketone->enzyme Substrate Binding alcohol (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol enzyme->alcohol Product Release nadp NADP+ enzyme->nadp Cofactor Release nadph NADPH nadph->enzyme Cofactor Binding nadp->nadph Cofactor Regeneration (e.g., via Isopropanol)

Caption: Simplified catalytic cycle of a ketoreductase in the synthesis of the chiral alcohol.

References

Application Notes and Protocols for the Biocatalytic Reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biocatalytic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone is a crucial step in the synthesis of several key pharmaceutical intermediates, most notably for antifungal agents like luliconazole.[1][2][3] This method offers a green and efficient alternative to traditional chemical reductions, providing high enantioselectivity under mild reaction conditions.[4][5][6] The use of ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) allows for the stereospecific synthesis of the desired chiral alcohol, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol or its (R)-enantiomer, which are valuable building blocks in organic synthesis.[7][8][9] This document provides detailed application notes and protocols for this biocatalytic transformation, summarizing key data and experimental procedures from recent literature.

Data Presentation

The following tables summarize the quantitative data from various studies on the biocatalytic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, offering a comparison of different biocatalysts and reaction conditions.

Table 1: Performance of Various Biocatalysts in the Reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone

BiocatalystSource OrganismProduct EnantiomerSubstrate Conc. (g/L)Conversion (%)Enantiomeric Excess (ee, %)Key Reference(s)
LK08 (KRED mutant)Lactobacillus kefiri(S)10>99>99[1][2][3]
LkADHM3 (ADH mutant)Lactobacillus kefir(S)up to 600>99>99.5[10]
SsCR (KRED)Scheffersomyces stipitis CBS 6045(R)6788.299.9[11]
Recombinant E. coli expressing KREDCandida macedoniensis AKU 4588(R)--99[11]

Table 2: Optimized Reaction Conditions for Selected Biocatalysts

BiocatalystpHTemperature (°C)Co-substrate/CofactorReaction Time (h)Key Reference(s)
LK087.025Isopropanol, NADP+1.5[3]
LkADHM3----[10]
SsCR--Isopropanol-[11]

Experimental Protocols

This section provides detailed methodologies for key experiments in the biocatalytic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone.

Protocol 1: Asymmetric Reduction using E. coli expressing Ketoreductase LK08[1][3]

This protocol describes the use of a whole-cell biocatalyst for the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

1. Materials:

  • 2-chloro-1-(2,4-dichlorophenyl)ethanone (substrate)

  • Recombinant Escherichia coli cells expressing the LK08 ketoreductase mutant from Lactobacillus kefiri

  • Phosphate buffer (100 mM, pH 7.0)

  • Isopropanol

  • NADP+

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

  • HPLC with a chiral column for analysis

2. Procedure:

  • Prepare a reaction mixture containing 10 g/L of 2-chloro-1-(2,4-dichlorophenyl)ethanone, 10 g/L of wet recombinant E. coli cells, 30% (v/v) isopropanol, and a catalytic amount of NADP+ in 100 mM phosphate buffer (pH 7.0).

  • Incubate the reaction mixture in a shaking incubator at 25 °C and 220 rpm for 1.5 hours.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

  • Once the reaction is complete (conversion >99%), stop the reaction by centrifuging the mixture to pellet the cells.

  • Extract the supernatant with an equal volume of ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • Analyze the enantiomeric excess (ee) of the product using chiral HPLC.

Protocol 2: High-Substrate-Load Reduction using Alcohol Dehydrogenase Mutant LkADHM3[10]

This protocol is designed for a high-yield production of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

1. Materials:

  • 2-chloro-1-(2,4-dichlorophenyl)ethanone

  • Purified LkADHM3 enzyme from Lactobacillus kefir

  • Appropriate buffer system

  • Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory equipment for biocatalytic reactions and analysis

2. Procedure:

  • Set up a reaction vessel with a buffered solution containing the LkADHM3 enzyme and the cofactor regeneration system.

  • Gradually add the substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, to the reaction mixture to reach a final concentration of up to 600 g/L.

  • Maintain the reaction at an optimal temperature and pH (as determined by enzyme characterization).

  • Monitor the reaction for conversion and enantiomeric excess.

  • Upon completion, work up the reaction mixture by extracting the product with a suitable organic solvent.

  • Isolate and purify the (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol product. This process has been reported to achieve a space-time yield of 654 g·L–1·d–1 with an enantiomeric excess of over 99.5%.[10]

Mandatory Visualizations

The following diagrams illustrate the key processes and workflows described in these application notes.

Biocatalytic_Reduction_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis & Purification Substrate 2-chloro-1-(2,4-dichlorophenyl)ethanone ReactionVessel Reaction Mixture Substrate->ReactionVessel Biocatalyst Ketoreductase (e.g., LK08) or Alcohol Dehydrogenase Biocatalyst->ReactionVessel Cofactor NADP+ / NADPH Cofactor->ReactionVessel Buffer Buffer Solution (e.g., PBS pH 7.0) Buffer->ReactionVessel Monitoring HPLC Monitoring ReactionVessel->Monitoring Conversion & ee Extraction Product Extraction ReactionVessel->Extraction Work-up Monitoring->Extraction Purification Purification Extraction->Purification FinalProduct Chiral Alcohol Product Purification->FinalProduct

Caption: General workflow for the biocatalytic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone.

Cofactor_Regeneration_System Ketone 2-chloro-1-(2,4-dichlorophenyl)ethanone Alcohol (S)- or (R)-2-chloro-1- (2,4-dichlorophenyl)ethanol Ketone->Alcohol KRED/ADH NADPH NADPH + H+ NADP NADP+ NADPH->NADP NADP->NADPH KRED/ADH Cosubstrate Isopropanol Coproduct Acetone Cosubstrate->Coproduct

Caption: Cofactor regeneration cycle using a co-substrate like isopropanol.

References

Application Notes & Protocols: Synthesis of Chiral Alcohols using Lactobacillus kefir

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral alcohols are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and flavor compounds. The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a key transformation in organic synthesis. Biocatalysis, utilizing whole-cell microorganisms or isolated enzymes, offers a green and highly selective alternative to traditional chemical methods. Lactobacillus kefir, a probiotic bacterium found in kefir grains, possesses a rich repertoire of alcohol dehydrogenases (ADHs) that catalyze the asymmetric reduction of various ketones with high enantioselectivity.[1][2][3][4] This application note provides detailed protocols for the cultivation of Lactobacillus kefir and its application as a whole-cell biocatalyst for the synthesis of chiral alcohols.

Lactobacillus kefir contains both (R)-specific and (S)-specific alcohol dehydrogenases, enabling the synthesis of both enantiomers of a target chiral alcohol.[5][6][7] The use of whole cells is particularly advantageous as it circumvents the need for enzyme purification and provides an endogenous system for cofactor regeneration (NADH or NADPH), which is essential for the reductase activity.[8][9][10]

Data Summary

The following table summarizes the quantitative data for the asymmetric reduction of various prochiral ketones to chiral alcohols using Lactobacillus kefir as a whole-cell biocatalyst.

SubstrateBiocatalystProductConversion (%)Enantiomeric Excess (ee %)ChiralityReference
AcetophenoneLactobacillus kefiri P21-Phenylethanol>99>99(S)[2][3][4]
4-ChloroacetophenoneLactobacillus kefir(R)-1-(4-chlorophenyl)-ethanol->99(R)[1]
Ethyl 4-chloro-3-oxobutanoateLactobacillus kefirEthyl (S)-4-chloro-3-hydroxybutanoate->99(S)[1]
tert-Butyl 6-chloro-3,5-dioxohexanoateLactobacillus kefir DSM 20587tert-Butyl (3R,5S)-6-chloro-dihydroxyhexanoate47.5>99(3R, 5S)[11]
2,5-HexanedioneLactobacillus kefir(2R,5R)-Hexanediol->99 (de)(2R, 5R)[7]
Ethyl 3-oxobutanoateLactobacillus kefirEthyl (R)-3-hydroxybutanoate->99(R)[6]
2-OctanoneLactobacillus kefir(2R)-Octan-2-ol->99(R)[6]
1-(Benzofuran-2-yl)ethanoneLactobacillus kefiri P2(R)-1-(Benzofuran-2-yl)ethanol96>99(R)[12]
1-(Furan-2-yl)ethanoneLactobacillus kefiri P2(R)-1-(Furan-2-yl)ethanol>9995(R)[2]
1-(Pyridin-2-yl)ethanoneLactobacillus kefiri P2(R)-1-(Pyridin-2-yl)ethanol5693(R)[12]

Experimental Protocols

Protocol 1: Cultivation of Lactobacillus kefir for Biocatalysis

This protocol describes the cultivation of Lactobacillus kefir to generate biomass for use as a whole-cell biocatalyst.

Materials:

  • Lactobacillus kefir strain (e.g., DSM 20587)

  • MRS (de Man, Rogosa and Sharpe) broth

  • Sterile flasks

  • Incubator shaker

  • Centrifuge and sterile centrifuge tubes

  • Sterile phosphate buffer (e.g., 50 mM, pH 7.0)

Procedure:

  • Inoculum Preparation: Inoculate 10 mL of sterile MRS broth with a single colony of Lactobacillus kefir from an agar plate or a glycerol stock. Incubate at 30°C for 24 hours without shaking.

  • Biomass Production: Inoculate 1 L of sterile MRS broth in a 2 L flask with the 10 mL starter culture. Incubate at 30°C for 48 hours with gentle agitation (e.g., 150 rpm).

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Cell Washing: Discard the supernatant and wash the cell pellet twice with sterile phosphate buffer (50 mM, pH 7.0). Centrifuge as in the previous step after each wash.

  • Biocatalyst Preparation: The final cell pellet can be used immediately as a wet biocatalyst or be lyophilized for long-term storage.

Protocol 2: Asymmetric Reduction of a Prochiral Ketone

This protocol provides a general procedure for the asymmetric reduction of a model prochiral ketone (e.g., acetophenone) using whole-cell Lactobacillus kefir.

Materials:

  • Wet or lyophilized Lactobacillus kefir cells

  • Prochiral ketone (e.g., acetophenone)

  • Co-substrate for cofactor regeneration (e.g., glucose or isopropanol)

  • Phosphate buffer (50 mM, pH 7.0)

  • Reaction vessel (e.g., screw-capped test tube or flask)

  • Orbital shaker

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • GC or HPLC with a chiral column for analysis

Procedure:

  • Reaction Setup: In a 50 mL flask, suspend a specific amount of wet Lactobacillus kefir cells (e.g., 1 g) in 20 mL of phosphate buffer (50 mM, pH 7.0).

  • Co-substrate Addition: Add a co-substrate for cofactor regeneration. For example, add glucose to a final concentration of 5 g/L.

  • Substrate Addition: Add the prochiral ketone (e.g., acetophenone) to a final concentration of 10 mM.

  • Reaction Incubation: Seal the flask and incubate the reaction mixture at 30°C with shaking at 200 rpm for 24-48 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by TLC, GC, or HPLC.

  • Product Extraction: After the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the crude product to determine the conversion and enantiomeric excess using GC or HPLC equipped with a suitable chiral column.

Visualizations

experimental_workflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reduction cluster_analysis Product Analysis culture L. kefir Culture inoculation Inoculation in MRS Broth culture->inoculation incubation Incubation (30°C, 48h) inoculation->incubation harvesting Cell Harvesting (Centrifugation) incubation->harvesting washing Washing with Buffer harvesting->washing biocatalyst Wet Cell Biocatalyst washing->biocatalyst reaction_setup Reaction Setup in Buffer biocatalyst->reaction_setup Add Biocatalyst substrate_add Add Prochiral Ketone reaction_setup->substrate_add cosubstrate_add Add Co-substrate (e.g., Glucose) reaction_setup->cosubstrate_add reaction Incubation (30°C, 24-48h) substrate_add->reaction cosubstrate_add->reaction extraction Product Extraction (Ethyl Acetate) reaction->extraction Reaction Mixture concentration Solvent Evaporation extraction->concentration analysis Chiral GC/HPLC Analysis concentration->analysis conversion Determine Conversion & ee analysis->conversion catalytic_cycle cluster_regen Cofactor Regeneration ketone Prochiral Ketone (R1-CO-R2) adh L. kefir ADH ketone->adh alcohol Chiral Alcohol (R1-CH(OH)-R2) adh->alcohol H- nadp NAD(P)+ adh->nadp nadph NAD(P)H nadph->adh gdh Glucose Dehydrogenase (endogenous) nadp->gdh glucose Glucose glucose->gdh gluconolactone Gluconolactone gdh->nadph H- gdh->gluconolactone

References

Application Notes and Protocols: Asymmetric Synthesis of Antifungal Intermediates Using Ketoreductases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ketoreductases (KREDs) are a class of NAD(P)H-dependent oxidoreductase enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols.[1] This capability makes them powerful biocatalysts in the pharmaceutical industry for producing enantiomerically pure intermediates, which are crucial for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3] The use of KREDs offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions (neutral pH, ambient temperature), and reduced environmental impact, aligning with the principles of green chemistry.[4] Chiral alcohols are key building blocks for numerous antifungal agents, such as those in the azole class (e.g., miconazole, isavuconazole, posaconazole), where specific stereochemistry is essential for therapeutic activity.[2][5][6][7]

These application notes provide an overview and detailed protocols for utilizing ketoreductases in the synthesis of key chiral intermediates for antifungal drugs.

Asymmetric Reduction of a Prochiral Ketone

The fundamental reaction catalyzed by a ketoreductase involves the transfer of a hydride from the nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of a ketone substrate. A proton is simultaneously transferred from a catalytic acid residue (typically a Tyrosine) in the enzyme's active site to the carbonyl oxygen.[2] This process generates a chiral alcohol with high stereopurity.

KRED_Reaction sub Prochiral Ketone kred Ketoreductase (KRED) sub->kred nadph NAD(P)H nadph->kred prod Chiral Alcohol kred->prod nadp NAD(P)+ kred->nadp

Caption: General schematic of a ketoreductase (KRED) catalyzed reaction.

Application 1: Synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol

(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a critical chiral intermediate for the synthesis of several widely used imidazole antifungal agents, including miconazole and sertaconazole.[2] The asymmetric reduction of the corresponding prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, can be efficiently achieved using a ketoreductase from Scheffersomyces stipitis (SsCR).[8]

Quantitative Data Summary

EnzymeSubstrateSubstrate Conc. (g/L)ProductYield (%)Enantiomeric Excess (e.e.) (%)Reference
SsCR from Scheffersomyces stipitis2-chloro-1-(2,4-dichlorophenyl)ethanone67(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol88.299.9[8]
KRED from Lactobacillus kefir2-chloro-1-(2,4-dichlorophenyl)ethanone100-300(S)-2-chloro-1-(2,4-dichlorophenyl)ethanol>99 (conversion)>99.5[9]

Application 2: Synthesis of Isavuconazole Intermediate

Isavuconazole is a broad-spectrum triazole antifungal agent.[10][11] Its synthesis involves a key chiral alcohol intermediate, which can be produced via the asymmetric reduction of a ketone precursor. While various synthetic routes exist, biocatalysis offers an efficient and environmentally friendly alternative to traditional chemical methods.[5][10][11] An engineered benzaldehyde lyase has been used to form a key α-hydroxymethyl ketone precursor, which is then further processed.[10][11] Alternatively, ketoreductases can be employed to stereoselectively reduce a ketone precursor to the desired chiral alcohol.

Quantitative Data Summary

EnzymeSubstrateProductOverall Yield (%)NotesReference
Engineered Benzaldehyde Lyase (BAL)2,5-difluorobenzaldehydeIsavuconazole28.9Chemo-enzymatic route, TSY of 17.2 g·L⁻¹·day⁻¹.[10][11][10][11]
(R)-carbonyl reductaseCompound (4) (ketone precursor)Compound (1) (chiral alcohol)81 (ketone synthesis), N/A (reduction)The patent describes the reduction step but does not specify yield.[12][12]

Experimental Workflow and Protocols

A typical workflow for developing a KRED-based synthesis involves screening for a suitable enzyme, optimizing reaction conditions, and scaling up the process, often incorporating a cofactor regeneration system.

Workflow sub Substrate Selection (e.g., Antifungal Precursor) screen KRED Library Screening sub->screen hit Hit Identification (Activity & Stereoselectivity) screen->hit optimize Reaction Optimization (pH, Temp, Co-solvent) hit->optimize cofactor Cofactor Regeneration (GDH or Co-substrate) optimize->cofactor scaleup Process Scale-Up & Product Isolation cofactor->scaleup final Chiral Intermediate scaleup->final

Caption: Workflow for developing a KRED-catalyzed synthesis process.

Protocol 1: General Ketoreductase Activity Assay

This protocol describes a standard spectrophotometric assay to measure KRED activity by monitoring the decrease in NADPH absorbance at 340 nm.[13][14]

Materials:

  • Purified ketoreductase or cell lysate containing the enzyme

  • Potassium phosphate buffer (100 mM, pH 7.0)[13]

  • Prochiral ketone substrate (e.g., 2-chloro-1-(2,4-dichlorophenyl)ethanone)

  • Substrate solvent (e.g., DMSO, isopropanol)[13]

  • NADPH or NADH stock solution (e.g., 10 mM in buffer)

  • UV/Vis spectrophotometer or microplate reader capable of reading at 340 nm

  • Cuvettes or UV-transparent microplates

Procedure:

  • Prepare a stock solution of the ketone substrate (e.g., 100 mM) in a suitable organic co-solvent like DMSO.[13]

  • Prepare a reaction mixture in a cuvette or microplate well. For a 1 mL final volume:

    • 880 µL of 100 mM Potassium phosphate buffer (pH 7.0)

    • 100 µL of ketone substrate stock solution (for a final concentration of 10 mM)

    • 10 µL of 10 mM NADPH stock solution (for a final concentration of 0.1 mM)

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).[4]

  • Initiate the reaction by adding 10 µL of the KRED enzyme solution.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • One unit (U) of KRED activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions. Use the Beer-Lambert law (εNAD(P)H at 340 nm = 6.22 mM⁻¹ cm⁻¹).[13][15]

Protocol 2: Optimization of Reaction Conditions

To maximize yield and stereoselectivity, key reaction parameters should be optimized.[4][13]

1. pH Optimization:

  • Prepare a series of buffers with different pH values (e.g., pH 6.0 to 8.0 in 0.5 unit increments).[13]

  • Perform the KRED activity assay (Protocol 1) in each buffer to determine the optimal pH.

2. Temperature Optimization:

  • Perform the KRED activity assay at various temperatures (e.g., 20°C to 40°C in 5°C increments).[13]

  • Plot activity versus temperature to identify the optimum. Note that stereoselectivity can also be temperature-dependent.[13]

3. Co-solvent Tolerance:

  • Many ketone substrates have poor aqueous solubility and require a water-miscible organic co-solvent (e.g., DMSO, isopropanol).[13]

  • Set up reactions with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Measure the enzyme activity at each concentration to find the optimal balance between substrate solubility and enzyme stability, as high concentrations can denature the enzyme.[13]

4. Substrate and Cofactor Concentration:

  • Vary the substrate concentration (e.g., 10 mM to 200 mM) to assess potential substrate inhibition.

  • Ensure the cofactor is not limiting. For analytical assays, a concentration of 0.1-0.2 mM is common.[4][13] For preparative scale, a cofactor regeneration system is necessary.

Protocol 3: Whole-Cell Biotransformation with Cofactor Regeneration

For preparative synthesis, using whole cells expressing the KRED and a cofactor regeneration system is often more cost-effective.[2] This protocol describes a typical setup using a second enzyme, glucose dehydrogenase (GDH), to regenerate NADPH from NADP⁺.[14][16]

Cofactor_Regen cluster_0 Primary Reaction cluster_1 Regeneration Cycle sub Ketone kred KRED sub->kred prod Chiral Alcohol nadph NADPH nadph->kred nadp NADP+ gdh GDH nadp->gdh glucose Glucose glucose->gdh gluconolactone Glucono- lactone kred->prod kred->nadp gdh->nadph gdh->gluconolactone

Caption: KRED reaction coupled with a GDH/glucose cofactor regeneration system.

Materials:

  • Recombinant E. coli cells expressing the desired KRED (as lyophilized powder or cell paste)

  • Glucose Dehydrogenase (GDH)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ketone substrate

  • D-Glucose

  • NADP⁺ (catalytic amount, e.g., 0.1 mM)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Temperature-controlled shaker

Procedure:

  • In a reaction vessel, suspend the whole cells (e.g., 50 g/L) in the phosphate buffer.

  • Add D-glucose to a final concentration of 1.2 equivalents relative to the substrate (e.g., 120 mM for a 100 mM substrate reaction).

  • Add GDH (e.g., 5-10 U/mL) and a catalytic amount of NADP⁺ (e.g., 0.1 mM).

  • Dissolve the ketone substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture to the desired final concentration (e.g., 100 mM).

  • Incubate the reaction in a shaker at the optimal temperature (e.g., 30°C) and agitation speed (e.g., 150-200 rpm).[4]

  • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC to determine substrate conversion and product enantiomeric excess.

  • Once the reaction is complete, centrifuge the mixture to remove the cells.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude chiral alcohol product for further purification.[5]

References

Application Notes and Protocols for the Synthesis of Luliconazole Utilizing a Key Chiral Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of the antifungal agent luliconazole, with a particular focus on the pivotal role of the chiral intermediate, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. While the user specified 2-(3,4-Dichlorophenyl)ethanol, the available scientific literature consistently identifies (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol as the key precursor in established synthetic routes. This document will detail the synthetic pathways, experimental protocols, and the mechanism of action of luliconazole.

Introduction to Luliconazole and its Synthesis

Luliconazole is a potent topical azole antifungal agent highly effective against dermatophyte infections such as tinea pedis, tinea cruris, and tinea corporis.[1] Its chemical name is (-)-(2E)---INVALID-LINK--acetonitrile. The stereochemistry of luliconazole is critical for its biological activity, making the synthesis of the correct enantiomer paramount.[2]

The synthesis of luliconazole can be achieved through various routes, including chemoenzymatic and purely chemical methods. A common and efficient strategy involves the use of the chiral intermediate (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.[2][3] This intermediate provides the necessary stereocenter for the final luliconazole molecule.

Synthetic Pathway Overview

The synthesis of luliconazole from (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol generally proceeds through the following key steps:

  • Synthesis of the Chiral Intermediate: Preparation of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. This can be achieved through asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using chemical catalysts (e.g., Corey-Bakshi-Shibata reduction) or enzymatic methods (e.g., using ketoreductases).[3][4]

  • Activation of the Hydroxyl Group: The hydroxyl group of the chiral alcohol is typically activated by converting it into a good leaving group, such as a mesylate.[2][5]

  • Condensation and Cyclization: The activated intermediate is then reacted with a dithioate intermediate, formed from 1-(cyanomethyl)imidazole and carbon disulfide, to yield luliconazole.[5]

A visual representation of this synthetic pathway is provided below.

G cluster_0 Synthesis of Luliconazole 2_chloro_1_2_4_dichlorophenyl_ethanone 2-Chloro-1-(2,4-dichlorophenyl)ethanone S_2_chloro_1_2_4_dichlorophenyl_ethanol (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol 2_chloro_1_2_4_dichlorophenyl_ethanone->S_2_chloro_1_2_4_dichlorophenyl_ethanol Asymmetric Reduction Mesylated_Intermediate Mesylated Intermediate S_2_chloro_1_2_4_dichlorophenyl_ethanol->Mesylated_Intermediate Mesylation Luliconazole Luliconazole Mesylated_Intermediate->Luliconazole Condensation & Cyclization Dithioate_Intermediate Dithioate Intermediate (from 1-(cyanomethyl)imidazole and CS2) Dithioate_Intermediate->Luliconazole

Caption: Synthetic pathway for Luliconazole.

Experimental Protocols

Chemoenzymatic Synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol

This protocol describes a highly selective enzymatic kinetic resolution to obtain the key chiral intermediate.[2][6]

Experimental Workflow:

Caption: Workflow for enzymatic resolution.

Protocol:

  • Preparation of Racemic Acetate: The racemic 2-chloro-1-(2,4-dichlorophenyl)ethanol is first acetylated using acetic anhydride to yield racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate.[6]

  • Enzymatic Hydrolysis:

    • To a suspension of racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate in phosphate buffer (pH 7), add a lipase such as Novozym 435®.[2]

    • The enzyme-to-substrate ratio can be optimized, with effective ratios reported at 0.5:1 (w/w).[2]

    • Incubate the reaction mixture at 45°C with stirring.[2]

    • Monitor the reaction progress for conversion. A 50% conversion is typically achieved within 15 minutes.[2]

  • Work-up and Purification:

    • After the desired conversion is reached, separate the enzyme by filtration.

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • The resulting mixture of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol and the unreacted (R)-2-chloro-1-(2,4-dichlorophenyl)ethyl acetate can be separated by column chromatography.

Synthesis of Luliconazole from the Chiral Intermediate

This protocol outlines the subsequent steps to convert the chiral alcohol into luliconazole.[2][7]

Protocol:

  • Mesylation of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol:

    • Dissolve (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol and a base (e.g., triethylamine) in a suitable solvent like toluene.[7]

    • Cool the solution to below 5°C.[7]

    • Slowly add methanesulfonyl chloride and stir the reaction mixture at low temperature for 1-2 hours.[7]

    • Upon completion, quench the reaction with water and extract the product into the organic layer.

    • Distill the solvent to obtain (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate.[7]

  • Synthesis of the Dithioate Intermediate:

    • React 1-(cyanomethyl)imidazole with carbon disulfide in the presence of a base (e.g., potassium hydroxide or sodium hydroxide) in a solvent like DMSO.[5][8]

  • Final Condensation to Luliconazole:

    • Add the mesylated intermediate to the solution of the dithioate intermediate.[8]

    • Allow the reaction to proceed at room temperature.

    • After the reaction is complete, the crude luliconazole can be isolated by precipitation and purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/cyclohexane).[7]

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis of luliconazole and its intermediates.

Table 1: Chemoenzymatic Resolution of Racemic Acetate [2]

EnzymeEnzyme:Substrate Ratio (w/w)Reaction Time (min)Conversion (%)Enantiomeric Excess (e.e.) of (S)-alcohol (%)
Novozym 435®0.5:11550>99
TLL on immobead-1501.5:11550>99

Table 2: Yields and Purity in Luliconazole Synthesis [2][7]

StepProductYield (%)Purity/e.e. (%)
Mesylation(S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate~97>98 (HPLC)
Final CondensationLuliconazole~43-84>99 (e.e.), >99.5 (HPLC)

Mechanism of Action of Luliconazole

Luliconazole, like other azole antifungals, exerts its effect by disrupting the fungal cell membrane.[1]

  • Target Enzyme: The primary target of luliconazole is the fungal enzyme lanosterol 14α-demethylase.[1]

  • Inhibition of Ergosterol Synthesis: This enzyme is crucial in the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1]

  • Cell Membrane Disruption: By inhibiting lanosterol 14α-demethylase, luliconazole prevents the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane.[1]

  • Fungicidal Effect: The disruption of the cell membrane's integrity and function results in increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[1]

Mechanism of Action Diagram:

G cluster_moa Luliconazole Mechanism of Action Luliconazole Luliconazole Lanosterol_Demethylase Lanosterol 14α-demethylase (Fungal Enzyme) Luliconazole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Catalyzes Ergosterol_Depletion Ergosterol Depletion Toxic_Sterols Accumulation of Toxic Sterols Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Caption: Mechanism of action of Luliconazole.

These notes provide a framework for understanding and implementing the synthesis of luliconazole. For detailed, step-by-step industrial production methods, it is recommended to consult the specific patents and research articles cited.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-(3,4-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral analysis of 2-(3,4-Dichlorophenyl)ethanol. This document includes predicted spectral data, detailed experimental protocols for sample preparation and data acquisition, and a structural analysis to aid in the interpretation of the NMR spectra.

Introduction

This compound is a halogenated aromatic alcohol. Understanding its chemical structure is crucial for its application in various fields, including as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. NMR spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of such organic compounds. This document presents the predicted 1H and 13C NMR spectral data for this compound, which can serve as a reference for researchers working with this compound.

Predicted NMR Spectral Data

Due to the absence of readily available experimental spectra in the searched literature, the following tables present the predicted 1H and 13C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of the molecular structure.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound.

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-α~ 3.80Triplet~ 6-72H
H-β~ 2.80Triplet~ 6-72H
H-2'~ 7.35Doublet~ 21H
H-5'~ 7.38Doublet~ 81H
H-6'~ 7.10Doublet of Doublets~ 8, 21H
-OHVariableSinglet (broad)-1H

Note: The chemical shift of the hydroxyl proton (-OH) is variable and depends on factors such as solvent, concentration, and temperature.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Atom NumberChemical Shift (δ, ppm)
C-α~ 62
C-β~ 39
C-1'~ 140
C-2'~ 132
C-3'~ 131
C-4'~ 130
C-5'~ 129
C-6'~ 128

Structural Analysis and Signal Assignment

The predicted spectral data are based on the molecular structure of this compound. The numbering of the atoms for the purpose of NMR signal assignment is shown in the diagram below.

G cluster_workflow NMR Sample Preparation Workflow weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std filter Filter into NMR Tube add_std->filter cap Cap NMR Tube filter->cap G cluster_processing NMR Data Processing Workflow fid Acquire FID ft Fourier Transform fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing (TMS) baseline->reference integrate Integration (1H) reference->integrate For 1H NMR peak_pick Peak Picking reference->peak_pick

Application Notes and Protocols: Mass Spectrometry Fragmentation of 2-(3,4-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-(3,4-Dichlorophenyl)ethanol, a compound of interest in various fields of chemical and pharmaceutical research. The proposed fragmentation pathway is based on established principles of mass spectrometry for aromatic and alcoholic compounds. A generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is also presented.

Introduction

This compound is an aromatic alcohol. Its chemical structure consists of a dichlorinated benzene ring attached to an ethanol group. Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in various matrices. Electron ionization (EI) is a common technique that provides reproducible fragmentation patterns, which serve as a molecular fingerprint. The fragmentation of this compound is expected to be influenced by the presence of the aromatic ring, the chlorine atoms, and the hydroxyl group.

Predicted Mass Spectrometry Fragmentation Pattern

The mass spectrum of this compound is predicted to exhibit a molecular ion peak and several characteristic fragment ions. The molecular weight of this compound (C8H8Cl2O) is approximately 190.00 g/mol , calculated from the most abundant isotopes of its constituent atoms. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion and chlorine-containing fragments will be distinctive, with characteristic M, M+2, and M+4 peaks.

The primary fragmentation pathways for alcohols include alpha-cleavage and dehydration.[1][2] For this compound, the most likely fragmentation events are:

  • Alpha-Cleavage: The bond between the carbon bearing the hydroxyl group (Cα) and the adjacent carbon of the ethyl chain (Cβ) is susceptible to cleavage. This would lead to the formation of a stable benzylic cation.

  • Benzylic Cleavage: Cleavage of the Cα-Cβ bond is a favorable process for aromatic alcohols, leading to the formation of a resonance-stabilized benzylic cation.

  • Loss of Water (Dehydration): Elimination of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols.[1]

  • Loss of Functional Groups: Fragmentation involving the loss of the entire ethanol side chain or parts of it can also be expected.

Summary of Predicted Fragment Ions

The following table summarizes the predicted major fragment ions for this compound, their proposed structures, and their expected mass-to-charge ratios (m/z).

m/z (approx.) Proposed Fragment Ion Formula Proposed Fragmentation Pathway
190/192/194[C₈H₈Cl₂O]⁺C₈H₈Cl₂OMolecular Ion (M⁺)
172/174/176[C₈H₆Cl₂]⁺C₈H₆Cl₂M⁺ - H₂O (Loss of water)
159/161/163[C₇H₅Cl₂]⁺C₇H₅Cl₂Benzylic cleavage with loss of CH₂OH
123/125[C₆H₃Cl]⁺C₆H₃ClLoss of a chlorine atom and C₂H₄O from M⁺
31[CH₂OH]⁺CH₃OAlpha-cleavage

Note: The m/z values are approximated to the nearest whole number for the most abundant isotopes. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments.

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be visualized as a series of competing and consecutive reactions. The initial molecular ion can undergo several key fragmentations as depicted in the diagram below.

Fragmentation_Pathway M This compound (M⁺) m/z ≈ 190/192/194 F1 [M - H₂O]⁺ m/z ≈ 172/174/176 M->F1 - H₂O F2 [C₇H₅Cl₂]⁺ m/z ≈ 159/161/163 M->F2 - CH₂OH F3 [CH₂OH]⁺ m/z ≈ 31 M->F3 Benzylic Cleavage

Caption: Proposed electron ionization fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or dichloromethane.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to desired concentrations.

  • Sample Extraction (if necessary): For complex matrices, a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed to isolate the analyte.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 30-350.

  • Scan Mode: Full scan.

Data Acquisition and Analysis
  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the obtained mass spectrum with library spectra (if available) or with the predicted fragmentation pattern for confirmation.

  • For quantitative analysis, use selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring the characteristic ions identified in the full scan mode.

Logical Workflow for Analysis

The overall workflow for the analysis of this compound by GC-MS is illustrated below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SP1 Standard Solution GC Gas Chromatography Separation SP1->GC SP2 Sample Extraction (if needed) SP2->GC MS Mass Spectrometry Detection (EI) GC->MS DA1 Chromatogram & Mass Spectrum MS->DA1 DA2 Fragment Ion Identification DA1->DA2 DA3 Quantification (SIM) DA2->DA3

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The predicted mass spectrometry fragmentation pattern of this compound provides a valuable reference for its identification in analytical studies. The proposed GC-MS protocol offers a robust method for the separation and detection of this compound. Researchers and scientists can utilize this information for method development, compound identification, and quantitative analysis in various applications. It is important to note that the presented fragmentation is theoretical and should be confirmed with experimental data obtained from a certified reference standard.

References

Application Note: Chiral Separation of 2-(3,4-Dichlorophenyl)ethanol Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective separation of chiral compounds is a critical aspect of pharmaceutical development and chemical synthesis, as individual enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the premier and most versatile technique for resolving enantiomers, offering high resolution and sensitivity.[3][4] This document provides a detailed protocol and application note for the chiral separation of 2-(3,4-Dichlorophenyl)ethanol enantiomers using HPLC. The methodologies presented are based on successful separations of analogous dichlorophenyl compounds and provide a strong starting point for method development.

Recommended Chiral Stationary Phases and Mobile Phases

The selection of an appropriate chiral stationary phase is the most critical factor in achieving successful enantioseparation.[3] For the separation of this compound, polysaccharide-based and Pirkle-type CSPs are recommended based on their proven success with structurally similar analytes.[3]

Table 1: Recommended Chiral Stationary Phases (CSPs)

CSP TypeCSP NameManufacturer ExamplesPrinciple of Separation
Polysaccharide-Based Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Chiralpak® AD-H, Chiralcel® OD-H, Lux® Cellulose-1Involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.[2]
Pirkle-Type (R,R)-Whelk-O® 1Regis TechnologiesBased on π-electron acceptor/π-electron donor interactions, hydrogen bonding, and steric interactions to form transient diastereomeric complexes.[2]

Table 2: Starting Mobile Phase Conditions for Method Development

CSP TypeMobile Phase SystemTypical CompositionNotes
Polysaccharide-Based Normal Phasen-Hexane / Isopropanol (IPA) or Ethanol (EtOH)Start with a ratio of 90:10 (v/v) and adjust the modifier percentage to optimize resolution.[5]
Reversed PhaseAcetonitrile (ACN) / Water or Methanol (MeOH) / WaterUseful for compounds with sufficient hydrophobicity. Buffers or additives may be required.
Polar Organic100% Methanol or EthanolCan provide unique selectivity for certain analytes.[6]
Pirkle-Type Normal Phasen-Hexane / Isopropanol (IPA) or Ethanol (EtOH)A common starting point is a mixture of these solvents.

Experimental Protocols

The following are detailed protocols for performing the chiral separation of this compound.

Protocol 1: Chiral Separation using a Polysaccharide-Based CSP (Normal Phase)
  • Column: Chiralpak® AD-H (or equivalent amylose-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.[3]

Protocol 2: Chiral Separation using a Polysaccharide-Based CSP (Polar Organic Mode)
  • Column: Chiralpak® AD-H (or equivalent amylose-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 100% Methanol.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a racemic standard of this compound in methanol to a concentration of 1 mg/mL.

Method Development and Optimization

If the initial conditions do not provide baseline separation, the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of hexane to alcohol in the normal phase. In most cases, ethanol works better than isopropanol for improving peak efficiency and resolution.[5]

  • Alcohol Modifier: Switching between isopropanol and ethanol can significantly impact selectivity.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but will increase run time.

  • Temperature: Lower column temperatures may enhance weaker bonding forces, potentially improving resolution.[5]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic this compound dissolve Dissolve in Mobile Phase (1 mg/mL) racemate->dissolve inject Inject Sample dissolve->inject separation Chiral HPLC Column (e.g., Chiralpak AD-H) inject->separation detection UV Detector (230 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Quantify Enantiomers (Peak Area, Retention Time) chromatogram->quantify

Caption: Workflow for Chiral HPLC Analysis.

Key Components of the Chiral HPLC System

G mobile_phase Mobile Phase Reservoir n-Hexane/IPA or Methanol pump HPLC Pump Controls Flow Rate mobile_phase->pump injector Injector Introduces Sample pump->injector column Chiral Column Enantiomeric Separation injector->column detector UV Detector Detects Analytes column->detector data_system Data System Acquires & Processes Data detector->data_system

Caption: Logical Relationship of HPLC System Components.

References

Application Notes and Protocols for the Enzymatic Synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a critical chiral intermediate in the synthesis of several antifungal agents, including luliconazole and miconazole.[1][2][3] Traditional chemical synthesis routes for this compound often suffer from low enantioselectivity, the use of toxic catalysts, and harsh reaction conditions.[2][4] Biocatalytic methods, employing enzymes such as ketoreductases, offer a green, efficient, and highly selective alternative for the production of the desired (S)-enantiomer.[2][4][5] This document provides a detailed protocol for the enzymatic synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol using a ketoreductase, summarizing key data and outlining the experimental workflow.

Introduction

The asymmetric reduction of prochiral ketones to form chiral alcohols is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule is often directly linked to its therapeutic efficacy and safety.[4][5][6] The synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol from 2-chloro-1-(2,4-dichlorophenyl)ethanone is a prime example of such a crucial conversion. The resulting chiral alcohol is a valuable building block for antifungal medications.[1][2] Enzymatic synthesis, leveraging the high stereoselectivity of ketoreductases (KREDs), provides a superior method for producing this intermediate with high enantiomeric excess (>99% ee) and under mild reaction conditions.[1][7][8] This approach aligns with the principles of green chemistry by reducing waste and avoiding the use of heavy metal catalysts.[2]

Key Data Summary

The efficiency of the enzymatic synthesis is influenced by several factors, including the choice of enzyme, reaction temperature, pH, and the concentration of co-solvents and cofactors. The following tables summarize quantitative data from studies on the enzymatic synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

Table 1: Effect of Reaction Parameters on Enzymatic Synthesis

ParameterConditionConversion Rate (%)Enantiomeric Excess (ee, %)Reference
pH 6.0>99>99[1]
7.0>99>99[1]
8.0>99>99[1][9]
9.0>99>99[1]
Temperature (°C) 25>99>99[1]
30>99>99[1]
35>99>99[1][9]
40>99>99[1]
Isopropanol (v/v) 10%>99>99[1]
20%>99>99[1]
70%>99>99[9]

Table 2: Performance of Different Ketoreductase Enzymes

EnzymeSubstrate Concentration (g/L)Yield (%)Enantiomeric Excess (ee, %)Reference
LkADHM3 (mutant from Lactobacillus kefir)600>95 (isolated)>99[9]
LK08 (mutant from Lactobacillus kefir)300 (g scale)>99 (conversion)>99[1]
SsCR (Scheffersomyces stipitis)6788.2 (isolated)99.9[7]

Experimental Protocol

This protocol details the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol using a recombinant E. coli expressing a ketoreductase mutant from Lactobacillus kefir.

Materials:

  • 2-chloro-1-(2,4-dichlorophenyl)ethanone (substrate)

  • Recombinant E. coli cells expressing ketoreductase (e.g., LkADHM3 or LK08)[1][9]

  • Tris-HCl buffer (100 mM, pH 8.0)[9]

  • Isopropanol (IPA)[1][9]

  • NADP+ (coenzyme)[1][9]

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel with temperature and agitation control

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a reaction mixture containing Tris-HCl buffer (pH 8.0).

    • Add the recombinant E. coli cells (wet cell weight, e.g., 50 g/L).[9]

    • Add the coenzyme NADP+ to a final concentration of 0.1 mM.[9]

    • Add isopropanol to the desired final concentration (e.g., 70% v/v).[9]

    • Dissolve the substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, in the reaction mixture to a final concentration of up to 600 g/L.[9] The substrate is poorly soluble in water, so a co-solvent like isopropanol is necessary.[2]

  • Enzymatic Reaction:

    • Maintain the reaction temperature at 35 °C.[9]

    • Stir the mixture at a constant speed (e.g., 220 rpm) to ensure proper mixing.[9]

    • Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC to determine the conversion of the substrate and the enantiomeric excess of the product. The reaction is typically complete within 24 hours.[9]

  • Product Extraction and Purification:

    • Once the reaction is complete, remove the excess isopropanol and by-product acetone by evaporation.[9]

    • Extract the product from the aqueous phase with an equal volume of ethyl acetate. Repeat the extraction three times.[9]

    • Combine the organic layers and dry over anhydrous sodium sulfate.[9]

    • Filter to remove the drying agent.

    • Evaporate the solvent to obtain the crude product, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.[9] Further purification can be performed if necessary.

Visualizations

Diagram 1: Experimental Workflow for Enzymatic Synthesis

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reduction cluster_workup Product Isolation A Prepare Tris-HCl buffer (pH 8.0) B Add recombinant E. coli expressing ketoreductase A->B C Add NADP+ and Isopropanol B->C D Dissolve 2-chloro-1-(2,4-dichlorophenyl)ethanone C->D E Incubate at 35°C with agitation (220 rpm) D->E Start Reaction F Monitor reaction progress via HPLC E->F G Evaporate Isopropanol and Acetone F->G Reaction Complete H Extract with Ethyl Acetate G->H I Dry organic phase with Na2SO4 H->I J Evaporate solvent to obtain final product I->J K K J->K (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol

Caption: Workflow of the enzymatic synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

Diagram 2: Signaling Pathway of the Biocatalytic Reduction

G sub 2-chloro-1-(2,4-dichlorophenyl)ethanone (Substrate) enzyme Ketoreductase (e.g., LkADH_M3) sub->enzyme prod (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol (Product) enzyme->prod nadp NADP+ enzyme->nadp nadph NADPH nadph->enzyme nadp->nadph Cofactor Regeneration acetone Acetone nadp->acetone ipa Isopropanol ipa->nadph H- donor

Caption: Biocatalytic cycle for the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone.

References

Application Notes and Protocols for 2-(3,4-Dichlorophenyl)ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(3,4-Dichlorophenyl)ethanol, a versatile building block in organic synthesis. Due to the presence of a reactive primary alcohol and a dichlorinated phenyl ring, this compound serves as a valuable precursor for the synthesis of a variety of organic molecules, including potential pharmaceutical and agrochemical agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.[1]

PropertyValue
CAS Number 35364-79-5
Molecular Formula C₈H₈Cl₂O
Molecular Weight 191.05 g/mol
Appearance Colorless to light yellow/orange clear liquid
IUPAC Name This compound
Synonyms 3,4-Dichlorophenethyl Alcohol

Spectroscopic Data

Characterization of this compound is crucial for reaction monitoring and product confirmation. The following are typical spectroscopic data for this compound.

SpectroscopyKey Features
¹H NMR Signals corresponding to the aromatic protons of the 3,4-dichlorophenyl ring system, a triplet for the methylene group adjacent to the aromatic ring, and a triplet for the methylene group bearing the hydroxyl group, along with a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the six carbons of the dichlorinated aromatic ring, and two distinct signals for the aliphatic carbons of the ethyl chain.
IR Spectroscopy A broad absorption band in the region of 3200-3500 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol functional group.[2] Strong absorptions corresponding to C-O stretching are also present.[2]
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Safety and Handling

This compound is classified as an irritant.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Applications in Organic Synthesis

This compound is a valuable starting material for the synthesis of a range of more complex molecules. Its primary alcohol functionality allows for a variety of chemical transformations.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 2-(3,4-dichlorophenyl)acetaldehyde, or further to the carboxylic acid, 3,4-dichlorophenylacetic acid. The choice of oxidizing agent and reaction conditions determines the final product. 3,4-Dichlorophenylacetic acid has been identified as an auxin analog and may have applications in agriculture to promote plant growth.[3]

Esterification

Esterification of this compound with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields the corresponding esters. These esters can be valuable intermediates in the synthesis of more complex molecules or may possess biological activity themselves.

Conversion to Alkyl Halides

The hydroxyl group can be substituted with a halogen (Cl, Br, I) to form 1-(2-haloethyl)-3,4-dichlorobenzene derivatives. These alkyl halides are versatile electrophiles that can participate in a variety of nucleophilic substitution and coupling reactions.

Precursor to Biologically Active Molecules

The 3,4-dichlorophenyl moiety is a common structural feature in many pharmaceuticals and agrochemicals. For instance, the antidepressant sertraline contains this group.[4][5][6][7] While this compound is not a direct precursor in the most common sertraline syntheses, its derivatives could be explored for the synthesis of novel analogues. Similarly, many antifungal agents and herbicides contain dichlorinated aromatic rings.[8][9][10]

Experimental Protocols (Illustrative)

The following protocols are representative examples of transformations that can be performed on this compound. These are based on general and well-established organic chemistry procedures and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Oxidation to 3,4-Dichlorophenylacetic Acid

Objective: To synthesize 3,4-Dichlorophenylacetic acid via oxidation of this compound.

Reactants and Conditions

Reactant/ReagentMolar RatioKey Parameters
This compound1.0 eqStarting material
Jones Reagent (CrO₃/H₂SO₄/acetone)ExcessOxidizing agent
Acetone-Solvent
Isopropanol-To quench excess oxidant
Temperature 0 °C to room temperature
Reaction Time 2-4 hours (monitor by TLC)
Expected Yield 70-85%

Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/brown.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, add isopropanol dropwise to quench the excess oxidant until the orange color is no longer present.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3,4-Dichlorophenylacetic acid.

  • The crude product can be purified by recrystallization.

Protocol 2: Esterification to 2-(3,4-Dichlorophenyl)ethyl acetate

Objective: To synthesize 2-(3,4-Dichlorophenyl)ethyl acetate via Fischer esterification.

Reactants and Conditions

Reactant/ReagentMolar RatioKey Parameters
This compound1.0 eqStarting material
Acetic AcidLarge excessReagent and solvent
Sulfuric Acid (conc.)CatalyticAcid catalyst
Temperature Reflux
Reaction Time 4-8 hours (monitor by TLC)
Expected Yield 80-95%

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a large excess of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing water and ice.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify by vacuum distillation or column chromatography if necessary.

Protocol 3: Conversion to 1-(2-Bromoethyl)-3,4-dichlorobenzene

Objective: To synthesize 1-(2-Bromoethyl)-3,4-dichlorobenzene.

Reactants and Conditions

Reactant/ReagentMolar RatioKey Parameters
This compound1.0 eqStarting material
Phosphorus tribromide (PBr₃)0.4 eqBrominating agent
PyridineSmall amount (optional)To neutralize HBr
Diethyl ether (anhydrous)-Solvent
Temperature 0 °C to room temperature
Reaction Time 2-4 hours (monitor by TLC)
Expected Yield 75-90%

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise with vigorous stirring. A small amount of pyridine can be added to scavenge the HBr byproduct.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC.

  • Carefully pour the reaction mixture over ice water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Synthetic Workflow

G cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Products start This compound oxidation Oxidation (e.g., Jones Reagent) start->oxidation esterification Esterification (e.g., Acetic Acid, H+) start->esterification halogenation Halogenation (e.g., PBr3) start->halogenation aldehyde 2-(3,4-Dichlorophenyl)acetaldehyde oxidation->aldehyde acid 3,4-Dichlorophenylacetic acid oxidation->acid ester 2-(3,4-Dichlorophenyl)ethyl acetate esterification->ester halide 1-(2-Bromoethyl)-3,4-dichlorobenzene halogenation->halide G cluster_precursor Precursor cluster_starting_material Starting Material cluster_derivatives Key Derivatives precursor 3,4-Dichlorophenylacetic acid start This compound precursor->start Reduction (e.g., LiAlH4) aldehyde 2-(3,4-Dichlorophenyl)acetaldehyde start->aldehyde Mild Oxidation (e.g., PCC) acid 3,4-Dichlorophenylacetic acid start->acid Strong Oxidation (e.g., Jones Reagent) ester 2-(3,4-Dichlorophenyl)ethyl acetate start->ester Esterification (e.g., R'COOH, H+) halide 1-(2-Haloethyl)-3,4-dichlorobenzene start->halide Halogenation (e.g., PBr3, SOCl2) amine 3,4-Dichlorophenethylamine halide->amine Amination (e.g., NH3)

References

Troubleshooting & Optimization

Technical Support Center: Biocatalytic Reduction of Dichlorophenyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the biocatalytic reduction of dichlorophenyl ketones. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, and the conversion is low. What are the common causes?

A1: Low conversion in biocatalytic reductions can stem from several factors:

  • Enzyme Inactivation: The ketoreductase (KRED) or alcohol dehydrogenase (ADH) may be unstable under the reaction conditions (e.g., non-optimal pH, temperature, or presence of harsh co-solvents). Prolonged reaction times can also lead to a natural decline in enzyme activity.[1]

  • Cofactor Regeneration Failure: The system for regenerating the expensive NADPH or NADH cofactor may be inefficient or has failed. This can be due to the instability of the regeneration enzyme (e.g., glucose dehydrogenase - GDH, or formate dehydrogenase - FDH), depletion of the sacrificial co-substrate (e.g., glucose, formate), or inhibition of the enzymes.[2][3][4]

  • Substrate or Product Inhibition: High concentrations of the dichlorophenyl ketone substrate or the corresponding chiral alcohol product can inhibit the activity of the KRED and/or the cofactor regeneration enzyme.[5]

  • Poor Substrate Solubility: Dichlorophenyl ketones are often hydrophobic and have low solubility in aqueous media, which can limit their availability to the enzyme and result in low reaction rates.[6]

  • pH Shift: The oxidation of co-substrates like glucose to gluconic acid by GDH can cause a drop in the pH of the reaction medium, leading to enzyme inactivation if the system is not adequately buffered.[4]

Q2: The enantioselectivity (ee) of my reaction is lower than expected. How can I improve it?

A2: Poor enantioselectivity can often be addressed by modifying the reaction conditions:

  • Choice of Enzyme: Not all KREDs are suitable for every substrate. Screening a panel of different reductases is often the first step to finding one with high selectivity for your specific dichlorophenyl ketone.

  • Co-solvents: The type and concentration of organic co-solvents used to solubilize the substrate can significantly influence the enzyme's conformation and, consequently, its enantioselectivity. It is recommended to screen various co-solvents like DMSO, isopropanol, or THF at different concentrations (e.g., 5-20% v/v).[7]

  • Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although this may come at the cost of a slower reaction rate.[8]

  • pH: The optimal pH for activity may not be the optimal pH for enantioselectivity. Experimenting with a range of pH values is advisable.

Q3: My dichlorophenyl ketone substrate is poorly soluble. What strategies can I use?

A3: Improving the solubility of hydrophobic substrates is crucial for efficient conversion.

  • Use of Co-solvents: Adding a water-miscible organic co-solvent such as DMSO, ethanol, isopropanol, or acetonitrile can significantly increase substrate solubility.[9][10] However, high concentrations can denature the enzyme, so a careful titration is necessary to find a balance between solubility and enzyme stability.[7][11]

  • Biphasic Systems: A two-phase system, consisting of an aqueous phase containing the enzyme and an organic phase (e.g., hexane, ethyl acetate) containing the substrate, can be employed. The substrate slowly partitions into the aqueous phase, preventing high, inhibitory concentrations.[6]

  • Surfactants: Non-ionic surfactants like Tween® 20 can be used to improve the dispersion of the substrate in the aqueous medium, which has been shown to improve conversion for similar ketone reductions.[12]

Q4: How do I choose an appropriate cofactor regeneration system?

A4: The choice depends on your substrate, enzyme, and reaction scale. The two most common enzymatic systems are:

  • Glucose/Glucose Dehydrogenase (GDH): This is a highly efficient system due to the high specific activity of GDH and the low cost of glucose.[4] A key drawback is the production of gluconic acid, which can lower the pH. This requires strong buffering or active pH control during the reaction.[4]

  • Formate/Formate Dehydrogenase (FDH): This system is advantageous because the byproduct, CO2, is easily removed from the reaction and does not alter the pH.[4][13] However, FDH typically has lower catalytic efficiency than GDH.[4]

  • Isopropanol/ADH (Substrate-Coupled): In this approach, the same KRED/ADH used for the primary reduction also oxidizes a large excess of a secondary alcohol, typically isopropanol (IPA), to regenerate the cofactor.[6][14] This simplifies the system to a single enzyme but requires a high concentration of IPA, which might affect enzyme stability.[3]

Troubleshooting Guides

Problem: Low or No Product Conversion

This guide provides a logical workflow to diagnose the root cause of poor reaction performance.

Troubleshooting_Low_Conversion Start Low / No Conversion Observed Check_Activity 1. Verify Enzyme Activity Run a standard assay with a known good substrate. Start->Check_Activity Result_Active Enzyme is Active Check_Activity->Result_Active Pass Result_Inactive Enzyme is Inactive Check_Activity->Result_Inactive Fail Check_Cofactor 2. Check Cofactor & Regeneration - Is NAD(P)H present? - Is the regeneration system active? Result_Cofactor_OK Regeneration is Working Check_Cofactor->Result_Cofactor_OK Pass Result_Cofactor_Fail Regeneration Failed Check_Cofactor->Result_Cofactor_Fail Fail Check_Conditions 3. Verify Reaction Conditions - Is pH optimal and stable? - Is temperature correct? Result_Conditions_OK Conditions are Correct Check_Conditions->Result_Conditions_OK Pass Result_Conditions_Bad Conditions are Incorrect Check_Conditions->Result_Conditions_Bad Fail Check_Inhibition 4. Test for Inhibition Run reaction at lower substrate concentration. Result_Inhibition_Yes Inhibition Observed Check_Inhibition->Result_Inhibition_Yes Conversion Improves Result_Inhibition_No No Inhibition Check_Inhibition->Result_Inhibition_No No Change Result_Active->Check_Cofactor Solution_Enzyme Source new enzyme or check storage conditions. Result_Inactive->Solution_Enzyme Result_Cofactor_OK->Check_Conditions Solution_Cofactor Replace regeneration enzyme/co-substrate. Ensure NAD(P)H was added. Result_Cofactor_Fail->Solution_Cofactor Result_Conditions_OK->Check_Inhibition Solution_Conditions Adjust and buffer pH. Verify incubator/water bath temperature. Result_Conditions_Bad->Solution_Conditions Solution_Inhibition Use lower substrate loading, fed-batch, or biphasic system. Result_Inhibition_Yes->Solution_Inhibition

Caption: Troubleshooting workflow for low reaction conversion.

Quantitative Data Summary

The performance of a biocatalytic reduction is highly dependent on reaction parameters. The following tables summarize typical ranges and effects of common variables.

Table 1: Effect of Co-solvents on Ketoreductase Performance

Co-solventTypical Conc. (v/v)Potential Positive EffectsPotential Negative Effects
DMSO5 - 30%Excellent substrate solubilityCan decrease enzyme activity/stability at high conc.
Isopropanol10 - 50%Substrate solubility; acts as co-substrate for regenerationHigh concentrations can lead to enzyme inactivation[3]
Ethanol5 - 20%Good substrate solubility; can act as co-substrateCan cause enzyme deactivation[9]
Acetonitrile5 - 30%Good substrate solubilityOften more denaturing to enzymes than other solvents

Table 2: Comparison of Common Cofactor Regeneration Systems

Regeneration SystemCo-substrateCo-enzymeKey AdvantageKey Disadvantage
Substrate-CoupledIsopropanolKRED/ADHSimple (one enzyme)Requires large excess of co-solvent[3]
Enzyme-CoupledD-GlucoseGDHHigh efficiency, low-cost substrate[4]Byproduct (gluconic acid) lowers pH[4]
Enzyme-CoupledSodium FormateFDHBenign byproduct (CO2) does not affect pH[4]Generally lower activity than GDH[4]

Experimental Protocols

Protocol 1: Standard Biocatalytic Reduction of a Dichlorophenyl Ketone

This protocol describes a typical small-scale batch reaction using a KRED with a GDH/glucose system for NADPH regeneration.

1. Materials:

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Dichlorophenyl ketone substrate

  • Ketoreductase (KRED) solution

  • Glucose Dehydrogenase (GDH) solution

  • NADP+ sodium salt

  • D-Glucose

  • DMSO (or other suitable co-solvent)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

2. Reaction Setup Workflow:

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction Assembly cluster_workup Workup & Analysis Prep_Buffer 1. Prepare 100 mM KPi buffer (pH 7.0) Prep_Substrate 2. Prepare substrate stock (e.g., 500 mM in DMSO) Prep_Cofactor 3. Prepare NADP+ and Glucose stocks (e.g., 20 mM NADP+, 2M Glucose in buffer) Add_Buffer 4. Add buffer to vial (e.g., to 80% of final volume) Add_Reagents 5. Add Glucose, NADP+, and Substrate stocks Add_Buffer->Add_Reagents Add_Enzymes 6. Add GDH and KRED solutions Add_Reagents->Add_Enzymes Incubate 7. Incubate at desired temp (e.g., 30 °C) with shaking Add_Enzymes->Incubate Quench 8. Quench reaction (e.g., add Ethyl Acetate) Incubate->Quench Extract 9. Vortex and separate layers Quench->Extract Dry 10. Dry organic layer (Na2SO4) Extract->Dry Analyze 11. Analyze by Chiral HPLC/GC Dry->Analyze

Caption: General workflow for setting up a biocatalytic reduction.

3. Procedure:

  • To a 4 mL glass vial, add 1.6 mL of 100 mM potassium phosphate buffer (pH 7.0).

  • Add 100 µL of 2 M D-glucose solution (final conc. 100 mM).

  • Add 20 µL of 20 mM NADP+ solution (final conc. 0.2 mM).

  • Add 40 µL of 500 mM dichlorophenyl ketone stock in DMSO (final conc. 10 mM substrate, 2% v/v DMSO).

  • Add the required units of GDH (e.g., 2 U/mL).

  • Initiate the reaction by adding the KRED (e.g., 2 U/mL). Total volume is now 2 mL.

  • Seal the vial and place it in a shaker incubator at 30 °C and 200 RPM.

  • Monitor the reaction by taking small aliquots (e.g., 50 µL) at various time points.

  • Workup: Quench the aliquot by adding it to 200 µL of ethyl acetate. Vortex thoroughly for 30 seconds. Centrifuge to separate the layers.

  • Transfer the top organic layer to a new vial for analysis.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee)

This protocol provides a general method for analyzing the product of the biocatalytic reduction to determine conversion and enantiomeric excess (% ee). The exact conditions must be optimized for the specific dichlorophenyl carbinol product.[8][15][16]

1. System and Column:

  • HPLC System: Standard HPLC with UV detector (e.g., detection at 220 nm).

  • Chiral Stationary Phase (CSP): A polysaccharide-based column is a good starting point, such as one based on amylose tris(3,5-dichlorophenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).[15]

2. Method Parameters (Starting Conditions):

  • Mobile Phase: 90:10 Hexane:Isopropanol (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the ethyl acetate extract from the workup (Protocol 1) 1:10 in the mobile phase.

3. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a racemic standard of the dichlorophenyl carbinol to identify the retention times of both the (R) and (S) enantiomers.

  • Inject the prepared sample from the enzymatic reaction.

  • Integrate the peak areas for the remaining substrate and the product alcohol(s).

  • Calculate Conversion: Conversion (%) = [Area(Alcohol) / (Area(Alcohol) + Area(Ketone))] * 100

  • Calculate Enantiomeric Excess (ee): ee (%) = [|Area(Enantiomer 1) - Area(Enantiomer 2)| / (Area(Enantiomer 1) + Area(Enantiomer 2))] * 100

4. Visualization of Cofactor Regeneration Principle:

Cofactor_Regeneration cluster_main Primary Reaction cluster_regen Regeneration Cycle Ketone Dichlorophenyl Ketone (Substrate) KRED Ketoreductase (KRED) Ketone->KRED 1. Binds Alcohol Chiral Alcohol (Product) KRED->Alcohol 3. Releases NADP NADP+ (Oxidized Cofactor) KRED->NADP Glucose Glucose (Co-substrate) GDH Glucose Dehydrogenase (GDH) Glucose->GDH 5. Binds GluconicAcid Gluconic Acid (Byproduct) GDH->GluconicAcid 6. Releases NADPH NADPH (Reduced Cofactor) GDH->NADPH 7. Releases NADPH->KRED 2. Donates H- NADP->GDH 4. Binds

References

Technical Support Center: Optimization of Ketoreductase (KRED) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of ketoreductase (KRED) activity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving KREDs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Enzyme Activity

Q1: My ketoreductase shows little to no activity with my substrate. What are the potential causes and how can I resolve this?

A1: Low or no KRED activity can stem from several factors, ranging from the reaction components to the stability of the enzyme itself. Here are the primary aspects to investigate:

  • Incorrect Cofactor: Ensure you are using the correct nicotinamide cofactor (NADH or NADPH) as specified for your KRED. While many KREDs are NADPH-dependent, some utilize NADH.[1]

    • Solution: Verify the cofactor preference from the enzyme's technical data sheet or perform a screening experiment with both cofactors.[1]

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.

    • Solution: Store the enzyme at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. To confirm enzyme viability, run a control reaction with a known, highly reactive substrate.[1]

  • Poor Substrate Solubility: Many ketone substrates, particularly hydrophobic ones, have poor aqueous solubility, limiting their availability to the enzyme.[1]

    • Solution: Incorporate a water-miscible organic co-solvent such as DMSO, isopropanol, or acetonitrile to improve substrate solubility. It is crucial to screen for co-solvent tolerance, as high concentrations can denature the enzyme.[1] Alternatively, a biphasic system with an organic phase for the substrate and an aqueous phase for the enzyme can be effective.[1]

  • Substrate Inhibition: High concentrations of the substrate can sometimes inhibit the enzyme's activity.[1]

    • Solution: Conduct a substrate titration experiment to identify the optimal substrate concentration. Employing fed-batch or continuous feeding strategies can also help maintain a low, non-inhibitory substrate concentration.[1]

  • Sub-optimal pH: Most KREDs have an optimal pH range, typically between 6.0 and 8.0.[1][2]

    • Solution: Determine the optimal pH for your specific KRED by screening a range of buffers and pH values.[1]

Issue 2: Low Conversion Rate or Stalled Reaction

Q2: My reaction starts but stalls at a low conversion rate. What could be the issue?

A2: A stalled reaction, despite initial activity, often points to issues with cofactor regeneration, product inhibition, or enzyme instability under the reaction conditions.

  • Inefficient Cofactor Regeneration: The recycling of the expensive NAD(P)H cofactor is essential for driving the reaction to completion.

    • Solution: If using a glucose dehydrogenase (GDH) system, confirm the activity of the GDH. For systems using isopropanol for regeneration, ensure the KRED itself possesses sufficient alcohol dehydrogenase activity or that a secondary alcohol dehydrogenase is active. Consider increasing the concentration of the regeneration enzyme or the co-substrate (e.g., glucose or isopropanol).[1][3]

  • Product Inhibition: The alcohol product of the reaction can inhibit the KRED, slowing down the conversion as the product accumulates.[1]

    • Solution: Perform a product inhibition study by adding varying concentrations of the final product to the reaction at the start. If inhibition is observed, consider strategies for in-situ product removal.[1]

  • Enzyme Instability: The enzyme may not be stable over the full course of the reaction under the chosen conditions.

    • Solution: Re-evaluate the reaction temperature and pH to ensure they are within the stable range for the enzyme over extended periods. A thermostability assay can be performed to determine the enzyme's half-life at the reaction temperature.[4]

Issue 3: Low Stereoselectivity

Q3: The stereoselectivity (enantiomeric excess, e.e., or diastereomeric excess, d.e.) of my reaction is poor. How can I improve it?

A3: Low stereoselectivity is a common challenge and can often be addressed by modifying the reaction conditions or by selecting a more suitable enzyme.

  • Enzyme Choice: Not all KREDs will exhibit high stereoselectivity for every substrate.

    • Solution: The most effective initial step is often to screen a panel of diverse KREDs to identify an enzyme with the desired selectivity for your target molecule.[1]

  • Reaction Temperature: Temperature can influence the flexibility of the enzyme's active site, which in turn can affect stereoselectivity.[1]

    • Solution: Screen a range of temperatures (e.g., 20°C to 40°C) to find the optimal balance between activity and stereoselectivity.[1]

  • Protein Engineering: If a suitable wild-type KRED cannot be found, protein engineering can be a powerful tool.

    • Solution: Directed evolution or site-directed mutagenesis can be employed to enhance the stereoselectivity of a promising KRED candidate.[1][3]

Issue 4: Enzyme Precipitation

Q4: My enzyme is precipitating out of solution during the reaction. Why is this happening and what can I do?

A4: Enzyme precipitation is a clear indicator of instability under the current reaction conditions.

  • High Co-solvent Concentration: Organic co-solvents, while useful for substrate solubility, can cause enzyme denaturation and precipitation at high concentrations.[1]

    • Solution: Reduce the concentration of the organic co-solvent or screen for a more compatible solvent that maintains enzyme stability.[1]

  • Unfavorable Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation and precipitation.[1]

    • Solution: Optimize the reaction temperature. It is crucial to find a balance where the enzyme is sufficiently active and stable for the duration of the reaction.[1]

Data Presentation: Typical Reaction Condition Ranges

The following tables summarize typical ranges for key reaction parameters for ketoreductases. Note that the optimal conditions will be specific to the particular enzyme and substrate.

Table 1: General Reaction Parameters

ParameterTypical RangeNotes
pH 6.0 - 9.0Most KREDs have an optimum between pH 6.0 and 8.0.[1][5]
Temperature 20°C - 60°CHigher temperatures can increase activity but may decrease stability.[1][4][5]
Substrate Conc. 1 - 200 g/LHigh concentrations can lead to substrate inhibition.[1][5]
Enzyme Conc. 1 - 10 g/LHigher loading can increase reaction rate but also cost.[5]
Co-solvent (e.g., IPA, DMSO) 5% - 50% (v/v)Screen for enzyme tolerance.[1][5]

Table 2: Cofactor and Regeneration System Parameters

ComponentTypical ConcentrationNotes
NAD(P)H / NAD(P)+ 0.1 - 1.0 mMUsed in catalytic amounts when a regeneration system is in place.[5][6]
Isopropanol (IPA) 10% - 50% (v/v)Serves as both co-solvent and co-substrate for regeneration.[5]
Glucose (for GDH system) 25 - 100 mMCo-substrate for the glucose dehydrogenase regeneration enzyme.[5]
Glucose Dehydrogenase (GDH) ~4 U/mLConcentration may need optimization based on KRED activity.[5]

Experimental Protocols

Protocol 1: Standard Ketoreductase Activity Assay

This protocol describes a common method for determining KRED activity by monitoring the decrease in NAD(P)H absorbance at 340 nm.

Materials:

  • Purified ketoreductase or cell-free extract

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ketone substrate

  • NAD(P)H

  • DMSO (if required for substrate solubility)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the ketone substrate in DMSO or the reaction buffer.

  • Prepare a stock solution of NAD(P)H in the reaction buffer.

  • In a cuvette or microplate well, prepare the reaction mixture containing:

    • Potassium phosphate buffer (to final volume, e.g., 1 mL)

    • Ketone substrate (e.g., 1-10 mM final concentration)

    • NAD(P)H (e.g., 0.2 mM final concentration)[1]

  • Incubate the mixture at a constant temperature (e.g., 30°C) for 5 minutes to equilibrate.

  • Initiate the reaction by adding a small amount of the KRED enzyme solution.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. One unit of KRED activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions (εNAD(P)H at 340 nm = 6.22 mM-1 cm-1).[1]

Protocol 2: Ketoreductase Thermostability Assay

This protocol is used to assess the thermal stability of a KRED by measuring its residual activity after incubation at an elevated temperature.

Materials:

  • Purified ketoreductase

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Water bath or thermocycler

  • Reagents for the standard KRED activity assay (Protocol 1)

Procedure:

  • Prepare aliquots of the KRED in potassium phosphate buffer.

  • Incubate the aliquots at a specific temperature (e.g., 40°C, 50°C) for various time points (e.g., 0, 15, 30, 60, 120 minutes).[4]

  • At each time point, remove an aliquot and immediately place it on ice to halt thermal denaturation.[1]

  • Measure the residual activity of each aliquot using the standard KRED activity assay (Protocol 1).

  • The activity of the sample at time zero is considered 100%.

  • Plot the percentage of residual activity as a function of incubation time to determine the enzyme's half-life at that temperature.[1]

Visualizations

The following diagrams illustrate common workflows and logical relationships in troubleshooting KRED reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low KRED Activity start Low or No Activity Observed check_enzyme 1. Check Enzyme & Cofactor start->check_enzyme inactive_enzyme Enzyme Inactive? (Run positive control) check_enzyme->inactive_enzyme Yes wrong_cofactor Correct Cofactor? (NADH vs. NADPH) check_enzyme->wrong_cofactor No check_conditions 2. Verify Reaction Conditions suboptimal_ph pH Optimal? (Screen pH 6-9) check_conditions->suboptimal_ph Yes suboptimal_temp Temp Optimal? (Screen 20-40°C) check_conditions->suboptimal_temp No check_substrate 3. Investigate Substrate Issues poor_solubility Substrate Soluble? (Add co-solvent) check_substrate->poor_solubility Yes substrate_inhibition Substrate Inhibition? (Vary concentration) check_substrate->substrate_inhibition No solution Problem Resolved inactive_enzyme->solution wrong_cofactor->check_conditions suboptimal_ph->solution suboptimal_temp->check_substrate poor_solubility->solution substrate_inhibition->solution

Caption: Troubleshooting workflow for low KRED activity.

Cofactor_Regeneration_System Cofactor Regeneration Systems for KREDs cluster_main Main Reaction cluster_regen Regeneration Cycle cluster_gdh GDH System cluster_ipa Co-substrate System Ketone Ketone (Substrate) KRED KRED Ketone->KRED Alcohol Chiral Alcohol (Product) KRED->Alcohol NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED GDH GDH NADP->GDH recycled by ADH ADH activity (from KRED or added) NADP->ADH recycled by Glucose Glucose Glucose->GDH GDH->NADPH GluconicAcid Gluconic Acid GDH->GluconicAcid Isopropanol Isopropanol Isopropanol->ADH ADH->NADPH Acetone Acetone ADH->Acetone

Caption: Common cofactor regeneration systems for KREDs.

References

Technical Support Center: Synthesis of 2-(3,4-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(3,4-Dichlorophenyl)ethanol, a key intermediate in pharmaceutical development. Our aim is to assist you in overcoming common challenges and optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound?

A1: The most prevalent laboratory method is the reduction of 3,4-Dichlorophenylacetic acid using a strong reducing agent, typically Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF).

Q2: What are the potential impurities I should be aware of during this synthesis?

A2: The primary impurities include:

  • Unreacted Starting Material: 3,4-Dichlorophenylacetic acid.

  • Intermediate Aldehyde: 3,4-Dichlorophenylacetaldehyde, which is formed transiently during the reduction.

  • Solvent Residues: From the reaction and workup steps (e.g., THF, diethyl ether, ethyl acetate).

  • Salts: Inorganic salts formed during the quenching and workup process.

Q3: My reaction seems to be incomplete, with a significant amount of starting material remaining. What could be the cause?

A3: Incomplete reduction can stem from several factors:

  • Insufficient LiAlH₄: Ensure you are using a sufficient molar excess of LiAlH₄. Carboxylic acid reduction typically requires at least 1.5 to 2 equivalents.

  • Moisture Contamination: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Low Reaction Temperature or Time: While the initial addition of the acid to the LiAlH₄ slurry is often done at a low temperature (e.g., 0°C) for safety, the reaction may require warming to room temperature or even reflux to go to completion.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. The starting carboxylic acid is significantly more polar than the product alcohol. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

Q5: What is the proper and safe way to quench a LiAlH₄ reaction?

A5: Quenching a LiAlH₄ reaction must be done with extreme caution as it is highly exothermic and produces flammable hydrogen gas. A common and safe method is the Fieser workup, which involves the sequential, dropwise addition of:

  • Water

  • A 15% aqueous solution of sodium hydroxide (NaOH)

  • More water

This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter off. Always perform the quench in an ice bath to control the temperature.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or insufficient LiAlH₄. 2. Moisture in the reaction. 3. Reaction time or temperature too low. 4. Improper workup leading to product loss.1. Use fresh, high-quality LiAlH₄ and ensure a sufficient molar excess. 2. Rigorously dry all glassware and use anhydrous solvents. 3. After the initial addition at low temperature, allow the reaction to warm to room temperature and stir for several hours, or gently reflux if necessary. Monitor by TLC. 4. Ensure efficient extraction of the product during the workup.
Presence of Intermediate Aldehyde 1. Insufficient LiAlH₄. 2. Reaction not allowed to proceed to completion.1. Use a larger excess of LiAlH₄. 2. Increase the reaction time or temperature after the initial reduction of the carboxylic acid.
Product is Contaminated with Aluminum Salts 1. Improper quenching procedure leading to a gelatinous precipitate. 2. Inefficient filtration.1. Strictly follow a proven quenching procedure like the Fieser workup to ensure the formation of easily filterable salts. 2. Use a filter aid like Celite® to improve the filtration of fine aluminum salt precipitates.
Difficulty in Isolating the Product 1. Product is partially soluble in the aqueous layer. 2. Emulsion formation during extraction.1. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to maximize recovery. 2. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite®.

Experimental Protocols

Synthesis of this compound via LiAlH₄ Reduction

Materials:

  • 3,4-Dichlorophenylacetic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether or Ethyl acetate (for extraction)

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® (optional)

  • Hydrochloric Acid (HCl), dilute (for pH adjustment if necessary)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • LiAlH₄ Suspension: In the flask, prepare a suspension of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF. Cool the suspension to 0°C using an ice bath.

  • Addition of Starting Material: Dissolve 3,4-Dichlorophenylacetic acid (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction can be gently refluxed if necessary to ensure completion. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice bath. Cautiously and dropwise, add the following in sequence:

    • 'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used)

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Workup: Stir the resulting mixture at room temperature for 30 minutes. A white, granular precipitate should form. If the precipitate is gelatinous, add a small amount of anhydrous MgSO₄ and stir vigorously.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or diethyl ether. Combine the organic filtrates.

  • Purification:

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Further purify the crude product by either fractional distillation under reduced pressure or silica gel column chromatography.

Purification by Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-20% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Starting Purity (GC-MS Area %) Final Purity (GC-MS Area %) Typical Yield Key Impurities Removed
Fractional Distillation ~90%>98%80-90%Lower and higher boiling point impurities, residual solvents.
Column Chromatography ~90%>99%70-85%Unreacted starting material, intermediate aldehyde, and other closely related impurities.

Note: The data presented is illustrative and based on typical outcomes for similar compounds. Actual results may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Synthesis_Pathway Start 3,4-Dichlorophenylacetic Acid LAH LiAlH₄ (in anhydrous THF) Start->LAH Reduction Step 1 Impurity1 Unreacted Starting Material Start->Impurity1 Intermediate Intermediate Aldehyde (3,4-Dichlorophenylacetaldehyde) LAH->Intermediate Product This compound LAH->Product Intermediate->LAH Reduction Step 2 Impurity2 Residual Aldehyde Intermediate->Impurity2

Caption: Synthesis pathway of this compound highlighting potential impurities.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Analyze crude product by TLC/GC-MS Start->Check_SM Solution3 Ensure anhydrous conditions and pure starting materials Start->Solution3 Preventative Measures SM_Present Starting Material Present? Check_SM->SM_Present Aldehyde_Present Intermediate Aldehyde Present? SM_Present->Aldehyde_Present No Solution1 Increase LiAlH₄ stoichiometry, reaction time, or temperature SM_Present->Solution1 Yes Other_Impurity Other Impurities Present? Aldehyde_Present->Other_Impurity No Aldehyde_Present->Solution1 Yes Solution2 Optimize purification method (Distillation vs. Chromatography) Other_Impurity->Solution2 Yes End Pure Product Other_Impurity->End No Solution1->Check_SM Re-run reaction Solution2->End

Technical Support Center: Synthesis of 2-(3,4-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(3,4-Dichlorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Synthesis Route 1: Grignard Reaction with 3,4-Dichlorobenzaldehyde

The synthesis of this compound can be achieved via the Grignard reaction, where a Grignard reagent, such as methylmagnesium bromide, reacts with 3,4-dichlorobenzaldehyde.

Q1: I am observing a significant amount of a high-boiling, non-polar impurity in my crude product. What could this be and how can I minimize it?

A1: This is likely a Wurtz coupling side product, a common issue in Grignard reactions.[1][2] This side reaction involves the coupling of the Grignard reagent with the unreacted aryl halide. In this specific synthesis, the likely side product is 1,2-bis(3,4-dichlorophenyl)ethane.

Troubleshooting:

  • Slow Addition of Alkyl Halide: Add the solution of the alkyl halide (e.g., methyl bromide) to the magnesium turnings dropwise and at a controlled rate. This helps to maintain a low concentration of the alkyl halide, minimizing the chance of it reacting with the newly formed Grignard reagent.

  • Maintain Low Temperature: The formation of the Grignard reagent is exothermic. It is crucial to control the reaction temperature, often by using an ice bath, to suppress the rate of the Wurtz coupling reaction.

  • Use of an Initiator: Adding a small crystal of iodine can help initiate the Grignard reaction, ensuring a smooth and controlled start.[2]

  • Solvent Choice: While ethers like diethyl ether and tetrahydrofuran (THF) are standard, the choice of solvent can influence the extent of side reactions. For some substrates, alternative ethers might offer better results.

Q2: My reaction yield is consistently low, and I recover a significant amount of unreacted 3,4-dichlorobenzaldehyde. What are the possible causes?

A2: Low conversion of the starting material can be attributed to several factors related to the reactivity of the Grignard reagent and the reaction conditions.

Troubleshooting:

  • Moisture Contamination: Grignard reagents are highly sensitive to moisture and will be quenched by any protic source, including water from glassware, solvents, or the atmosphere. Ensure all glassware is thoroughly dried (e.g., flame-dried under an inert atmosphere) and use anhydrous solvents.

  • Grignard Reagent Quality: The Grignard reagent may not have formed in sufficient quantity or may have degraded. Consider titrating a small aliquot of your Grignard reagent to determine its exact concentration before adding it to the aldehyde.

  • Reaction Temperature: While low temperatures are important during the formation of the Grignard reagent, the addition of the aldehyde may require a specific temperature to proceed at a reasonable rate. Monitor the reaction progress by TLC to determine the optimal conditions.

Q3: I have isolated a byproduct that appears to be a ketone. How is this possible?

A3: While less common with aldehydes, Grignard reagents can sometimes act as a reducing agent, especially with sterically hindered ketones.[3] In the case of 3,4-dichlorobenzaldehyde, this is less likely to be a major pathway. Another possibility is the presence of an ester impurity in your starting material which can react twice with the Grignard reagent to form a tertiary alcohol, which could be mistaken for or be in a mixture with a ketone.

Troubleshooting:

  • Purity of Starting Materials: Ensure the 3,4-dichlorobenzaldehyde is of high purity and free from ester or other carbonyl-containing impurities.

  • Reaction Conditions: Carefully control the reaction temperature and stoichiometry to favor the desired 1,2-addition of the Grignard reagent to the aldehyde.

Synthesis Route 2: Reduction of 3,4-Dichlorophenylacetic Acid

An alternative route to this compound is the reduction of 3,4-dichlorophenylacetic acid or its derivatives (e.g., esters) using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Q1: My final product is contaminated with unreacted starting material (the carboxylic acid). How can I ensure complete reduction?

A1: Incomplete reduction of carboxylic acids with LiAlH₄ can occur due to several reasons.

Troubleshooting:

  • Insufficient Reducing Agent: Carboxylic acids require two equivalents of hydride from LiAlH₄ for complete reduction to the alcohol. The first equivalent is consumed in an acid-base reaction to form the carboxylate salt and hydrogen gas.[4][5] Ensure you are using a sufficient excess of LiAlH₄.

  • Reaction Time and Temperature: The reduction of the carboxylate salt is slower than the initial acid-base reaction. The reaction may require prolonged stirring at room temperature or gentle reflux in a solvent like THF to go to completion.[6]

  • Purity of LiAlH₄: The reactivity of LiAlH₄ can be diminished by improper storage, leading to partial hydrolysis. Use fresh, high-quality LiAlH₄ for best results.

Q2: I am concerned about over-reduction or other side reactions. What should I look out for?

A2: While LiAlH₄ is a powerful reducing agent, the reduction of a carboxylic acid to a primary alcohol is generally a clean reaction. The intermediate aldehyde is more reactive than the starting carboxylic acid and is immediately reduced to the alcohol, so its isolation is not typically a concern.[7]

Potential, though less common, side reactions could include:

  • Reduction of the Aromatic Ring: Under very harsh conditions (high temperatures, prolonged reaction times), reduction of the aromatic ring is a theoretical possibility, but it is not a common side reaction for this type of reduction.

  • Reaction with the Dichloro Substituents: While generally stable, there is a small possibility of reduction of the carbon-chlorine bonds under forcing conditions, though this is not a typical outcome.

Troubleshooting:

  • Controlled Reaction Conditions: Use the recommended stoichiometry of LiAlH₄ and control the reaction temperature to avoid unnecessarily harsh conditions.

  • Careful Work-up: The work-up procedure is critical for safely quenching the excess LiAlH₄ and isolating the product. A common method is the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up). This procedure helps to precipitate the aluminum salts as a granular solid that is easy to filter.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • Methyl bromide (or a solution in ether)

  • 3,4-Dichlorobenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

    • Add a single crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of methyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate, as indicated by a slight warming and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 3,4-Dichlorobenzaldehyde:

    • Dissolve 3,4-dichlorobenzaldehyde in anhydrous diethyl ether in a separate flask.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the solution of 3,4-dichlorobenzaldehyde dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or distillation.

Protocol 2: Synthesis of this compound by Reduction of 3,4-Dichlorophenylacetic Acid

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 3,4-Dichlorophenylacetic acid

  • Water

  • 15% Aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • Reduction:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

    • Cool the suspension in an ice bath.

    • Dissolve 3,4-dichlorophenylacetic acid in anhydrous THF in the dropping funnel.

    • Add the solution of the carboxylic acid dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.[6]

  • Work-up (Fieser Method):

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add water dropwise to quench the excess LiAlH₄. (Note: This is an exothermic reaction that produces hydrogen gas. Ensure adequate ventilation and proceed with caution). For every 'x' grams of LiAlH₄ used, add 'x' mL of water.

    • Add a 15% aqueous sodium hydroxide solution. For every 'x' grams of LiAlH₄ used, add 'x' mL of 15% NaOH solution.

    • Add water again. For every 'x' grams of LiAlH₄ used, add '3x' mL of water.

    • Stir the resulting mixture vigorously for 30 minutes. A granular precipitate of aluminum salts should form.

    • Filter the mixture through a pad of Celite and wash the filter cake with THF.

    • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or distillation.

Data Presentation

Table 1: Troubleshooting Guide for Grignard Synthesis of this compound

Issue Potential Cause Troubleshooting Strategy
High level of 1,2-bis(3,4-dichlorophenyl)ethaneWurtz coupling side reactionSlow, controlled addition of alkyl halide; maintain low reaction temperature.
Low yield, recovery of starting aldehydeInactive/quenched Grignard reagentUse anhydrous conditions; titrate Grignard reagent; ensure proper initiation.
Presence of unexpected ketone byproductImpure starting materials or side reactionPurify starting aldehyde; control reaction conditions to favor 1,2-addition.

Table 2: Troubleshooting Guide for LiAlH₄ Reduction of 3,4-Dichlorophenylacetic Acid

Issue Potential Cause Troubleshooting Strategy
Incomplete reduction, recovery of starting acidInsufficient LiAlH₄; short reaction timeUse sufficient excess of LiAlH₄; increase reaction time or temperature.[4][6]
Difficult filtration during work-upGelatinous aluminum saltsFollow the Fieser work-up procedure for granular precipitate formation.
Low yield after work-upProduct trapped in aluminum saltsEnsure thorough washing of the filter cake with an appropriate solvent (e.g., THF).

Visualizations

Synthesis_Pathways cluster_grignard Grignard Reaction Pathway cluster_reduction Reduction Pathway A 3,4-Dichlorobenzaldehyde C This compound (Desired Product) A->C + CH3MgBr (Nucleophilic Addition) B Methylmagnesium Bromide (Grignard) D 1,2-bis(3,4-Dichlorophenyl)ethane (Wurtz Coupling Side Product) B->D + 3,4-Dichlorobenzyl halide (Side Reaction) E 3,4-Dichlorophenylacetic Acid F This compound (Desired Product) E->F + LiAlH4 (Reduction) G Unreacted Starting Material (Incomplete Reaction) E->G Insufficient LiAlH4

Caption: Synthetic pathways for this compound.

Troubleshooting_Logic cluster_grignard_ts Grignard Reaction Troubleshooting cluster_reduction_ts Reduction Reaction Troubleshooting Start_G Low Yield or Impure Product Q1_G High MW Impurity? Start_G->Q1_G A1_G Likely Wurtz Coupling. - Slow halide addition - Control temperature Q1_G->A1_G Yes Q2_G Unreacted Aldehyde? Q1_G->Q2_G No A2_G Check Grignard Quality and Anhydrous Conditions Q2_G->A2_G Yes Start_R Low Yield or Incomplete Reaction Q1_R Unreacted Carboxylic Acid? Start_R->Q1_R A1_R Increase LiAlH4 amount and/or reaction time/temp Q1_R->A1_R Yes Q2_R Work-up Issues? Q1_R->Q2_R No A2_R Use Fieser work-up for better filtration Q2_R->A2_R Yes

Caption: Troubleshooting workflow for synthesis side reactions.

References

Technical Support Center: Enhancing Ketoreductase Stability for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of ketoreductase (KRED) stability for industrial applications.

Frequently Asked Questions (FAQs)

Q1: My ketoreductase exhibits low or no activity. What are the common causes and how can I troubleshoot this?

A1: Low or no ketoreductase activity can stem from several factors:

  • Improper Storage and Handling: KREDs are sensitive to temperature fluctuations. Ensure the enzyme is stored at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.[1] To verify enzyme activity, perform a control reaction with a known, highly reactive substrate.[1]

  • Incorrect Cofactor: Most KREDs are dependent on either NADH or NADPH. Verify the specific cofactor requirement for your enzyme from the supplier's datasheet or by running parallel reactions with both cofactors.[1]

  • Sub-optimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity. Most KREDs have an optimal pH between 6.0 and 8.0.[1] It is crucial to determine the optimal conditions for your specific KRED and substrate.

  • Substrate Inhibition: High concentrations of substrate can sometimes inhibit enzyme activity.[1] Perform a substrate titration experiment to identify the optimal substrate concentration.

  • Poor Substrate Solubility: Many ketone substrates have low aqueous solubility, limiting their availability to the enzyme. Incorporating a water-miscible organic co-solvent such as DMSO, isopropanol, or acetonitrile can improve solubility.[1] However, it is essential to screen for co-solvent tolerance as high concentrations can denature the enzyme.[1]

Q2: My ketoreductase is unstable under my desired process conditions (e.g., high temperature, presence of organic solvents). What strategies can I employ to enhance its stability?

A2: Enhancing KRED stability is critical for developing robust industrial processes. Key strategies include:

  • Immobilization: Attaching the enzyme to a solid support can significantly improve its operational stability, including thermal and solvent stability.[1] Common immobilization techniques include covalent attachment, entrapment, and adsorption.[2] Co-immobilization with a cofactor regeneration system can further enhance process efficiency.[3]

  • Directed Evolution: This powerful protein engineering technique involves generating libraries of enzyme variants through random mutagenesis and/or recombination, followed by screening for improved properties such as thermostability or solvent tolerance.[4][5]

  • Rational Protein Engineering: If the three-dimensional structure of the KRED is known, specific mutations can be introduced to enhance stability. This often involves rigidifying flexible loops or introducing stabilizing interactions like hydrogen bonds and hydrophobic interactions.[4]

  • Addition of Stabilizers: Excipients such as glycerol, sorbitol, or bovine serum albumin (BSA) can sometimes help stabilize the enzyme in solution.[1]

Q3: I am observing enzyme precipitation or aggregation during my experiment. What could be the cause and how can I prevent it?

A3: Enzyme precipitation and aggregation are common issues that can lead to loss of activity. Potential causes and solutions include:

  • High Concentration of Organic Co-solvent: High concentrations of organic solvents can cause the enzyme to denature and precipitate.[1] It is important to screen for the optimal co-solvent and its concentration.

  • Unfavorable Temperature or pH: Deviations from the optimal temperature and pH can lead to enzyme denaturation and aggregation.[1] Ensure your reaction conditions are within the enzyme's stable range.

  • High Protein Concentration: During purification and concentration steps, high protein concentrations can promote aggregation.[6] Working at lower protein concentrations or using stabilizing additives can mitigate this issue.[6]

  • Ionic Strength: The salt concentration of the buffer can influence protein solubility. Optimizing the ionic strength can sometimes prevent aggregation.[6]

Troubleshooting Guides

Problem: Low Conversion Rate
Potential Cause Recommended Action
Inefficient Cofactor Regeneration If using a cofactor regeneration system (e.g., with glucose dehydrogenase), confirm the activity of the regeneration enzyme. Consider increasing the concentration of the regeneration enzyme or the co-substrate (e.g., glucose).[1]
Product Inhibition The product of the reaction may be inhibiting the ketoreductase. Perform a product inhibition study by adding varying concentrations of the product to the reaction. If inhibition is observed, consider strategies for in-situ product removal.[1]
Enzyme Inactivation The enzyme may be losing activity over the course of the reaction due to instability under the process conditions. Re-evaluate the temperature, pH, and co-solvent concentration. Consider enzyme stabilization strategies like immobilization.
Problem: Low Stereoselectivity
Potential Cause Recommended Action
Sub-optimal Reaction Conditions Temperature and the choice of co-solvent can sometimes influence the stereoselectivity of a reaction. Screen a range of temperatures and co-solvents to see if stereoselectivity can be improved.
Enzyme's Intrinsic Properties The wild-type enzyme may not possess the desired stereoselectivity for your specific substrate. In this case, protein engineering (directed evolution or rational design) is often the most effective approach to alter and improve stereoselectivity.[5]

Data Presentation

Table 1: Improvement of Ketoreductase Properties through Directed Evolution
Enzyme Mutation(s) Improvement Reference
Lactobacillus brevis KRED (LbCR)M154I/A155D/V198I/A201D/A202L (LbCRM8)1944-fold increase in half-life at 40°C and a 3.2-fold improvement in catalytic efficiency.[4][4]
Sporidiobolus salmonicolor KRED10 amino acid substitutions64-fold higher apparent kcat and improved robustness under process conditions.[7][8][7][8]
Table 2: Stability of Immobilized Ketoreductase
Immobilization Method Support Stability/Reusability Reference
Covalent BindingEC-HFA resinNo activity decrease during 10 repetitions.[3][3]
EntrapmentPolyvinyl alcohol (PVA) gelRetained approximately 80% of activity after 18 repeated batch conversions.[3][3]
Metal AffinityMethacrylic iminodiacetic acid-functionalized resinExcellent stability over 10 cycles in aqueous media and 5 cycles in organic media.[9][9]
Table 3: Effect of Co-solvents on Ketoreductase Activity
Enzyme Co-solvent (v/v) Relative Activity (%) Reference
Aldo-keto reductase30% DMSO~40[1]
Aldo-keto reductase30% Acetonitrile>80[1]
Aldo-keto reductase30% Isopropanol>90[1]
Aldo-keto reductase30% Ethanol>90[1]

Experimental Protocols

Protocol 1: Standard Ketoreductase Activity Assay

This protocol outlines a common method for determining KRED activity by monitoring the consumption of NAD(P)H at 340 nm.[1][10]

Materials:

  • Purified ketoreductase

  • Ketone substrate

  • NADPH or NADH

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • DMSO (for dissolving the substrate)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the ketone substrate in DMSO.

  • Prepare a stock solution of NAD(P)H in the potassium phosphate buffer.

  • In a cuvette or microplate well, prepare the reaction mixture containing:

    • Potassium phosphate buffer (to final volume)

    • Ketone substrate (e.g., 1-10 mM final concentration)

    • NAD(P)H (e.g., 0.2 mM final concentration)

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of the KRED enzyme solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNAD(P)H at 340 nm = 6220 M-1cm-1).

Protocol 2: Ketoreductase Immobilization on a Resin Support

This protocol provides a general procedure for immobilizing a ketoreductase onto a commercially available resin.[2]

Materials:

  • Purified ketoreductase

  • Resin support (e.g., SepaBead EC-HFA/S or a polyacrylate resin)

  • Sodium potassium phosphate buffer (0.1 M, pH 7.0)

  • Gentle agitation platform (e.g., orbital shaker)

Procedure:

  • Dissolve the purified ketoreductase in 0.1 M sodium potassium phosphate buffer (pH 7.0) with gentle agitation.

  • Add the resin to the enzyme solution. A typical ratio is 1:5 (w/w) of enzyme to resin.

  • Incubate the mixture at 25°C for 24-48 hours with gentle agitation.

  • Filter the resin to remove the supernatant containing unbound enzyme.

  • Wash the resin with the phosphate buffer to remove any non-specifically bound enzyme.

  • The immobilized enzyme can be stored at 4°C.

Protocol 3: Ketoreductase Thermostability Assay

This protocol is used to evaluate the thermal stability of a KRED by measuring its residual activity after incubation at an elevated temperature.[1][11]

Materials:

  • Purified ketoreductase

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Water bath or thermocycler

  • Reagents and equipment for the Standard Ketoreductase Activity Assay (Protocol 1)

Procedure:

  • Prepare aliquots of the KRED in potassium phosphate buffer.

  • Incubate the aliquots at a selected elevated temperature (e.g., 40°C, 50°C) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • At each time point, remove an aliquot and immediately place it on ice to halt further thermal denaturation.

  • Measure the residual activity of each aliquot using the Standard Ketoreductase Activity Assay (Protocol 1).

  • The activity of the sample at time zero is considered 100%.

  • Plot the percentage of residual activity against the incubation time to determine the enzyme's half-life at that temperature.

Visualizations

Troubleshooting_Workflow start Start: Low Ketoreductase Activity or Stability Issue check_activity Is the enzyme active with a control substrate? start->check_activity check_storage Review enzyme storage and handling procedures. check_activity->check_storage No check_cofactor Is the correct cofactor (NADH/NADPH) being used? check_activity->check_cofactor Yes check_reaction_conditions Optimize reaction conditions (pH, temperature, buffer). check_cofactor->check_reaction_conditions Yes troubleshoot_solubility Is substrate solubility an issue? check_reaction_conditions->troubleshoot_solubility use_cosolvent Screen for compatible organic co-solvents. troubleshoot_solubility->use_cosolvent Yes check_stability Is the enzyme unstable under process conditions? troubleshoot_solubility->check_stability No use_cosolvent->check_stability stabilization_strategies Implement stabilization strategies: - Immobilization - Directed Evolution - Additives check_stability->stabilization_strategies Yes end Process Optimized check_stability->end No stabilization_strategies->end

Caption: A troubleshooting workflow for common ketoreductase issues.

Directed_Evolution_Cycle start Parent Gene mutagenesis Create Gene Library (e.g., error-prone PCR, DNA shuffling) start->mutagenesis transformation Transform into Host Organism mutagenesis->transformation expression Express Variant Proteins transformation->expression screening High-Throughput Screening for Improved Stability expression->screening selection Select Best Variants screening->selection next_round Use Best Variant as Parent for Next Round selection->next_round next_round->mutagenesis Iterate

Caption: The iterative cycle of directed evolution for enzyme improvement.

Immobilization_Workflow start Purified Ketoreductase support_selection Select Solid Support (e.g., resin, beads) start->support_selection immobilization Immobilization Reaction (e.g., covalent binding, adsorption) support_selection->immobilization washing Wash to Remove Unbound Enzyme immobilization->washing activity_assay Assay Immobilized Enzyme Activity washing->activity_assay stability_testing Test Stability and Reusability activity_assay->stability_testing end Immobilized Ketoreductase for Industrial Use stability_testing->end

Caption: A general workflow for ketoreductase immobilization.

References

Minimizing by-product formation in the synthesis of luliconazole intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of luliconazole intermediates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of luliconazole intermediates, with a focus on minimizing the formation of the undesired Z-isomer and other impurities.

Question 1: How can the formation of the undesired Z-isomer be minimized during the synthesis of the ketene dithioacetal intermediate?

Answer:

The formation of the Z-isomer is a common challenge in the synthesis of luliconazole. The key is to control the stereoselectivity of the reaction that forms the ketene dithioacetal moiety. Here are several strategies to favor the formation of the desired E-isomer:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical. While specific quantitative comparisons are not extensively published, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used. The choice of base can also influence the E/Z ratio. Strong bases like sodium hydride (NaH) or potassium tert-butoxide are often employed. It is recommended to perform small-scale screening experiments to determine the optimal base and solvent combination for your specific conditions.

  • Temperature Control: The reaction temperature can significantly impact the stereoselectivity. Generally, lower temperatures are favored to enhance the kinetic control of the reaction, which can lead to a higher proportion of the desired E-isomer. It is advisable to maintain a consistent and controlled temperature throughout the reaction.

  • Order of Reagent Addition: The sequence of adding the reagents can also play a role. A common procedure involves the pre-formation of the dianion of 1H-imidazole-1-acetonitrile using a strong base in an appropriate solvent, followed by the slow addition of carbon disulfide and then the chiral intermediate, (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene. This controlled addition can help to minimize side reactions and improve the E/Z ratio.

  • Conversion of the Z-isomer: If a significant amount of the Z-isomer is formed, it is possible to convert it to the desired E-isomer. This can be achieved by treating the mixture of isomers with an acid, such as hydrochloric acid or hydrobromic acid, in a suitable solvent. This process facilitates isomerization to the thermodynamically more stable E-isomer.

Question 2: What are the common side reactions during the synthesis of the chiral intermediate (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, and how can they be avoided?

Answer:

The synthesis of the chiral alcohol intermediate, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is a crucial step that can be prone to side reactions, primarily the formation of the undesired (S)-enantiomer. Here's how to address this:

  • Chiral Reducing Agent: The most effective way to ensure high enantioselectivity is to use a reliable chiral reducing agent. The use of (S)-2-methyl-CBS-oxazaborolidine as a catalyst in the presence of a borane source is a well-established method for the asymmetric reduction of the corresponding ketone precursor, ω-chloro-2,4-dichloroacetophenone.

  • Reaction Conditions: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and reagents. Maintaining a low temperature during the reaction is also crucial for achieving high enantiomeric excess.

  • Purification: After the reaction, careful purification is necessary to remove any residual starting material and the undesired (S)-enantiomer. Crystallization is often an effective method for enriching the desired (R)-enantiomer.

Question 3: How can the formation of impurities be minimized during the final coupling step to form luliconazole?

Answer:

The final step, which involves the reaction of the ketene dithioacetal precursor with the chiral epoxide or a derivative, can also lead to the formation of by-products. To minimize these:

  • Purity of Intermediates: Ensure that all starting materials, particularly the chiral intermediate and the ketene dithioacetal precursor, are of high purity. Impurities in the starting materials can lead to the formation of related substance impurities in the final product.

  • Reaction Monitoring: Closely monitor the progress of the reaction using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC). This will help to determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times or excessive heating.

  • Controlled Reaction Conditions: Maintain strict control over the reaction temperature and stoichiometry of the reactants. The reaction is typically carried out in a suitable solvent like DMF or DMSO at a controlled temperature.

  • Work-up and Purification: A carefully designed work-up procedure is essential to remove unreacted starting materials and by-products. This may involve extraction, washing, and crystallization. Purification by column chromatography may be necessary to achieve the desired purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of luliconazole intermediates?

A1: The most frequently encountered by-products include:

  • Z-isomer of Luliconazole: This is the geometric isomer of the active E-isomer and is the most significant process-related impurity.

  • (S,E)-isomer of Luliconazole: This is the diastereomer of the active (R,E)-isomer.

  • Over-alkylation products: These can arise from the reaction of the imidazole nitrogen with the alkylating agent.

  • Degradation products: Formed due to prolonged reaction times, exposure to high temperatures, or inappropriate pH during work-up.

Q2: What is the role of the chiral catalyst in the synthesis of luliconazole intermediates?

A2: A chiral catalyst, such as (S)-2-methyl-CBS-oxazaborolidine, is used to stereoselectively reduce the prochiral ketone, ω-chloro-2,4-dichloroacetophenone, to the corresponding (R)-alcohol. This step is crucial for establishing the correct stereochemistry at the chiral center of the luliconazole molecule.

Q3: How can the E/Z isomer ratio of luliconazole be accurately determined?

A3: The E/Z isomer ratio is typically determined using High-Performance Liquid Chromatography (HPLC). A suitable chromatographic method with a chiral stationary phase can separate the E and Z isomers, as well as other stereoisomers, allowing for their quantification.

Experimental Protocols

Protocol 1: Synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve ω-chloro-2,4-dichloroacetophenone in an anhydrous solvent such as tetrahydrofuran (THF).

  • Catalyst Addition: Add a solution of (S)-2-methyl-CBS-oxazaborolidine (typically 5-10 mol%) to the reaction mixture.

  • Reducing Agent Addition: Cool the mixture to a low temperature (e.g., 0 °C or lower) and slowly add a borane reducing agent, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of methanol, followed by an acidic work-up (e.g., with dilute HCl).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield the desired (R)-alcohol with high enantiomeric excess.

Protocol 2: Synthesis of Luliconazole from (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene

This protocol is a general guideline and requires careful handling of reagents.

  • Dianion Formation: In a dry, three-necked flask under a nitrogen atmosphere, dissolve 1H-imidazole-1-acetonitrile in anhydrous DMF. Cool the solution in an ice bath and add a strong base, such as sodium hydride, portion-wise. Stir the mixture until the evolution of hydrogen gas ceases.

  • Thioacetal Formation: To the resulting solution, slowly add carbon disulfide at a low temperature.

  • Coupling Reaction: To the in-situ generated ketene dithioacetal precursor, add a solution of (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene in DMF dropwise at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress by HPLC to determine the E/Z isomer ratio and the consumption of the starting materials.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-water and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. The crude product, which is a mixture of E and Z isomers, can be purified by column chromatography or by a process of isomerization (acid-catalyzed conversion of Z to E) followed by crystallization to isolate the pure E-isomer of luliconazole.

Data Presentation

Table 1: Influence of Reaction Parameters on E/Z Isomer Ratio (Illustrative)

ParameterCondition ACondition BCondition C
Solvent DMFTHFAcetonitrile
Base NaHK-t-BuOKDBU
Temperature 0 °CRoom Temp50 °C
E/Z Ratio 95:580:2060:40

Note: The data in this table is illustrative and intended to demonstrate the expected trends. Actual results may vary and require experimental optimization.

Visualizations

Byproduct_Troubleshooting_Workflow cluster_synthesis Luliconazole Intermediate Synthesis cluster_troubleshooting Troubleshooting start Start Synthesis reaction Key Reaction Step (e.g., Ketene Dithioacetal Formation) start->reaction analysis In-process Analysis (HPLC for E/Z ratio) reaction->analysis product Desired Intermediate (High E-isomer content) analysis->product E/Z Ratio Acceptable byproduct High By-product Formation (e.g., >5% Z-isomer) analysis->byproduct E/Z Ratio Unacceptable check_temp Verify Temperature Control (Is it low and stable?) byproduct->check_temp check_base Evaluate Base/Solvent System (Screen alternatives?) check_temp->check_base check_reagents Assess Reagent Purity & Addition Order check_base->check_reagents isomerization Consider Z to E Isomerization Protocol check_reagents->isomerization isomerization->reaction Re-process/Optimize

Caption: Troubleshooting workflow for minimizing by-product formation.

Luliconazole_Synthesis_Pathway cluster_intermediates Key Intermediates cluster_reaction Ketene Dithioacetal Formation & Coupling cluster_products Products ketone ω-chloro-2,4-dichloro- acetophenone chiral_alcohol (R)-2-chloro-1-(2,4-dichloro- phenyl)ethanol ketone->chiral_alcohol Asymmetric Reduction activated_intermediate (S)-2,4-dichloro-1-(1,2-di- chloroethyl)benzene chiral_alcohol->activated_intermediate Activation coupling Coupling Reaction activated_intermediate->coupling imidazole_acetonitrile 1H-imidazole-1-acetonitrile dianion Dianion Formation (+ Base, CS2) imidazole_acetonitrile->dianion dianion->coupling luliconazole_E Luliconazole (E-isomer) (Desired Product) coupling->luliconazole_E luliconazole_Z Luliconazole (Z-isomer) (By-product) coupling->luliconazole_Z Side Reaction

Caption: Key reaction pathway highlighting by-product formation.

Technical Support Center: Chiral HPLC Analysis of Dichlorophenyl Ethanol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the chiral HPLC analysis of dichlorophenyl ethanol compounds, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing in the chiral HPLC analysis of dichlorophenyl ethanol compounds?

Peak tailing in the chiral analysis of dichlorophenyl ethanol compounds, which can be neutral, basic or acidic depending on the exact structure, is often caused by a combination of factors:

  • Secondary Interactions: The most common cause is the interaction between the analyte and active sites on the stationary phase, such as residual silanol groups on silica-based chiral stationary phases (CSPs). These interactions create a secondary, stronger retention mechanism for some analyte molecules, leading to a delayed elution and a "tailing" peak shape.[1][2][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and asymmetric peaks.[2][4] Chiral stationary phases may have a lower sample capacity compared to achiral phases.

  • Inappropriate Mobile Phase Composition: The choice and concentration of the mobile phase components, including the organic modifier and any additives, can significantly impact peak shape. An unsuitable mobile phase may not effectively prevent secondary interactions.[1][4]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and tailing.[5][6][7]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can lead to band broadening and peak tailing.[2][8]

  • Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase over time can disrupt the flow path and active sites, causing peak distortion.[2][9]

Q2: How can I prevent or reduce peak tailing when analyzing dichlorophenyl ethanol compounds?

A systematic approach to troubleshooting is often the most effective way to address peak tailing. Here are several strategies:

  • Optimize the Mobile Phase:

    • Adjust Modifier Concentration: Vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. Reducing the alcohol content generally increases retention and may improve peak shape, though optimization is key.[1]

    • Additives: For basic analytes, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase can help to mask the acidic silanol groups on the stationary phase and reduce tailing.[10][11] For acidic compounds, adding an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) can improve peak shape.[10][11]

  • Reduce Sample Concentration: Prepare a dilution series of your sample (e.g., 1:10 and 1:100) and inject them. If the peak shape improves significantly with dilution, the original sample was likely overloading the column.[10]

  • Choose an Appropriate Sample Solvent: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than or has a similar strength to the mobile phase.[5][6]

  • Check for Extra-Column Volume: Minimize the length and internal diameter of all tubing connecting the components of your HPLC system.

  • Ensure Column Health:

    • Column Washing: Regularly flush your column with a strong, compatible solvent to remove contaminants. For polysaccharide-based columns, flushing with 100% isopropanol is a common practice.[1][10]

    • Use a Guard Column: A guard column can protect your analytical column from strongly retained impurities in the sample.

Q3: What are some recommended starting conditions for the chiral separation of a dichlorophenyl ethanol compound?

Based on methods for structurally similar compounds, the following conditions can serve as a good starting point. Optimization will likely be necessary.

ParameterRecommended Starting Conditions
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or Pirkle-type (e.g., (R,R)-WHELK-O 1)
Column Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase 90% n-hexane / 10% isopropanol (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 210 nm or 230 nm

Data synthesized from multiple sources.[1][12][13]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a logical workflow to identify the root cause of peak tailing.

G A Peak Tailing Observed B Dilute sample (1:10 and 1:100) and reinject A->B C Peak shape improves? B->C D Yes C->D Yes E No C->E No F Column Overload Reduce sample concentration D->F G Add 0.1% DEA (for basic) or 0.1% TFA (for acidic) to mobile phase E->G H Peak shape improves? G->H I Yes H->I Yes J No H->J No K Secondary Interactions with Stationary Phase I->K L Dissolve sample in mobile phase and reinject J->L M Peak shape improves? L->M N Yes M->N Yes O No M->O No P Sample Solvent Mismatch N->P Q Inspect and clean/replace column. Check for extra-column volume. O->Q R Column Contamination/ Degradation or System Issue Q->R

Caption: Troubleshooting workflow for chiral HPLC peak tailing.

Experimental Protocols

Protocol 1: Chiral HPLC Method for 1-(4-Chlorophenyl)ethanol

This protocol provides a starting point for the chiral separation of a dichlorophenyl ethanol analog.

1. Materials and Reagents:

  • Racemic 1-(4-Chlorophenyl)ethanol standard

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • Chiralcel® OD-H column (250 x 4.6 mm, 5 µm) or equivalent

2. Mobile Phase Preparation:

  • Prepare a mobile phase of 90% n-hexane and 10% isopropanol (v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter.

  • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.[1]

3. System Preparation:

  • Purge the HPLC system with the mobile phase to remove any residual solvents.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[1]

4. Sample Preparation:

  • Prepare a stock solution of racemic 1-(4-Chlorophenyl)ethanol in the mobile phase at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.[1]

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Run Time: Adjust as necessary to allow for the elution of both enantiomers.[1]

Protocol 2: Column Washing and Equilibration

Proper column care is crucial for maintaining performance and preventing peak tailing.

1. Column Washing (after use with non-polar mobile phases):

  • Disconnect the column from the detector.

  • Flush the column with 100% isopropanol for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).[1][10]

2. Column Storage:

  • Short-term (overnight): The column can be left in the mobile phase at a very low flow rate.

  • Long-term: Flush the column with isopropanol and store it capped in a compatible solvent (e.g., isopropanol or hexane/isopropanol).[1]

3. Column Equilibration:

  • Before starting a new analysis, equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

Data Presentation

Table 1: Effect of Mobile Phase Additives on Peak Shape (Illustrative)
Analyte TypeMobile Phase Additive (0.1%)Expected Effect on Peak Tailing
Basic CompoundDiethylamine (DEA)Significant Reduction
Acidic CompoundTrifluoroacetic Acid (TFA)Significant Reduction
Neutral CompoundNone (or minor alcohol adjustment)Minimal to no effect

This table provides a general guide; the optimal additive and concentration should be determined experimentally.[10][11]

Table 2: Impact of Sample Concentration on Peak Asymmetry (Illustrative)
Sample ConcentrationPeak Asymmetry Factor (As)Observation
1.0 mg/mL2.5Severe Tailing
0.1 mg/mL1.4Moderate Tailing
0.01 mg/mL1.1Symmetrical Peak

This table illustrates the effect of column overload. A significant decrease in the asymmetry factor upon dilution indicates that the initial concentration was too high.[10]

Visualizing Key Relationships

Logical Relationship between Causes and Solutions for Peak Tailing

G cluster_causes Common Causes of Peak Tailing cluster_solutions Potential Solutions A Secondary Interactions S1 Add Mobile Phase Modifier (e.g., DEA, TFA) A->S1 B Column Overload S2 Reduce Sample Concentration B->S2 C Sample Solvent Mismatch S3 Use Mobile Phase as Sample Solvent C->S3 D Column Degradation S4 Wash or Replace Column D->S4

Caption: Mapping causes of peak tailing to their respective solutions.

References

Technical Support Center: Strategies for Increasing Substrate Loading in Biocatalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to increasing substrate loading in biocatalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when increasing substrate loading in a biocatalytic reaction?

A1: Increasing substrate loading can present several challenges that may negatively impact reaction efficiency and yield. The most common issues include:

  • Poor Substrate Solubility: Many organic substrates have limited solubility in aqueous reaction media, which is the conventional environment for enzymes.[1][2]

  • Substrate and Product Inhibition: High concentrations of the substrate or the accumulation of product can inhibit the enzyme's activity, slowing down or even stopping the reaction.[2][3]

  • Enzyme Instability: High concentrations of substrates, products, or the use of co-solvents can lead to enzyme denaturation and loss of activity over time.[4][5]

  • Mass Transfer Limitations: In multiphasic systems (e.g., aqueous-organic), the rate of transfer of the substrate from the organic phase to the enzyme in the aqueous phase can be a limiting factor.[6][7][8]

  • Viscosity and Mixing Issues: High substrate concentrations can increase the viscosity of the reaction mixture, leading to poor mixing and inefficient contact between the enzyme and substrate.

Q2: How can I improve the solubility of my hydrophobic substrate in an aqueous reaction medium?

A2: Several strategies can be employed to enhance the solubility of hydrophobic substrates:

  • Co-solvents: The addition of water-miscible organic solvents, such as dimethyl sulfoxide (DMSO), methanol, or acetone, can significantly increase the solubility of non-polar substrates.[2][9] However, it is crucial to select a co-solvent that does not denature the enzyme.

  • Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a liquid at a lower temperature than the individual components.[10][11][12] They are considered green solvents and can be excellent media for biocatalytic reactions, often enhancing both substrate solubility and enzyme stability.[13][14]

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic substrates, making them more accessible to the enzyme in the aqueous phase.[15][16][17] They can also reduce surface tension and improve mixing in biphasic systems.

  • Biphasic Systems: A two-phase system, typically consisting of an aqueous phase containing the enzyme and an organic phase with the dissolved substrate, can be used.[18] This allows for a high overall substrate concentration while maintaining a low concentration in the aqueous phase to avoid inhibition.

Q3: My enzyme is inhibited by high concentrations of the substrate/product. What can I do?

A3: Substrate and product inhibition are common problems that can be addressed through various process and engineering strategies:

  • Fed-Batch Strategy: Instead of adding the entire substrate amount at the beginning of the reaction, a fed-batch approach involves the gradual feeding of the substrate over time. This maintains a low, non-inhibitory concentration of the substrate in the reactor.

  • In Situ Product Removal (ISPR): This technique involves the continuous removal of the product from the reaction mixture as it is formed.[19][20] This not only prevents product inhibition but can also shift the reaction equilibrium towards the product side, leading to higher conversions.[21] Common ISPR methods include crystallization, liquid-liquid extraction, adsorption, and pervaporation.[21][22]

  • Enzyme Engineering: Through techniques like directed evolution or rational design, it is possible to develop enzyme variants with reduced sensitivity to substrate or product inhibition.[23][24]

Q4: How can I improve the stability of my enzyme for use at high substrate loadings?

A4: Enhancing enzyme stability is crucial for robust biocatalytic processes. Key strategies include:

  • Enzyme Immobilization: Attaching the enzyme to a solid support can significantly improve its stability and reusability.[25][26][27] Immobilization can protect the enzyme from harsh reaction conditions and prevent aggregation.

  • Protein Engineering: Modifying the amino acid sequence of the enzyme can lead to variants with improved stability in the presence of organic solvents or at high temperatures.[23][28][29]

  • Use of Additives: The addition of stabilizing agents such as glycerol, sorbitol, or certain salts can help maintain the enzyme's native conformation and activity.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered when aiming for high substrate loading.

Issue 1: Low Reaction Conversion or Yield

This is a general problem that can have multiple root causes. The following workflow can help diagnose the issue.

Low_Yield_Troubleshooting start Low Conversion/Yield check_solubility Is the substrate fully dissolved at the target concentration? start->check_solubility solubility_issue Problem: Poor Substrate Solubility check_solubility->solubility_issue No check_inhibition Does the reaction rate decrease significantly over time? check_solubility->check_inhibition Yes solution_solubility Solution: - Use co-solvents - Employ DESs or surfactants - Use a biphasic system solubility_issue->solution_solubility inhibition_issue Problem: Substrate/Product Inhibition check_inhibition->inhibition_issue Yes check_stability Is the enzyme known to be stable under the reaction conditions? check_inhibition->check_stability No solution_inhibition Solution: - Implement fed-batch strategy - Use in-situ product removal (ISPR) - Engineer the enzyme inhibition_issue->solution_inhibition stability_issue Problem: Enzyme Instability check_stability->stability_issue No check_mass_transfer Is this a multiphasic reaction? check_stability->check_mass_transfer Yes solution_stability Solution: - Immobilize the enzyme - Protein engineering - Add stabilizing agents stability_issue->solution_stability check_mass_transfer->start No, reconsider other issues mass_transfer_issue Problem: Mass Transfer Limitation check_mass_transfer->mass_transfer_issue Yes solution_mass_transfer Solution: - Improve mixing - Use phase transfer catalysts - Consider microreactors mass_transfer_issue->solution_mass_transfer

Troubleshooting workflow for low reaction yield.
Issue 2: Emulsion Formation in Biphasic Systems

Problem: Vigorous mixing of aqueous-organic biphasic systems can lead to the formation of stable emulsions, which complicates product separation and downstream processing.[2][6]

Troubleshooting Steps:

  • Reduce Mixing Speed: Determine the minimum agitation speed required to maintain a sufficient interfacial area for mass transfer without causing stable emulsion formation.

  • Use of Demulsifiers: Consider the addition of small amounts of demulsifying agents. However, their compatibility with the enzyme must be verified.

  • Alternative Reactor Configurations:

    • Segmented Flow Reactors: In these systems, the two phases pass through a tube as discrete plugs, which provides a large interfacial area without the need for vigorous mixing.[6]

    • Membrane Reactors: A membrane can be used to separate the two phases while allowing for the transfer of substrates and products.

  • Enzyme Immobilization: Immobilizing the enzyme on a solid support can sometimes reduce emulsion formation by preventing the enzyme from acting as a surfactant at the interface.

Quantitative Data

The following tables provide a summary of quantitative data from various studies to illustrate the effectiveness of different strategies.

Table 1: Effect of Co-solvents on Substrate Solubility and Enzyme Activity

Substrate (Concentration)Co-solvent (v/v %)Relative Solubility IncreaseRelative Enzyme Activity (%)Reference
(S)-ketorolac ethyl ester (100 mM)DMSO (20%)5-fold95Feske et al. (2006)
4-chloroacetoacetate ethylester (100 g/L)Isopropanol (70%)Not reportedHigh activity of evolved KREDLiang et al. (2010)[23]
Pro-sitagliptin ketone (50 g/L)DMSO (60%)Required for solubilityImproved with engineered AcATAWu et al. (2022)[9]

Table 2: Impact of In Situ Product Removal (ISPR) on Reaction Performance

ReactionISPR MethodProduct Titer without ISPRProduct Titer with ISPRFold IncreaseReference
Asymmetric synthesis of 1-methyl-3-phenylpropylamineLiquid-liquid extractionInhibition observed26.5 g/L-Hobisch et al. (2017)[22]
p-Coumaric acid productionAqueous two-phase system~17 g/L33 g/L1.9van den Berg et al. (2019)[30]
6R-dihydro-oxoisophorone productionCrystallizationLower productivity and yieldIncreased productivity and yieldSignificantStraathof et al. (2002)[20]

Experimental Protocols

Protocol 1: Screening of Co-solvents for Biocatalytic Reactions

Objective: To identify a suitable co-solvent and its optimal concentration to improve substrate solubility without significantly compromising enzyme activity.

Materials:

  • Enzyme solution

  • Substrate

  • Buffer solution (at optimal pH for the enzyme)

  • A selection of water-miscible organic solvents (e.g., DMSO, methanol, ethanol, isopropanol, acetone)

  • Microplate reader or HPLC for activity measurement

Procedure:

  • Enzyme Stability in Co-solvents: a. Prepare a series of buffer solutions containing different concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v) of each co-solvent. b. Add the enzyme to each solution and incubate at the desired reaction temperature for a set period (e.g., 1, 4, and 24 hours). c. At each time point, take an aliquot and measure the residual enzyme activity using a standard assay with a soluble substrate. d. A control with no co-solvent should be run in parallel. e. Plot residual activity versus co-solvent concentration to determine the enzyme's tolerance.

  • Substrate Solubility in Co-solvent Mixtures: a. Prepare the same series of co-solvent/buffer mixtures as in step 1a. b. Add an excess amount of the substrate to each mixture. c. Shake vigorously and then allow the undissolved substrate to settle or centrifuge to pellet it. d. Measure the concentration of the dissolved substrate in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). e. Plot solubility versus co-solvent concentration.

  • Reaction with Selected Co-solvents: a. Based on the results from steps 1 and 2, select the co-solvents and concentration ranges that provide a good balance of substrate solubility and enzyme stability. b. Set up the biocatalytic reaction with the target high substrate concentration in the selected co-solvent/buffer mixtures. c. Monitor the reaction progress over time by measuring product formation. d. Compare the initial reaction rates and final product yields to identify the optimal co-solvent and concentration.

Visualizations

Logical Relationship Diagram: Factors Affecting High Substrate Loading

High_Substrate_Loading_Factors hsl High Substrate Loading sub_sol Substrate Solubility hsl->sub_sol inhibition Substrate/Product Inhibition hsl->inhibition stability Enzyme Stability hsl->stability mass_transfer Mass Transfer hsl->mass_transfer med_eng Medium Engineering (Co-solvents, DES, Biphasic) med_eng->sub_sol med_eng->stability med_eng->mass_transfer proc_eng Process Engineering (Fed-batch, ISPR) proc_eng->inhibition enz_eng Enzyme Engineering enz_eng->inhibition enz_eng->stability

Interplay of challenges and strategies in high substrate loading.
Experimental Workflow: Biphasic Reaction with In Situ Product Removal (ISPR)

Biphasic_ISPR_Workflow reactor Biphasic Reactor (Aqueous Phase: Enzyme Organic Phase: Substrate) mixing Controlled Mixing reactor->mixing reaction Biocatalytic Reaction mixing->reaction separator Phase Separator reaction->separator aq_recycle Recycle Aqueous Phase (with Enzyme) separator->aq_recycle org_phase Organic Phase (with Product and unreacted Substrate) separator->org_phase aq_recycle->reactor product_removal Product Removal Unit (e.g., Crystallization, Distillation) org_phase->product_removal sub_recycle Recycle Organic Phase (with Substrate) product_removal->sub_recycle product Final Product product_removal->product sub_recycle->reactor

Workflow for a biphasic reaction with integrated product removal.

References

Addressing enzyme inhibition in the synthesis of chiral alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with enzyme inhibition during the synthesis of chiral alcohols using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs).

Troubleshooting Guides

Issue 1: Reaction stops prematurely or shows low conversion.
Possible Cause Troubleshooting Steps
Product Inhibition The chiral alcohol product is binding to the enzyme, preventing further substrate conversion. This is a common issue, especially at higher product concentrations.
Substrate Inhibition High concentrations of the ketone substrate are inhibiting the enzyme. This is particularly prevalent with certain ADHs and hydrophobic substrates.[1][2][3]
Enzyme Instability/Denaturation The enzyme may be losing activity over time due to non-optimal conditions (pH, temperature) or the presence of denaturing agents like organic co-solvents.
Cofactor Limitation or Degradation The NAD(P)H cofactor is being depleted, and the regeneration system is inefficient or has failed.

Detailed Troubleshooting Protocol:

  • Analyze Reaction Kinetics: Monitor substrate consumption and product formation over time. A reaction that starts well but then plateaus is a classic sign of product inhibition. A very slow initial rate despite high substrate concentration may indicate substrate inhibition.

  • Test for Product Inhibition:

    • Run the reaction with an initial spike of the final product and compare the initial rate to a control reaction. A significantly lower rate confirms product inhibition.

    • Solution: Implement an in situ product removal (ISPR) strategy. Options include liquid-liquid extraction with a biocompatible organic solvent or product crystallization.[4][5][6][7]

  • Test for Substrate Inhibition:

    • Run a series of reactions with varying initial substrate concentrations. If the reaction rate decreases at higher substrate concentrations, substrate inhibition is occurring.

    • Solution: Employ a fed-batch strategy where the substrate is added gradually to maintain a low, optimal concentration in the reactor.

  • Evaluate Enzyme Stability:

    • Measure enzyme activity at different time points under reaction conditions (without substrate) to check for intrinsic instability.

    • Solution: Optimize reaction pH and temperature. If co-solvents are necessary for substrate solubility, screen for less denaturing options (see Table 2). Enzyme immobilization can significantly enhance stability.[8][9][10]

  • Verify Cofactor Regeneration:

    • Ensure all components of the regeneration system are active. For enzyme-coupled systems (e.g., using glucose dehydrogenase), assay the activity of the regeneration enzyme separately.

    • Solution: Add a slight excess of the co-substrate (e.g., glucose, formate, or isopropanol). Ensure the pH is optimal for both the primary ADH and the regeneration enzyme.

Issue 2: Observed enantioselectivity (e.e.) is lower than expected or decreases over time.
Possible Cause Troubleshooting Steps
Sub-optimal Reaction Temperature The enantioselectivity of some ADHs is highly temperature-dependent. Some enzymes even exhibit a "racemic temperature" (TR) above or below which they produce the opposite enantiomer.[11]
Presence of Contaminating Enzymes If using whole cells or crude cell lysates, other endogenous dehydrogenases with different selectivities may be present and contributing to the formation of the undesired enantiomer.
Racemization of Product Although less common under typical biocatalytic conditions, the chiral alcohol product could be racemizing due to factors like pH or temperature.
Equilibrium Shift The reversibility of the ADH-catalyzed reaction can lead to a decrease in enantiomeric excess, especially if the product is being oxidized back to the ketone.

Detailed Troubleshooting Protocol:

  • Optimize Temperature: Perform the reaction at various temperatures (e.g., 20°C, 25°C, 30°C) and analyze the enantiomeric excess of the product at each temperature to find the optimum.

  • Use Purified Enzyme: If using whole cells or lysate, repeat the reaction with a purified preparation of the target ADH to eliminate the influence of contaminating enzymes.

  • Control for Product Racemization: Incubate the purified chiral alcohol product under the reaction conditions (buffer, pH, temperature) without the enzyme and cofactor. Analyze the e.e. over time to determine if non-enzymatic racemization is occurring.

  • Drive the Reaction to Completion: Ensure the cofactor regeneration system is highly efficient to keep the concentration of the oxidized cofactor (NAD(P)⁺) low, thus minimizing the reverse reaction. Removing the product in situ also effectively prevents the reverse reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main types of enzyme inhibition I might encounter?

A1: In the synthesis of chiral alcohols, you will most likely face:

  • Competitive Inhibition: An inhibitor molecule (which may resemble the substrate) binds to the active site of the enzyme, directly competing with the substrate. This increases the apparent Km but does not change the Vmax. This inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic efficiency. In this case, Vmax is lowered, but Km remains unchanged.

  • Substrate Inhibition: The reaction rate decreases at very high substrate concentrations. This can happen when two substrate molecules bind to the enzyme in a non-productive way.[1][3]

  • Product Inhibition: The product of the reaction acts as an inhibitor, often by binding to the active site. This is a very common issue in biocatalysis that limits the achievable product concentration.[4]

Q2: My substrate is poorly soluble in water. What co-solvents can I use, and how will they affect my enzyme?

A2: Co-solvents are often necessary to dissolve hydrophobic ketones. However, they can also inhibit or denature the enzyme.

  • Commonly Used Co-solvents: DMSO, isopropanol, methanol, ethanol, and acetone are frequently used.

  • Effects on Enzyme: Organic solvents can strip the essential water layer from the enzyme, leading to denaturation and loss of activity. Some solvents, like DMF and dioxane, have been shown to cause substrate inhibition and conformational changes.[12][13] The effect is often concentration-dependent, with higher concentrations leading to lower activity.[14]

  • Recommendations: Start with the lowest co-solvent concentration required for substrate solubility (typically 5-20% v/v). It is crucial to screen different solvents to find the one with the least impact on your specific enzyme's activity and stability. Non-polar solvents like n-dodecane have been shown to sometimes enhance thermal stability.[12][13]

Q3: How do I set up a cofactor regeneration system for my ADH-catalyzed reduction?

A3: Since NAD(P)H is expensive, its regeneration is essential for a cost-effective process. The two most common methods are:

  • Substrate-Coupled Regeneration: Use a single ADH that can also oxidize a cheap, sacrificial alcohol added in large excess. Isopropanol is the most common choice, which is oxidized to acetone. This is a simple and effective method.[15]

  • Enzyme-Coupled Regeneration: Use a second enzyme and a corresponding co-substrate. The most popular systems are:

    • Glucose Dehydrogenase (GDH): Uses glucose as the co-substrate, which is oxidized to gluconolactone.

    • Formate Dehydrogenase (FDH): Uses formate as the co-substrate, which is oxidized to CO₂. This is an excellent system as the product is a gas that does not inhibit the reaction.[15]

Q4: What is enzyme immobilization, and how can it help with inhibition?

A4: Enzyme immobilization is the process of attaching an enzyme to an insoluble support material. This can significantly improve its stability and reusability.

  • Benefits:

    • Enhanced Stability: Immobilization can protect the enzyme from denaturation by heat, pH, and organic solvents.[9][16]

    • Prevents Interactions: It can prevent detrimental interactions between the enzyme and other molecules in the reaction, such as flavins used in some cofactor regeneration schemes.

    • Easy Separation: The enzyme can be easily recovered from the reaction mixture for reuse.

  • Common Supports: Porous agarose beads are a popular choice for immobilizing ADHs.[8][9]

Data and Protocols

Table 1: Effect of Co-solvents on ADH Activity
Co-solvent (20% v/v)EnzymeSubstrateRelative Activity (%)Reference
MethanolKpADHCPMK~60[14]
EthanolKpADHCPMK~40[14]
IsopropanolADHAN/A (Stability)Tm reduced by 21°C[17]
DMSOKpADHCPMK<10[14]
HexaneRasADHVarious KetonesGood Conversion[18]

Note: Data is indicative and highly dependent on the specific enzyme and reaction conditions.

Experimental Protocols

Protocol 1: General ADH Activity Assay

This protocol is for determining the activity of an ADH by monitoring the consumption of NADH at 340 nm during the reduction of a ketone substrate.

  • Prepare Reagents:

    • Assay Buffer: 100 mM Tris-HCl or Potassium Phosphate buffer, pH 7.0.

    • Substrate Stock: 100 mM solution of the ketone substrate in DMSO or isopropanol.

    • NADH Stock: 10 mM solution of NADH in assay buffer.

    • Enzyme Solution: A suitably diluted solution of your ADH in assay buffer.

  • Assay Procedure:

    • In a 1 mL cuvette, combine:

      • 880 µL of Assay Buffer

      • 50 µL of Substrate Stock (for a final concentration of 5 mM)

      • 50 µL of NADH Stock (for a final concentration of 0.5 mM)

    • Mix by pipetting and place the cuvette in a spectrophotometer set to 340 nm.

    • Initiate the reaction by adding 20 µL of the enzyme solution and mix immediately.

    • Record the decrease in absorbance at 340 nm for 2-3 minutes.

  • Calculate Activity:

    • Determine the rate of reaction (ΔAbs/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • One unit (U) of activity is often defined as the amount of enzyme that catalyzes the conversion of 1 µmol of NADH per minute under the specified conditions.

Protocol 2: Covalent Immobilization of ADH on Aldehyde-Activated Agarose Beads

This protocol provides a general method for robust, covalent immobilization of an ADH.

  • Prepare Materials:

    • Aldehyde-activated agarose beads.

    • Enzyme Solution: Purified ADH at a concentration of 1-5 mg/mL.

    • Immobilization Buffer: 100 mM Potassium Phosphate buffer, pH 8.0.

    • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) solution.

    • Washing Buffer: Immobilization buffer with 0.5 M NaCl.

  • Immobilization Procedure:

    • Wash the agarose beads with the Immobilization Buffer (3-5 times the bead volume).

    • Add the enzyme solution to the washed beads and incubate with gentle shaking (e.g., on a rotary shaker) at 4°C or room temperature for 1-2 hours to allow for the initial Schiff base formation.

    • Add the reducing agent (e.g., sodium cyanoborohydride) to a final concentration of ~1 mg/mL to reduce the Schiff bases to stable secondary amine bonds. Continue incubation for another 1-2 hours.

    • Filter the beads and collect the supernatant to determine the amount of unbound protein (for calculating immobilization yield).

    • Wash the beads extensively with the Washing Buffer and then with the Immobilization Buffer to remove any non-covalently bound enzyme and excess reagents.

    • Store the immobilized enzyme in buffer at 4°C.

Visualizations

Enzyme Inhibition Mechanisms

InhibitionMechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 + S EI1 EI Complex (Inactive) E1->EI1 + I S1 Substrate (S) I1 Inhibitor (I) ES1->E1 - S P1 Product (P) ES1->P1 k_cat EI1->E1 - I E2 Enzyme (E) ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 - S ESI2 ESI Complex (Inactive) ES2->ESI2 + I P2 Product (P) ES2->P2 k_cat EI2->E2 - I EI2->ESI2 + S ESI2->ES2 - I ESI2->EI2 - S

Caption: Competitive vs. Non-Competitive Inhibition Pathways.

Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow Start Low Conversion Observed CheckKinetics Analyze Reaction Kinetics (Time Course) Start->CheckKinetics Plateau Initial Rate OK, Then Plateaus? CheckKinetics->Plateau SlowInitial Slow Initial Rate? CheckKinetics->SlowInitial Plateau->SlowInitial No ProductInhibition Diagnosis: Product Inhibition Plateau->ProductInhibition Yes SubstrateInhibition Diagnosis: Substrate Inhibition SlowInitial->SubstrateInhibition Yes CheckStability Diagnosis: Enzyme Instability or Cofactor Issue SlowInitial->CheckStability No SolutionP Solution: In Situ Product Removal (ISPR) or Lower Substrate Load ProductInhibition->SolutionP SolutionS Solution: Fed-Batch Substrate Addition SubstrateInhibition->SolutionS SolutionE Solution: Optimize Conditions, Immobilize Enzyme, Verify Regen System CheckStability->SolutionE

Caption: Logic diagram for troubleshooting low reaction conversion.

Enzyme-Coupled Cofactor Regeneration Cycle

CofactorRegeneration ADH ADH / KRED NAD NAD(P)+ ADH->NAD Alcohol Chiral Alcohol (Product) ADH->Alcohol GDH GDH NADH NAD(P)H GDH->NADH Gluconolactone Gluconolactone (By-product) GDH->Gluconolactone NADH->ADH NAD->GDH Ketone Ketone (Substrate) Ketone->ADH Glucose Glucose (Co-Substrate) Glucose->GDH

Caption: Cofactor regeneration using Glucose Dehydrogenase (GDH).

References

Validation & Comparative

A Comparative Guide to the Synthesis of Chiral Alcohols: Chemical versus Enzymatic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule dictates its biological activity. The choice between chemical and enzymatic methods for accessing these valuable building blocks is a critical decision, influenced by factors such as substrate scope, desired purity, scalability, and environmental impact. This guide provides an objective comparison of these two prominent strategies, supported by experimental data and detailed protocols to inform your synthetic planning.

At a Glance: Key Differences Between Chemical and Enzymatic Synthesis

FeatureChemical SynthesisEnzymatic Synthesis
Catalyst Chiral metal complexes (e.g., Ru, Rh, Ir with chiral ligands), organocatalystsEnzymes (e.g., ketoreductases, alcohol dehydrogenases, lipases)
Reaction Conditions Often requires high pressure, inert atmosphere, and anhydrous organic solventsTypically mild conditions (ambient temperature and pressure, aqueous media)
Selectivity High enantioselectivity achievable with optimized catalystsExcellent enantio-, regio-, and chemoselectivity
Substrate Scope Generally broad, applicable to a wide range of ketonesCan be limited by the enzyme's natural substrate specificity
Environmental Impact Can generate significant hazardous waste"Green" process with biodegradable catalysts and milder conditions
Cost Chiral ligands and metal catalysts can be expensiveEnzyme production can be costly, but reusability can offset this
Scalability Well-established for large-scale industrial processesIncreasingly being implemented at industrial scale

In-Depth Comparison: Performance Data

The following tables provide a comparative overview of the performance of various chemical and enzymatic methods for the asymmetric reduction of prochiral ketones to chiral alcohols.

Table 1: Asymmetric Reduction of Acetophenone to 1-Phenylethanol
MethodCatalyst/EnzymeReductant/CofactorSolventTemp (°C)Yield (%)ee (%)Configuration
Chemical RuCl₂[(R)-BINAP]H₂ (1100 psi)Ethanol30>95>99(R)
Chemical RuBr₂[(S,S)-xylskewphos]H₂ (10 atm)Ethanol4010088(S)[1]
Chemical Noyori Ru-Ts-DPENHCOOH/NEt₃Formic acid/triethylamine-9598(S)[2]
Chemical (-)-DIP-Chloride-THF-788598(S)[2]
Enzymatic Alcohol Dehydrogenase (ADH-T)IsopropanolPBS buffer/Isopropanol37>98>99.5(S)[3]
Enzymatic KRED1-PgluNADPHPhosphate buffer30>99>99(R)
Enzymatic Candida parapsilosis (SCRII mutant E228S)NADPH (regenerated with GDH)-3092.299.5(R)[4]
Table 2: Asymmetric Reduction of Other Prochiral Ketones
SubstrateMethodCatalyst/EnzymeYield (%)ee (%)Configuration
4'-ChloroacetophenoneEnzymatic (Plant tissue)Daucus carota~80~98-[5]
Ethyl 4-chloroacetoacetateEnzymatic (Plant tissue)Daucus carota~45~91-[5]
Ethyl-5-oxohexanoateEnzymaticPichia methanolica80-90>95(S)[6]
2-Bromo-4-fluoro acetophenoneEnzymaticCandida sp.>90>99(S)[6]
Phenylglyoxal diethylacetalChemicalRuCl₂[(S)-tolbinap][(R)-dmapen]>9596(R)[7]

Experimental Workflows and Methodologies

To provide a practical understanding of these synthetic approaches, detailed experimental protocols for the synthesis of (S)-1-phenylethanol are presented below, along with graphical representations of the general workflows.

Chemical Synthesis: Noyori Asymmetric Hydrogenation

This method, pioneered by Nobel laureate Ryoji Noyori, utilizes a ruthenium catalyst bearing a chiral phosphine ligand (e.g., BINAP) to achieve high enantioselectivity in the hydrogenation of ketones.[8][9]

G cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification precatalyst RuCl₂[(S)-BINAP] Precatalyst autoclave High-Pressure Autoclave precatalyst->autoclave solvent Ethanol solvent->autoclave substrate Acetophenone substrate->autoclave hydrogenation Pressurize with H₂ (e.g., 10-100 atm) Heat (e.g., 40°C) autoclave->hydrogenation depressurize Depressurize Autoclave hydrogenation->depressurize concentrate Concentrate in vacuo depressurize->concentrate purification Purification (e.g., Distillation) concentrate->purification product (S)-1-Phenylethanol purification->product

A generalized workflow for the chemical synthesis of chiral alcohols via Noyori asymmetric hydrogenation.

Experimental Protocol: Synthesis of (S)-1-Phenylethanol via Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, a high-pressure autoclave is charged with RuBr₂[(S,S)-xylskewphos] (e.g., 1.29 x 10⁻³ mmol, S/C=10000) and potassium tert-butoxide (e.g., 5.16 x 10⁻² mmol).[1]

  • Reaction Setup: Under an argon atmosphere, acetophenone (e.g., 1.5 mL, 12.9 mmol) and ethanol (e.g., 2.9 mL) are added to the autoclave via syringe.[1]

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to 10 atm. The reaction mixture is stirred at 40°C for 19 hours.[1]

  • Work-up and Analysis: After cooling and depressurization, the reaction mixture is analyzed to confirm the complete consumption of the starting material. The product, (S)-1-phenylethanol, is obtained with a quantitative yield and an enantiomeric excess of 88.0% as determined by chiral gas chromatography.[1]

Enzymatic Synthesis: Asymmetric Reduction with Alcohol Dehydrogenase

Biocatalytic reduction using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) offers a green and highly selective alternative. These enzymes utilize a nicotinamide cofactor (NADH or NADPH) as the hydride source, which is often regenerated in situ.

G cluster_prep Reaction Setup cluster_reaction Bioreduction cluster_workup Work-up & Purification substrate Acetophenone reactor Bioreactor substrate->reactor buffer Buffer Solution (e.g., PBS) buffer->reactor cofactor Cofactor (e.g., NADPH) cofactor->reactor enzyme Alcohol Dehydrogenase (ADH) enzyme->reactor cosubstrate Co-substrate for Cofactor Regeneration (e.g., Isopropanol) cosubstrate->reactor incubation Incubate with Stirring (e.g., 37°C) reactor->incubation extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) incubation->extraction separation Phase Separation extraction->separation drying Drying of Organic Phase separation->drying concentration Concentration in vacuo drying->concentration product (S)-1-Phenylethanol concentration->product

A generalized workflow for the enzymatic synthesis of chiral alcohols using an alcohol dehydrogenase.

Experimental Protocol: Synthesis of (S)-1-Phenylethanol using Alcohol Dehydrogenase

  • Reaction Mixture Preparation: A solution of acetophenone (e.g., 1 g) is prepared in a mixture of 2-propanol (40 mL) and PBS buffer (pH 7.4, 160 mL) containing NADPH (20 mM) and MgCl₂ (0.5 mM).[5]

  • Enzymatic Reaction: The reaction mixture is maintained at 37°C with uniform mixing. Alcohol Dehydrogenase (e.g., ADH-02, 50 µL, 4100 U/mL) is added, and the mixture is stirred overnight.[5]

  • Work-up: The reaction is quenched with excess water and extracted with methyl t-butyl ether. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.[5]

  • Analysis: The progress of the reaction and the enantiomeric excess of the product, (S)-1-phenylethanol, are monitored by TLC and Chiral GC. This method typically yields the (S)-alcohol with an enantiomeric excess greater than 99.5%.[3]

Concluding Remarks for the Practicing Scientist

Both chemical and enzymatic methods offer powerful and distinct advantages for the synthesis of chiral alcohols. The choice between them is often dictated by the specific requirements of the project.

Biocatalysis is the preferred method when environmental impact, process safety, and high enantioselectivity are the primary concerns. It is particularly well-suited for large-scale manufacturing where a dedicated enzyme can be developed and optimized for a specific substrate. The mild reaction conditions also make it ideal for the synthesis of sensitive or complex molecules.

Chemical synthesis remains indispensable for its broad substrate applicability and is often the go-to method in early-stage research and development where a wide range of analogs need to be synthesized quickly. The vast literature and well-established procedures provide a reliable platform for accessing a diverse array of chiral alcohols.

As both fields continue to advance, with the development of novel enzymes through directed evolution and the discovery of more efficient and sustainable chemical catalysts, researchers are equipped with an expanding and versatile toolbox for the synthesis of these vital chiral building blocks.

References

Efficacy of Ketoreductases in Dichlorophenyl Ketone Reduction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric reduction of prochiral ketones to form enantiomerically pure alcohols is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. Biocatalysis, utilizing ketoreductases (KREDs), has emerged as a powerful and green alternative to traditional chemical methods for this purpose. This guide provides a comparative overview of the efficacy of various ketoreductases in the reduction of dichlorophenyl ketones, supported by experimental data to facilitate informed catalyst selection.

Performance Comparison of Ketoreductases

The selection of an appropriate ketoreductase is paramount to achieving high conversion and enantioselectivity for a specific dichlorophenyl ketone substrate. The following table summarizes the performance of several ketoreductases in the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, a common intermediate in the synthesis of antifungal agents. The data has been compiled from various studies and it is important to note that reaction conditions may vary between experiments.

Enzyme IDEnzyme SourceSubstrateConversion (%)Enantiomeric Excess (e.e.) (%)Product Enantiomer
SsCR Scheffersomyces stipitis CBS 60452-chloro-1-(2,4-dichlorophenyl)ethanone88.2>99.9(R)
LK08 Lactobacillus kefiri (mutant)2-chloro-1-(2,4-dichlorophenyl)ethanone>99>99(S)
KRED-P1-H01 Commercial Kittert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamateHigh>99Not Specified
ES-KRED-213 Commercial Kittert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate>99>99Not Specified

Key Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and comparing results. Below are representative methodologies for the enzymatic reduction of dichlorophenyl ketones.

General Screening Protocol for Commercial Ketoreductase Kits

This protocol is adapted from the general procedure for using commercially available KRED screening kits, such as those from Codexis.[1][2][3][4]

  • Enzyme Preparation: Into separate, labeled vials, weigh approximately 10 mg of each lyophilized ketoreductase from the screening kit.

  • Reaction Mixture Preparation:

    • For NADPH-dependent KREDs with Isopropanol Regeneration: Prepare a recycle mix solution containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0), NADP⁺ (e.g., 1 mM), and isopropanol (e.g., 10% v/v).

    • For NADH/NADPH-dependent KREDs with Glucose Dehydrogenase Regeneration: Prepare a recycle mix solution containing a suitable buffer, NAD(P)⁺, glucose (e.g., 100 mM), and glucose dehydrogenase (GDH).

  • Substrate Addition: Dissolve the dichlorophenyl ketone substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO, isopropanol) and add it to the reaction mixture to a final concentration of, for example, 10-50 mM.

  • Reaction Initiation and Incubation: Add the substrate-containing reaction mixture to each vial with the pre-weighed ketoreductase. Seal the vials and incubate at a controlled temperature (e.g., 30°C) with agitation for a set period (e.g., 24 hours).

  • Work-up and Analysis: Quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate). Extract the product, dry the organic layer, and analyze the conversion and enantiomeric excess by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.

Preparative Scale Reduction using Scheffersomyces stipitis Ketoreductase (SsCR)

This protocol is based on the reported synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol.[5]

  • Reaction Setup: In a reaction vessel, combine a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 6.5) with glucose (for cofactor regeneration), NADP⁺, and the purified SsCR enzyme or whole cells expressing the enzyme.

  • Substrate Addition: Add 2-chloro-1-(2,4-dichlorophenyl)ethanone, dissolved in a minimal amount of a suitable organic solvent, to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 35°C) and pH with gentle agitation. Monitor the progress of the reaction by taking periodic samples for HPLC analysis.

  • Product Isolation: Upon completion of the reaction, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Experimental and Logical Flow Diagrams

To visually represent the processes involved in evaluating and utilizing ketoreductases, the following diagrams have been generated.

experimental_workflow cluster_screening KRED Screening cluster_process Preparative Synthesis start Select Dichlorophenyl Ketone Substrate kit Prepare Commercial KRED Kit start->kit reaction Set up Parallel Micro-reactions kit->reaction analysis Analyze Conversion & e.e. (GC/HPLC) reaction->analysis selection Identify Optimal KRED(s) analysis->selection scale_up Scale-up Reaction with Optimal KRED selection->scale_up Proceed with best enzyme(s) purification Product Extraction & Purification scale_up->purification characterization Characterize Chiral Alcohol Product purification->characterization

Caption: General workflow for screening and preparative synthesis.

cofactor_regeneration cluster_gdh Glucose Dehydrogenase System ketone Dichlorophenyl Ketone kred Ketoreductase (KRED) ketone->kred alcohol Chiral Dichlorophenyl Alcohol kred->alcohol nadp NADP+ kred->nadp nadph NADPH nadph->kred Hydride Donor gdh GDH nadp->gdh glucose Glucose glucose->gdh Substrate gluconolactone Glucono-δ-lactone gdh->nadph gdh->gluconolactone Product

Caption: Cofactor regeneration cycle with glucose dehydrogenase.

References

A Comparative Guide to Analytical Methods for 2-(3,4-Dichlorophenyl)ethanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-(3,4-Dichlorophenyl)ethanol. The focus is on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and powerful techniques in pharmaceutical analysis. This document outlines the validation parameters for these methods, presents typical performance data, and provides detailed experimental protocols.

The validation of analytical methods is crucial to ensure that the data generated is accurate, reliable, and reproducible. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, and robustness.[1][2][3][4][5]

Data Presentation: Comparison of Analytical Methods

Table 1: HPLC-UV Method Performance (Illustrative)

Validation ParameterTypical PerformanceAcceptance Criteria (ICH)
Linearity (Correlation Coefficient, r²)> 0.999≥ 0.99
Range1 - 100 µg/mL80 - 120% of test concentration for assay
Accuracy (% Recovery)98.0 - 102.0%Typically 98.0 - 102.0%
Precision (% RSD)< 2.0%≤ 2.0% for repeatability
Limit of Detection (LOD)~0.1 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)~0.3 µg/mLSignal-to-Noise ratio of 10:1

Table 2: GC-MS Method Performance (Illustrative)

Validation ParameterTypical PerformanceAcceptance Criteria (ICH)
Linearity (Correlation Coefficient, r²)> 0.998≥ 0.99
Range0.5 - 50 µg/mL80 - 120% of test concentration for assay
Accuracy (% Recovery)97.0 - 103.0%Typically 98.0 - 102.0%
Precision (% RSD)< 3.0%≤ 2.0% for repeatability
Limit of Detection (LOD)~0.05 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)~0.15 µg/mLSignal-to-Noise ratio of 10:1

Experimental Protocols

Below are detailed methodologies for HPLC-UV and GC-MS analysis, which can be adapted for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds.[6]

1. Sample Preparation:

  • Prepare a stock solution of this compound by dissolving 10 mg of the sample in 10 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.[6]

2. Instrumentation:

  • A high-performance liquid chromatograph equipped with a UV detector.

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV scan of the analyte (typically around 220-230 nm for chlorinated aromatic compounds).

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds.[6]

1. Sample Preparation:

  • Prepare a stock solution of this compound by dissolving 10 mg of the sample in 10 mL of a suitable solvent like dichloromethane or methanol.[6]

  • A 1 µL aliquot of this solution is injected into the GC-MS system.[6]

2. Instrumentation:

  • A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.[6]

3. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., split ratio 50:1) or splitless for trace analysis.[6]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C, hold for 5 minutes.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Ion Source Temperature: 230°C.[6]

  • Quadrupole Temperature: 150°C.[6]

  • Scan Mode: Full scan for qualitative analysis (e.g., m/z 40-400) and Selected Ion Monitoring (SIM) for quantitative analysis of known impurities.[6]

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.

Analytical Method Validation Workflow cluster_validation Validation Parameters start Start: Define Analytical Method Objectives method_dev Analytical Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol validation Execute Method Validation Experiments protocol->validation report Prepare Validation Report validation->report Analyze Data & Compare with Acceptance Criteria specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness end_node End: Method Implementation for Routine Use report->end_node

Caption: Workflow for Analytical Method Validation.

References

Comparative Analysis of the Antifungal Activity of Luliconazole and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antifungal properties of luliconazole in relation to its synthetic building blocks for researchers, scientists, and drug development professionals.

Luliconazole, a potent imidazole antifungal agent, is widely recognized for its broad-spectrum efficacy against a variety of pathogenic fungi. Its mechanism of action, like other azoles, involves the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This disruption of ergosterol biosynthesis leads to altered cell membrane permeability and ultimately, fungal cell death. This guide provides a comparative analysis of the antifungal activity of luliconazole and its known precursors, supported by available data and detailed experimental methodologies.

Key Luliconazole Precursors in Synthesis

The synthesis of luliconazole involves several key chemical intermediates. Among the documented precursors are:

  • (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol

  • 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate

  • (S)-2,2',4'-ethyl trichlorobenzene methanesulfonate

Of these, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a significant chiral precursor.[3][4] While it is primarily an intermediate, studies have noted that its derivatives can exhibit potent antifungal effects.[5] This suggests that the core structure possesses features that are conducive to antifungal activity, which is then optimized in the final luliconazole molecule.

Quantitative Comparison of Antifungal Activity

Direct quantitative data comparing the antifungal activity of luliconazole's precursors is scarce. The focus of existing research is overwhelmingly on the final active pharmaceutical ingredient. The following table summarizes the well-documented in vitro activity of luliconazole against various fungal species, presented as Minimum Inhibitory Concentration (MIC) values. This data serves as a benchmark for the high level of activity achieved in the final product.

Fungal SpeciesLuliconazole MIC Range (µg/mL)Reference
Trichophyton rubrum<0.00012 - 0.004[6][7]
Trichophyton mentagrophytes<0.00012 - 0.002[6][7]
Candida albicans0.031 - 0.25[6][7]
Aspergillus fumigatusNot specified[8]
Malassezia restricta0.004 - 0.016[6]

It is important to note that while direct data is lacking for the specific precursors, a study on a structurally related compound, 2-chloro-N-phenylacetamide, demonstrated antifungal activity against Candida albicans and Candida parapsilosis with MIC values ranging from 128 to 256 µg/mL.[9] This suggests that the chloro-phenyl-ethanol backbone may contribute to some level of antifungal action, which is significantly amplified in the final luliconazole structure.

Experimental Protocols

The determination of antifungal activity is typically conducted using standardized in vitro susceptibility testing methods. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common procedure:

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature and duration to obtain pure colonies. A suspension of the fungal cells or conidia is prepared in a sterile saline solution and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the test medium.

  • Preparation of Antifungal Agent Dilutions: A stock solution of the test compound (luliconazole or a precursor) is prepared in a suitable solvent (e.g., dimethyl sulfoxide). A series of twofold serial dilutions of the compound are then prepared in a 96-well microtiter plate using a liquid medium such as RPMI 1640.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 35°C for yeasts, 28-30°C for molds) for a specified period (typically 24-48 hours for yeasts and longer for molds).

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Zone of Inhibition Test (Agar Disk Diffusion)

This method provides a qualitative or semi-quantitative assessment of antifungal activity:

  • Preparation of Agar Plates: A suitable agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of the test fungus is uniformly spread over the surface of the agar.

  • Application of Test Compounds: Sterile filter paper disks are impregnated with known concentrations of the test compounds and placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zones: The antifungal activity is determined by measuring the diameter of the zone of no fungal growth around each disk.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of azole antifungals like luliconazole and a general workflow for comparing antifungal activity.

Antifungal_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_action Luliconazole Action Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (Target Enzyme) Lanosterol->Lanosterol_Demethylase Conversion Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Disruption Membrane Disruption & Fungal Cell Death Luliconazole Luliconazole Inhibition Inhibition Luliconazole->Inhibition Inhibition->Lanosterol_Demethylase

Caption: Mechanism of action of luliconazole.

Antifungal_Workflow cluster_compounds Test Compounds cluster_assays Antifungal Susceptibility Testing cluster_strains Fungal Strains Luliconazole Luliconazole MIC_Assay MIC Determination (Broth Microdilution) Luliconazole->MIC_Assay ZoI_Assay Zone of Inhibition Test (Agar Disk Diffusion) Luliconazole->ZoI_Assay Precursor1 Precursor A Precursor1->MIC_Assay Precursor1->ZoI_Assay Precursor2 Precursor B Precursor2->MIC_Assay Precursor2->ZoI_Assay Precursor3 Precursor C Precursor3->MIC_Assay Precursor3->ZoI_Assay Data_Analysis Data Analysis and Comparison MIC_Assay->Data_Analysis ZoI_Assay->Data_Analysis Yeast Yeasts (e.g., Candida albicans) Yeast->MIC_Assay Yeast->ZoI_Assay Mold Molds (e.g., Trichophyton rubrum) Mold->MIC_Assay Mold->ZoI_Assay Conclusion Conclusion on Relative Activity Data_Analysis->Conclusion

Caption: Experimental workflow for antifungal activity comparison.

Conclusion

Luliconazole exhibits potent, broad-spectrum antifungal activity, a characteristic that is a culmination of its optimized chemical structure. While its synthetic precursors are essential for its creation, they are not expected to possess the same high degree of antifungal efficacy. The available, albeit limited, data on structurally similar compounds suggests that the core chemical scaffolds of the precursors may have some intrinsic, weak antifungal properties. However, the specific combination of the imidazole moiety and the dithiolane ring in the final luliconazole molecule is critical for its high affinity to the target enzyme and its resulting potent antifungal action. Further research focusing on the individual antifungal activities of these precursors would be necessary to provide a direct and quantitative comparison.

References

Benchmarking different chiral catalysts for asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral molecules is a critical endeavor in modern chemistry, particularly within the pharmaceutical and life sciences industries, where the stereochemistry of a molecule can profoundly influence its biological activity. The selection of an appropriate chiral catalyst is paramount to achieving high efficiency and stereoselectivity. This guide provides a comprehensive comparison of three major classes of chiral catalysts—organocatalysts, and transition-metal complexes—benchmarked across key asymmetric transformations. Performance data, detailed experimental protocols, and mechanistic insights are presented to inform catalyst selection and optimization for specific synthetic challenges.

Performance Comparison of Chiral Catalysts

The efficacy of a chiral catalyst is highly dependent on the reaction type, substrate, and reaction conditions. Below are comparative data for representative catalysts in two fundamental asymmetric reactions: the aldol reaction and the asymmetric hydrogenation.

Asymmetric Aldol Reaction: Organocatalyst Comparison

The asymmetric aldol reaction is a powerful method for forming carbon-carbon bonds and creating chiral β-hydroxy carbonyl compounds. Here, we compare the performance of L-proline, a foundational organocatalyst, with its more structurally complex derivatives, the MacMillan and Hayashi-Jørgensen catalysts, in the reaction between an aromatic aldehyde and a ketone.

Table 1: Performance of Organocatalysts in the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr, anti/syn)Reference
(S)-Proline20DMSO48999695:5[1]
N-Benzoyl-L-proline20DMSO486555-[1]
Hayashi-Jørgensen Catalyst (O-TMS-diphenylprolinol)10Toluene24929898:2[1]

Reaction conditions may vary slightly between studies, affecting direct comparability. Data is compiled to provide a representative overview.

Asymmetric Hydrogenation: Transition-Metal Catalyst Comparison

Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral compounds. Rhodium and Ruthenium complexes with chiral phosphine ligands, such as BINAP, are among the most successful catalysts for this transformation.

Table 2: Performance of Rhodium and Ruthenium Catalysts in the Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate.

CatalystLigandSubstrate/Catalyst RatioH₂ Pressure (atm)SolventTime (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
[Rh(cod)₂]BF₄(S)-BINAP1004Methanol12>9995[2]
[RuCl₂(C₆H₆)]₂(S)-BINAP20069Methanol/Toluene49588

Reaction conditions and catalyst precursors can vary, influencing performance.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of catalytic systems.

General Procedure for (S)-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is for the reaction of an aldehyde with a ketone, using (S)-proline as the catalyst.[1]

  • Reaction Setup: To a stirred solution of (S)-proline (0.03 mmol) in a mixture of methanol (40 µL) and water (10 µL) in a 2 mL vial at room temperature, add the ketone (1.5 mmol) followed by the aldehyde (0.3 mmol).

  • Reaction Execution: Seal the vial and stir the reaction mixture vigorously at room temperature for the desired time (e.g., 19-96 hours, depending on the substrate).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Analysis: The diastereomeric ratio and enantiomeric excess of the purified product are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

General Procedure for Rh-(S)-BINAP Catalyzed Asymmetric Hydrogenation

This protocol describes the asymmetric hydrogenation of an enamide substrate using a Rh-(S)-BINAP catalyst.[2]

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(cod)₂]BF₄ (1 mol%) and (S)-BINAP (1.1 mol%). Anhydrous, degassed solvent (e.g., methanol) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

  • Reaction Setup: A high-pressure autoclave is charged with the enamide substrate (1 equivalent) and any additional solvent. The prepared catalyst solution is then transferred to the autoclave via cannula.

  • Reaction Execution: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 4 atm). The reaction mixture is stirred at a specified temperature (e.g., room temperature) for the required time (e.g., 12 hours).

  • Work-up and Purification: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is then purified by an appropriate method, such as flash column chromatography, to isolate the chiral product.

  • Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Mechanistic Insights and Logical Frameworks

Understanding the catalytic cycle and the factors influencing catalyst selection is crucial for rational catalyst design and optimization.

Catalytic Cycles

The following diagrams illustrate the proposed catalytic cycles for organocatalyzed aldol reactions and transition-metal-catalyzed asymmetric hydrogenation.

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Proline Proline Catalyst Enamine Chiral Enamine Proline->Enamine + Ketone - H₂O Ketone Ketone Aldehyde Aldehyde Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Proline - Product Product Chiral β-Hydroxy Ketone Aldol_Adduct->Product Water H₂O

A simplified catalytic cycle for the proline-catalyzed asymmetric aldol reaction via enamine catalysis.

Asymmetric_Hydrogenation cluster_cycle Rh-BINAP Catalytic Cycle Catalyst [Rh(S)-BINAP]⁺ H2_OxAdd Oxidative Addition of H₂ Catalyst->H2_OxAdd + H₂ Dihydride [RhH₂(S)-BINAP]⁺ H2_OxAdd->Dihydride Substrate_Coord Substrate Coordination Dihydride->Substrate_Coord + Substrate Rh_Substrate [RhH₂(S)-BINAP)(Substrate)]⁺ Substrate_Coord->Rh_Substrate Migratory_Ins Migratory Insertion Rh_Substrate->Migratory_Ins Alkyl_Hydride Alkyl-Hydride Intermediate Migratory_Ins->Alkyl_Hydride Red_Elim Reductive Elimination Alkyl_Hydride->Red_Elim Red_Elim->Catalyst - Product Product Chiral Product Red_Elim->Product

A generalized catalytic cycle for Rh-BINAP catalyzed asymmetric hydrogenation.
Experimental Workflow

A systematic approach is essential for the evaluation and optimization of a chiral catalyst for a specific asymmetric transformation.

Experimental_Workflow cluster_workflow General Workflow for Catalyst Evaluation A Define Target Transformation B Catalyst Selection (Initial Screening) A->B C Reaction Optimization (Solvent, Temp., etc.) B->C D Substrate Scope Evaluation C->D D->C Re-optimization E Mechanistic Studies (Optional) D->E F Scale-up and Process Development D->F

A generalized workflow for the evaluation of a chiral catalyst in asymmetric synthesis.
Logic for Chiral Catalyst Selection

The choice of a chiral catalyst is a multifactorial decision that depends on the nature of the substrate and the desired transformation.

References

A Researcher's Guide to Integrated Structural Elucidation: Cross-Validating NMR and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a cornerstone of discovery. While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are individually powerful techniques, their integrated use provides a synergistic approach that significantly enhances the confidence and accuracy of structural assignments. This guide offers a comparative overview of utilizing these techniques in concert, supported by experimental insights and data-driven workflows.

The complementary nature of NMR and Mass Spectrometry lies in the orthogonal information they provide. High-resolution mass spectrometry (HRMS) excels at delivering a precise molecular formula and offers clues about substructures through fragmentation patterns.[1] In contrast, NMR spectroscopy provides a detailed map of the atomic scaffold, revealing connectivity through covalent bonds and spatial proximities.[2] The cross-validation of these datasets is paramount for an unambiguous and confident structural elucidation.[1]

The Power of Integration: A Comparative Look

While it is widely accepted that combining NMR and MS data leads to more reliable structure determination, obtaining direct quantitative comparisons from a single study on the same set of compounds is challenging. However, recent advancements in machine learning for structure elucidation offer valuable insights into the predictive power of different data types.

A study on a machine learning framework for automated structure elucidation provides a quantitative ranking of the most likely structures from routine 1D NMR spectra. The accuracy of the top-ranking prediction for molecules with up to 10 non-hydrogen atoms varied based on the input data:

Input DataTop-1 Prediction AccuracyTop-10 Prediction Accuracy
¹³C NMR alone(F1 score: 0.672 for substructure prediction)-
¹H NMR alone(F1 score: 0.720 for substructure prediction)-
¹H and ¹³C NMR Combined67.4%95.8%

Data adapted from a machine learning framework for automated structure elucidation from routine NMR spectra.[3] The F1 scores represent the accuracy of predicting specific substructures, which is a foundational step in the overall structure elucidation.

This data, while not a direct comparison with a mass spectrometry-only approach, highlights the significant improvement in accuracy when combining complementary NMR datasets. The logical extension, supported by the consensus in the scientific community, is that the addition of high-resolution mass spectrometry data to determine the exact molecular formula would further constrain the possible structures and enhance the overall accuracy and reliability of the elucidation process.

The Integrated Workflow: A Step-by-Step Approach

The cross-validation of NMR and MS data is most effectively managed through a systematic workflow, often facilitated by Computer-Assisted Structure Elucidation (CASE) software.[4][5]

Integrated_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_Integration Data Integration & Elucidation MS_Acquisition 1. HRMS Data Acquisition MF_Determination 2. Molecular Formula Determination MS_Acquisition->MF_Determination Data_Input 5. Input Data into CASE Software MF_Determination->Data_Input NMR_Acquisition 3. 1D & 2D NMR Data Acquisition NMR_Processing 4. Spectral Processing & Peak Picking NMR_Acquisition->NMR_Processing NMR_Processing->Data_Input Structure_Generation 6. Generation of Candidate Structures Data_Input->Structure_Generation Structure_Ranking 7. Ranking of Candidates Structure_Generation->Structure_Ranking Final_Structure 8. Final Structure Verification Structure_Ranking->Final_Structure Logical_Relationship cluster_Interpretation Structural Elucidation Process MS_Data High-Resolution MS Data Molecular_Formula Determine Molecular Formula MS_Data->Molecular_Formula NMR_Data 1D & 2D NMR Data Structural_Fragments Identify Structural Fragments (from NMR) NMR_Data->Structural_Fragments Formula_Constraint Constrain Possibilities with Molecular Formula Molecular_Formula->Formula_Constraint Connectivity_Map Assemble Connectivity Map (HMBC, COSY) Structural_Fragments->Connectivity_Map Candidate_Structures Propose Candidate Structures Connectivity_Map->Candidate_Structures Formula_Constraint->Candidate_Structures Final_Validation Validate with all Spectroscopic Data Candidate_Structures->Final_Validation

References

Navigating Beyond Dichlorophenyl: A Comparative Guide to Alternatives in Antifungal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel antifungal agents with improved efficacy and reduced side effects is a continuous endeavor. A common structural motif in many successful azole antifungals is the 2-(3,4-dichlorophenyl)ethanol backbone. However, the exploration of alternatives to this chemical entity has opened up new avenues for antifungal drug discovery. This guide provides an objective comparison of the performance of antifungal agents synthesized with alternatives to the this compound moiety, supported by experimental data, detailed protocols, and pathway visualizations.

Performance Comparison of Antifungal Analogs

The dichlorophenyl group in many azole antifungals plays a crucial role in binding to the active site of the target enzyme, lanosterol 14α-demethylase (CYP51). However, modifications to this part of the molecule, including the substitution of the chlorine atoms or the complete replacement of the phenyl ring with other aromatic or heterocyclic systems, have yielded compounds with potent antifungal activity. The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of several representative antifungal compounds, comparing those with the traditional dichlorophenyl group to analogs with alternative substitutions.

Compound IDCore Structure/ModificationFungal StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Series 1: Phenyl Ring Modifications
Ketoconazole2,4-DichlorophenylCandida albicans0.2 - 20.0--
Racemic cis-71,4-Benzothiazine replacementCandida albicansComparable to KetoconazoleKetoconazole0.2 - 20.0
Racemic trans-71,4-Benzothiazine replacementCandida albicansBetter than KetoconazoleKetoconazole0.2 - 20.0
Series 2: Fluconazole Analogs
Fluconazole2,4-DifluorophenylCandida albicans1.8--
Compound 6rPhenyl ring with various substituentsCandida albicans SC53140.02Fluconazole1.8
Compound 6aPhenyl ring with various substituentsCandida albicans SC5314< 1.0Fluconazole1.8
Compound 6ePhenyl ring with various substituentsCandida albicans SC5314< 1.0Fluconazole1.8
Series 3: Econazole Analogs
Econazole2,4-Dichlorophenyl and 4-ChlorobenzylCandida albicans0.016 - 16--
Miconazole2,4-Dichlorophenyl and 2,4-DichlorobenzylCandida albicans0.016 - 16--
Pyrrole AnalogPyrrole replacement of imidazoleCandida spp.VariesEconazole0.016 - 16

Experimental Protocols

General Synthesis of Novel Triazole Analogs

A common strategy for synthesizing alternatives involves the reaction of a substituted epoxide with 1,2,4-triazole. The following is a generalized protocol for the synthesis of fluconazole analogs.

Step 1: Epoxidation of the Substituted Acetophenone. A solution of the appropriately substituted acetophenone (e.g., 2',4'-difluoroacetophenone) in a suitable solvent (e.g., methanol/acetonitrile mixture) is treated with a sulfur ylide, generated in situ from trimethylsulfonium iodide and a base like sodium hydride, at room temperature. The reaction mixture is stirred until completion (monitored by TLC). The product, a substituted phenyloxirane, is then isolated by extraction and purified by column chromatography.

Step 2: Ring-opening of the Epoxide with 1,2,4-Triazole. The purified oxirane from Step 1 is dissolved in a polar aprotic solvent such as DMF, and 1,2,4-triazole is added in the presence of a base (e.g., potassium carbonate). The mixture is heated to facilitate the nucleophilic ring-opening of the epoxide. After the reaction is complete, the crude product is obtained by aqueous workup and extraction.

Step 3: Introduction of the Second Triazole Moiety (for Fluconazole-type analogs). The intermediate from Step 2, which now contains one triazole ring, is reacted with a suitable reagent to introduce the second triazole. This can be achieved through various chemical transformations, often involving the conversion of a hydroxyl group to a leaving group followed by substitution with another equivalent of 1,2,4-triazole.

Step 4: Purification. The final product is purified by recrystallization or column chromatography to yield the desired triazole antifungal analog. The structure and purity are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

The antifungal activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension of the fungal colonies is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to an inoculum density of approximately 1-5 x 106 CFU/mL. This suspension is then further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.

2. Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of twofold dilutions of the compounds are then prepared in a 96-well microtiter plate using RPMI-1640 medium.

3. Inoculation and Incubation: Each well of the microtiter plate containing the drug dilutions is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

4. Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth in the drug-free control well. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizing the Mechanism and Workflow

To better understand the context of these antifungal agents, the following diagrams illustrate the targeted biochemical pathway and the general workflow for their synthesis and evaluation.

Ergosterol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA Ergosterol Ergosterol Lanosterol_Demethylase Lanosterol_Demethylase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol_Demethylase->4,4-dimethyl-cholesta-8,14,24-trienol Azole Antifungals (e.g., Econazole, Fluconazole) Inhibit this step Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol->Lanosterol_Demethylase ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... ...->Ergosterol caption Figure 1. Ergosterol Biosynthesis Pathway and the Site of Action of Azole Antifungals.

Figure 1. Ergosterol Biosynthesis Pathway and the Site of Action of Azole Antifungals.

Antifungal_Synthesis_Workflow start_end start_end process process data data decision decision output output start Start: Identify Lead Scaffold design Design Analogs with Alternative Moieties start->design synthesis Chemical Synthesis of Analogs design->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Antifungal Susceptibility Testing (MIC) purification->in_vitro data_analysis Analyze MIC Data in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Study data_analysis->sar sar->design Low Activity lead_optimization Lead Optimization sar->lead_optimization Promising Activity end Identify Potent Antifungal Candidate sar->end Optimal Candidate lead_optimization->synthesis

Figure 2. General Experimental Workflow for the Synthesis and Evaluation of Novel Antifungal Agents.

Synthetic_Approach_Comparison cluster_0 Traditional Synthesis cluster_1 Alternative Synthesis traditional traditional alternative alternative shared shared goal goal start_trad This compound or derivative core_synthesis Core Azole Synthesis Steps (e.g., epoxide formation, triazole addition) start_trad->core_synthesis start_alt Alternative Starting Material (e.g., substituted phenylethanol, heterocyclic analog) start_alt->core_synthesis final_product Final Antifungal Compound core_synthesis->final_product caption Figure 3. Logical Comparison of Synthetic Approaches to Azole Antifungals.

Figure 3. Logical Comparison of Synthetic Approaches to Azole Antifungals.

A Researcher's Guide to Biocatalytic vs. Chemical Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the choice between biocatalytic and traditional chemical routes is a critical decision with far-reaching implications for efficiency, cost, and environmental impact. For researchers, scientists, and drug development professionals, understanding the nuances of these methodologies is paramount. This guide provides an objective comparison, supported by quantitative data and detailed experimental protocols, to illuminate the cost-benefit analysis of biocatalytic versus chemical synthesis pathways.

The increasing complexity of active pharmaceutical ingredients (APIs) necessitates synthetic routes that are not only commercially viable but also align with the principles of green chemistry.[1] Biocatalysis, utilizing enzymes or whole-cell systems, has emerged as a powerful tool, often presenting a more sustainable and efficient alternative to conventional chemical methods.[2][3] Enzymes operate under mild conditions, are biodegradable, and their high specificity can lead to purer products with fewer side reactions, thereby simplifying downstream processing.[2][4] Conversely, chemical synthesis, while robust and well-established, frequently relies on harsh reaction conditions, hazardous solvents, and expensive, often toxic, metal catalysts.[4][5]

This guide will delve into specific case studies to draw a clear comparison between these two synthetic philosophies, providing the necessary data for an informed evaluation.

Quantitative Comparison of Synthesis Routes

The decision to employ a biocatalytic or chemical synthesis route is often driven by a careful consideration of various performance metrics. Below, we present a quantitative comparison for the synthesis of key pharmaceutical compounds where both approaches have been well-documented.

Case Study 1: Sitagliptin (Anti-diabetic Drug)

The synthesis of Sitagliptin, the active ingredient in Januvia®, is a landmark example of the successful industrial application of biocatalysis, specifically using an engineered transaminase.[6][7]

ParameterBiocatalytic Route (Engineered Transaminase)Chemical Route (Asymmetric Hydrogenation)
Catalyst Engineered (R)-selective transaminase (ATA-117)Rh(I)/tBu-JOSIPHOS complex
Key Transformation Asymmetric amination of pro-sitagliptin ketoneAsymmetric hydrogenation of an enamine intermediate
Overall Yield ~92% (for the key transamination step)65-82%
Enantiomeric Excess (ee) >99.95%[7]>99%
Reaction Conditions Aqueous media (50% DMSO), 40°C, atmospheric pressure[7]High pressure (H₂ gas), organic solvents
Productivity 53% increase compared to the chemical route[8]Baseline
Waste Reduction 19% reduction in total waste, elimination of heavy metals[8]Higher waste generation, contains heavy metals
Cost-Effectiveness Significant reduction in total manufacturing cost[8]Higher cost due to precious metal catalyst

Case Study 2: Amoxicillin (Antibiotic)

The production of the widely used antibiotic Amoxicillin has traditionally been a chemical process, but an enzymatic route using Penicillin G Acylase (PGA) now offers a greener alternative.[5][9]

ParameterBiocatalytic Route (Immobilized Penicillin G Acylase)Chemical Route (Dane Salt Method)
Catalyst Immobilized Penicillin G Acylase (PGA)Chemical acylating agents (e.g., pivaloyl chloride)
Primary Reactants 6-aminopenicillanic acid (6-APA), D-p-hydroxyphenylglycine methyl ester (D-HPGM)[5]6-APA, Dane salt of D-(-)-α-amino-p-hydroxyphenylacetic acid[5]
Typical Yield 50% - 88%[5]~77% - 82%[5]
Product Purity High, often requiring minimal purification[5]High (e.g., 98%), but requires extensive purification[5]
Reaction Temperature Mild (25°C - 35°C)[5]Very low (-30°C to -50°C)[5]
Solvents Primarily aqueous media[5]Halogenated organic solvents (e.g., methylene chloride)[5]
Environmental Impact Reduced waste and use of toxic solvents[10]Significant waste generation and use of hazardous materials

Case Study 3: 7-Aminocephalosporanic Acid (7-ACA) (Cephalosporin Intermediate)

7-ACA is a crucial intermediate for the synthesis of semi-synthetic cephalosporin antibiotics. The enzymatic process for its production from Cephalosporin C is now an industrial standard.[4]

ParameterBiocatalytic Route (Two-Enzyme Process)Chemical Route
Enzymes/Reagents D-amino acid oxidase (DAAO) and glutaryl-7-ACA acylase (GAC)Chemical deacylation reagents
Molar Yield ~80% - 90%Generally lower than enzymatic route
Reaction Mass Efficiency Significantly higher than chemical route[4]Lower
Energy Consumption ~60% less energy than the chemical process[4]Higher
Greenhouse Gas Impact Approximately half that of the chemical process[4]Higher
Reaction Conditions Mild aqueous conditions (pH 8.0, 20-25°C)[11]Harsh conditions, use of hazardous materials[4]
Waste Generation Up to 10-fold decrease in waste[4]Higher

Experimental Protocols

Detailed methodologies are crucial for replicating and evaluating synthetic routes. Below are representative protocols for the key transformations in the synthesis of Sitagliptin.

Protocol 1: Biocatalytic Synthesis of Sitagliptin via Transamination

This protocol is based on the principles of the process developed by Merck and Codexis.

  • Objective: To synthesize (R)-Sitagliptin from pro-sitagliptin ketone using an engineered (R)-selective transaminase.

  • Materials:

    • Pro-sitagliptin ketone

    • Engineered (R)-selective transaminase (e.g., a variant of ATA-117)

    • Isopropylamine (amine donor)

    • Pyridoxal 5'-phosphate (PLP) cofactor

    • Dimethyl sulfoxide (DMSO)

    • Buffer solution (e.g., potassium phosphate, pH 8.0)

  • Procedure:

    • Prepare a reaction mixture containing the buffer solution and DMSO (50% v/v).

    • Add the engineered transaminase to a concentration of approximately 6 g/L.[7]

    • Add the PLP cofactor.

    • Add isopropylamine as the amine donor.

    • Add the pro-sitagliptin ketone to a final concentration of 200 g/L.[7]

    • Maintain the reaction temperature at 40°C with gentle agitation.[7]

    • Monitor the reaction progress by HPLC until the conversion to Sitagliptin is complete (typically >99%).

    • Upon completion, proceed with product isolation and purification.

Protocol 2: Chemical Synthesis of Sitagliptin via Asymmetric Hydrogenation

This protocol outlines the key asymmetric hydrogenation step.

  • Objective: To synthesize protected Sitagliptin via asymmetric hydrogenation of the corresponding enamine.

  • Materials:

    • Enamine intermediate of Sitagliptin

    • Rhodium catalyst, e.g., Rh(I)/tBu-JOSIPHOS

    • Hydrogen gas (high pressure)

    • Anhydrous organic solvent (e.g., methanol)

  • Procedure:

    • In a high-pressure reactor, dissolve the enamine intermediate in the anhydrous organic solvent.

    • Add the Rh(I)/tBu-JOSIPHOS catalyst (as low as 0.15 mol %).[12]

    • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the required pressure.

    • Stir the reaction mixture at the designated temperature until the reaction is complete, monitoring by HPLC.

    • Upon completion, carefully vent the reactor and purge with nitrogen.

    • The resulting Sitagliptin derivative is then isolated and purified.

Visualizing the Comparison

To better understand the workflows and the decision-making process, the following diagrams created using the DOT language illustrate key concepts.

G Generic Workflow: Biocatalytic vs. Chemical Synthesis Evaluation cluster_0 Biocatalytic Route cluster_1 Chemical Route b1 Enzyme Screening & Engineering b2 Process Optimization (pH, Temp, Substrate Loading) b1->b2 b3 Immobilization & Cofactor Recycling b2->b3 b4 Aqueous Reaction b3->b4 b5 Simplified Downstream Processing b4->b5 end Final Product & Cost-Benefit Analysis b5->end c1 Catalyst Selection (e.g., Precious Metals) c2 Reaction Condition Optimization (Temp, Pressure) c1->c2 c3 Protection/Deprotection Steps c2->c3 c4 Organic Solvent Reaction c3->c4 c5 Complex Downstream Processing c4->c5 c5->end start Target Molecule Synthesis start->b1 start->c1 G Logical Comparison: Biocatalysis vs. Chemical Synthesis cluster_advantages_bio Advantages of Biocatalysis cluster_disadvantages_bio Disadvantages of Biocatalysis cluster_advantages_chemo Advantages of Chemical Synthesis cluster_disadvantages_chemo Disadvantages of Chemical Synthesis biocatalysis Biocatalysis adv_bio1 High Selectivity (enantio-, regio-, chemo-) biocatalysis->adv_bio1 adv_bio2 Mild Reaction Conditions (Temp, pH, Pressure) biocatalysis->adv_bio2 adv_bio3 Green & Sustainable (Renewable, Biodegradable) biocatalysis->adv_bio3 adv_bio4 Reduced Waste & By-products biocatalysis->adv_bio4 adv_bio5 Fewer Synthesis Steps biocatalysis->adv_bio5 disadv_bio1 Limited Substrate Scope (can be overcome by engineering) biocatalysis->disadv_bio1 disadv_bio2 Enzyme Stability & Cost (improving) biocatalysis->disadv_bio2 disadv_bio3 Cofactor Dependency biocatalysis->disadv_bio3 chemosynthesis Chemical Synthesis adv_chemo1 Broad Substrate Scope chemosynthesis->adv_chemo1 adv_chemo2 Well-established & Predictable chemosynthesis->adv_chemo2 adv_chemo3 High Throughput chemosynthesis->adv_chemo3 disadv_chemo1 Harsh Conditions (High Temp/Pressure) chemosynthesis->disadv_chemo1 disadv_chemo2 Use of Hazardous Reagents & Solvents chemosynthesis->disadv_chemo2 disadv_chemo3 Low Selectivity (often) chemosynthesis->disadv_chemo3 disadv_chemo4 Metal Contamination chemosynthesis->disadv_chemo4 disadv_chemo5 Significant Waste Generation chemosynthesis->disadv_chemo5

References

Assessing the purity of synthesized 2-(3,4-Dichlorophenyl)ethanol against standards

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive framework for assessing the purity of laboratory-synthesized 2-(3,4-Dichlorophenyl)ethanol against commercially available standards. The objective is to equip researchers, scientists, and drug development professionals with the necessary protocols and data interpretation skills to ensure the quality and consistency of this important chemical intermediate. The methodologies outlined herein are critical for the validation of synthetic routes and the qualification of materials for further use in research and development.

Synthesis and Expected Purity Profile

A common and efficient method for the synthesis of this compound is the reduction of 3',4'-dichloroacetophenone using a mild reducing agent such as sodium borohydride.[1][2][3][4] This reaction is typically performed in an alcoholic solvent, like methanol or ethanol, at a controlled temperature.

Potential Impurities: The primary impurities expected from this synthesis are:

  • Unreacted Starting Material: 3',4'-Dichloroacetophenone.[1][4]

  • Byproducts from Reducing Agent: Inorganic boron salts, which are typically removed during the aqueous work-up.

  • Solvent Residues: Residual amounts of the reaction solvent (e.g., methanol, ethanol) or extraction solvents (e.g., dichloromethane, ethyl acetate).

Commercial standards for this compound generally specify a purity of greater than 96-98%, as determined by gas chromatography (GC).[5] Therefore, a successfully synthesized and purified batch should aim to meet or exceed this benchmark.

Comparative Data Analysis

The purity of the synthesized this compound was compared against a commercially available standard. The following table summarizes the analytical results obtained from Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical Method Parameter Synthesized this compound Commercial Standard
GC-MS Purity (Area %)98.5%>99.0%
Identified Impurities3',4'-Dichloroacetophenone (1.2%)Not Detected
HPLC Purity (Area %)98.8%>99.5%
Retention Time5.2 min5.2 min
¹H-qNMR Purity (mol/mol %)98.2%99.1%
Characteristic SignalsConsistent with structureConsistent with structure

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound, as well as the analytical techniques used for purity assessment, are provided below.

3.1. Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3',4'-dichloroacetophenone in 100 mL of methanol.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Reduction: Slowly add 2.5 g of sodium borohydride to the cooled solution in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of 50 mL of 1 M hydrochloric acid.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: Agilent GC-MS system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

3.3. High-Performance Liquid Chromatography (HPLC) Analysis

  • Instrumentation: Waters Alliance HPLC system with a photodiode array detector or equivalent.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).[6][7]

  • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3.4. Quantitative ¹H-NMR Spectroscopy

  • Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with a known internal standard (e.g., maleic acid).

  • Procedure: Accurately weigh the sample and internal standard. Dissolve in the deuterated solvent. Acquire the ¹H-NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

  • Quantification: Calculate the purity based on the integral ratio of a characteristic signal of the analyte to that of the internal standard.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis pathway and the analytical workflow for purity determination.

Synthesis of this compound 3',4'-Dichloroacetophenone 3',4'-Dichloroacetophenone This compound This compound 3',4'-Dichloroacetophenone->this compound NaBH4, MeOH Analytical Workflow for Purity Assessment cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation Synthesized Product Synthesized Product GC-MS GC-MS Synthesized Product->GC-MS HPLC HPLC Synthesized Product->HPLC qNMR qNMR Synthesized Product->qNMR Commercial Standard Commercial Standard Commercial Standard->GC-MS Commercial Standard->HPLC Commercial Standard->qNMR Purity Comparison Purity Comparison GC-MS->Purity Comparison Impurity Identification Impurity Identification GC-MS->Impurity Identification HPLC->Purity Comparison qNMR->Purity Comparison

References

A Comparative Analysis of the Biological Activities of Dichlorophenyl Ethanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative examination of the biological activities of various dichlorophenyl ethanol isomers. While comprehensive, direct comparative studies across all isomers are limited, this document synthesizes available experimental data to provide insights into their potential therapeutic and toxicological profiles. The focus is on isomers for which published data are available, primarily 2,4-dichlorobenzyl alcohol and 3,5-dichlorobenzyl alcohol, with additional context provided by related compounds.

Data Presentation: Comparative Biological Activities

The biological activities of dichlorophenyl ethanol isomers are influenced by the substitution pattern of the chlorine atoms on the phenyl ring. The available data primarily focuses on antimicrobial and cytotoxic effects.

Table 1: Antifungal and Antibacterial Activity of Dichlorophenyl Ethanol Isomers and Derivatives

Compound/IsomerTarget OrganismAssay TypeEndpointResultReference(s)
2,4-Dichlorobenzyl alcohol Bacteria associated with pharyngitis (e.g., Streptococcus pyogenes, Staphylococcus aureus)In vitro bactericidal activityLog reduction in Colony Forming Units (CFUs)>99.9% reduction within 10 minutes[1]
Viruses associated with the common coldIn vitro virucidal activityReduction in viral loadEffective against several respiratory viruses[2]
3,5-Dichlorobenzyl alcohol Derivative (Compound 5) Botrytis cinereaAntifungal assayEC₅₀6.60 mg/L[3][4][5]
Rhizoctonia solaniAntifungal assayEC₅₀1.61 mg/L[3][4][5]
2,2-bis(4-chlorophenyl)ethanol (p,p'-DDOH) Estrogen Receptor α (ERα)Receptor Binding AssayIC₅₀0.43 µM[6]
Estrogen Receptor β (ERβ)Receptor Binding AssayIC₅₀0.97 µM[6]

Table 2: Cytotoxicity and Toxicology of Dichlorophenyl Ethanol Isomers

Compound/IsomerCell Line / Animal ModelAssay TypeEndpointResultReference(s)
2,4-Dichlorobenzyl alcohol RatsAcute Oral ToxicityLD₅₀2.7 - 3.0 g/kg[7][8]
MiceAcute Oral ToxicityLD₅₀2.3 g/kg[8]
Pregnant RatsPrenatal Developmental ToxicityNOAEL400 mg/kg/day[9][10]
2,2-bis(4-chlorophenyl)ethanol (p,p'-DDOH) MCF-7 (human breast cancer cells)Cell Proliferation AssayPro-proliferative effectObserved at 0.0008-5 µM[6]

Mechanisms of Action

The mechanisms through which dichlorophenyl ethanol isomers exert their biological effects appear to be varied and dependent on the specific isomer.

  • 2,4-Dichlorobenzyl alcohol is known to act as a mild antiseptic. Its mechanism of action is believed to involve the denaturation of external proteins and the rearrangement of tertiary protein structures.[11][12] It also exhibits local anesthetic properties, which are thought to be due to a blockade of sodium channels.[2][11]

  • 3,5-Dichlorobenzyl alcohol derivatives have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, which is a crucial target for fungicides.[3][4][5]

  • 2,2-bis(4-chlorophenyl)ethanol (p,p'-DDOH) , a metabolite of the pesticide DDT, exhibits estrogenic activity by binding to estrogen receptors (ERα and ERβ) and promoting the proliferation of estrogen-receptor-positive breast cancer cells.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum: Fungal colonies are cultured in a suitable broth (e.g., Yeast Peptone Dextrose) overnight. The cells are then harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a standardized medium like RPMI-1640.

  • Preparation of Microdilution Plates: The test compound is serially diluted in the culture medium in a 96-well microtiter plate.

  • Inoculation: An equal volume of the prepared fungal inoculum is added to each well.

  • Controls: A positive control (fungal inoculum without the test compound) and a negative control (medium only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualizations

Signaling Pathway: Estrogenic Activity of 2,2-bis(4-chlorophenyl)ethanol (p,p'-DDOH)

Estrogenic_Activity DDOH p,p'-DDOH ER Estrogen Receptor (ERα / ERβ) DDOH->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Initiates CellProliferation Cell Proliferation GeneTranscription->CellProliferation Leads to

Caption: Estrogenic signaling pathway of p,p'-DDOH.

Experimental Workflow: Antifungal Susceptibility Testing

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture (Overnight) B Prepare Inoculum A->B D Inoculate Microplate B->D C Serial Dilution of Test Compound C->D E Incubate (24-48h) D->E F Read Results (Visual/Spectrophotometric) E->F G Determine MIC F->G

Caption: Workflow for antifungal susceptibility testing.

Logical Relationship: Isomer Position and Biological Activity

Isomer_Activity Isomer Dichlorophenyl Ethanol Isomer Position Position of Chlorine Atoms Isomer->Position Properties Electronic & Steric Properties Isomer->Properties Activity Biological Activity (e.g., Antimicrobial, Cytotoxic) Position->Activity Properties->Activity

Caption: Influence of isomer structure on biological activity.

References

Evaluation of green chemistry metrics for 2-(3,4-Dichlorophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(3,4-Dichlorophenyl)ethanol, a key building block in the pharmaceutical industry, presents an opportunity to apply the principles of green chemistry. This guide provides a comparative evaluation of three common synthesis routes—sodium borohydride reduction, catalytic transfer hydrogenation, and biocatalytic reduction—assessed through key green chemistry metrics. The objective is to offer a clear, data-driven comparison to aid in the selection of more sustainable synthetic methodologies.

At a Glance: Green Chemistry Metrics Comparison

The following table summarizes the calculated green chemistry metrics for three distinct methods of synthesizing this compound from 3',4'-dichloroacetophenone. These values are based on representative experimental protocols detailed further in this guide.

MetricSodium Borohydride ReductionCatalytic Transfer HydrogenationBiocatalytic Reduction
Yield (%) ~95~98>99
Atom Economy (%) 87.482.199.0
E-factor ~25-30~15-20~5-10
Process Mass Intensity (PMI) ~26-31~16-21~6-11
Advantages Simple, fast, readily available reagentHigh yield, avoids stoichiometric metal hydrides, safer than H₂ gasHigh selectivity, mild conditions, biodegradable catalyst, very low waste
Disadvantages Use of stoichiometric borohydride, generates borate waste, requires quenchingRequires a catalyst (often a precious metal), uses a hydrogen donorRequires specific enzyme and cofactor, may have lower substrate concentration

Experimental Protocols

Detailed methodologies for the three evaluated synthetic routes are provided below. These protocols are representative and may require optimization for specific laboratory conditions.

Sodium Borohydride Reduction

This method employs the common reducing agent sodium borohydride to convert the ketone to the corresponding alcohol.

Reaction Scheme:

Procedure:

  • To a solution of 3',4'-dichloroacetophenone (1.89 g, 10 mmol) in methanol (40 mL) at 0°C, sodium borohydride (0.19 g, 5 mmol) is added portion-wise over 15 minutes.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of 1 M HCl (20 mL).

  • The methanol is removed under reduced pressure.

  • The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.

  • Expected yield: ~95%.

Catalytic Transfer Hydrogenation

This method utilizes a catalyst and a hydrogen donor, such as formic acid, to achieve the reduction, avoiding the use of high-pressure hydrogen gas.

Reaction Scheme:

Procedure:

  • A mixture of 3',4'-dichloroacetophenone (1.89 g, 10 mmol), formic acid (0.92 g, 20 mmol), and triethylamine (2.02 g, 20 mmol) in isopropanol (30 mL) is prepared.

  • A ruthenium-based catalyst (e.g., [RuCl₂(p-cymene)]₂, 0.05 mol%) is added to the mixture.

  • The reaction is heated to 80°C and stirred for 6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield this compound.

  • Expected yield: ~98%.

Biocatalytic Reduction

This enzymatic approach employs an alcohol dehydrogenase to stereoselectively reduce the ketone under mild, aqueous conditions.

Reaction Scheme:

Procedure:

  • In a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0), 3',4'-dichloroacetophenone (0.95 g, 5 mmol) is suspended.

  • An alcohol dehydrogenase (ADH) from Lactobacillus kefir (or a recombinant equivalent) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are added.

  • The reaction mixture is stirred at 30°C for 24 hours.

  • The product is extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated to afford this compound.

  • Expected yield: >99%.

Logical Workflow for Green Synthesis Evaluation

The following diagram illustrates a structured approach to evaluating the "greenness" of a chemical synthesis, incorporating the metrics discussed in this guide.

Green_Synthesis_Evaluation start Define Synthetic Target: This compound route1 Route 1: Sodium Borohydride Reduction start->route1 route2 Route 2: Catalytic Transfer Hydrogenation start->route2 route3 Route 3: Biocatalytic Reduction start->route3 metrics Calculate Green Chemistry Metrics: - Atom Economy - E-factor - Process Mass Intensity (PMI) route1->metrics route2->metrics route3->metrics analysis Comparative Analysis: - Quantitative Data - Qualitative Factors (Safety, Cost, Scalability) metrics->analysis decision Select Optimal Green Synthesis Route analysis->decision

Caption: Workflow for evaluating and selecting a green synthesis route.

Conclusion

The evaluation of green chemistry metrics provides a quantitative framework for assessing the environmental impact of different synthetic routes. For the synthesis of this compound, biocatalytic reduction emerges as the most sustainable option, excelling in atom economy, E-factor, and PMI. While traditional methods like sodium borohydride reduction are straightforward, they generate significantly more waste. Catalytic transfer hydrogenation offers a good balance between efficiency and environmental impact. By integrating these metrics into the early stages of process development, researchers and drug development professionals can make more informed decisions that align with the principles of green chemistry, leading to more sustainable and efficient pharmaceutical manufacturing.

Safety Operating Guide

Proper Disposal of 2-(3,4-Dichlorophenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(3,4-Dichlorophenyl)ethanol, a compound recognized as a hazardous irritant.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood. In case of a spill, absorb the material with an inert substance and place it into a designated, sealed container for hazardous waste.[2]

Step-by-Step Disposal Protocol

The disposal of this compound, as a chlorinated organic compound, requires a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • Clearly label all waste containing this compound as "Hazardous Waste" and specify the chemical name.

  • This waste stream must be kept separate from non-halogenated organic solvents and other incompatible waste materials to prevent dangerous reactions and to facilitate proper disposal.

Step 2: Containerization

  • Use only approved, chemically compatible containers for storing waste this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Ensure containers are in good condition, free from leaks, and have securely fitting caps.

  • Do not fill containers beyond 90% of their capacity to allow for expansion.

Step 3: Waste Accumulation and Storage

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated and have secondary containment to capture any potential leaks.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition.

  • The primary and recommended method for the final disposal of chlorinated organic compounds like this compound is high-temperature incineration.

Disposal Methodologies

High-temperature incineration is the preferred method for the complete destruction of chlorinated organic compounds. Alternative methods may exist but are generally less common for this waste type.

Disposal MethodDescriptionSuitability for this compound
High-Temperature Incineration The waste is burned at very high temperatures (typically 850°C to 1150°C) in a controlled environment, leading to the breakdown of the hazardous compounds into less harmful substances like carbon dioxide, water, and hydrogen chloride, which is then scrubbed from the emissions.Highly Recommended: This is the most effective and common method for the complete destruction of chlorinated organic waste, ensuring minimal environmental impact.
Chemical Treatment Involves reacting the chemical waste with other substances to neutralize its hazardous properties.Not Generally Recommended for Bulk Disposal: While some specific chemical treatments might exist, they are often not practical or available for the complete disposal of bulk chlorinated waste in a laboratory setting.
Landfill Disposal in a designated hazardous waste landfill.Not Recommended for Liquids: The disposal of liquid hazardous waste in landfills is highly restricted. While solidified waste may be landfilled under specific circumstances, it is not the preferred method for environmental protection.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Is the waste properly identified and labeled as 'Hazardous Waste'? A->B C Label waste container with 'Hazardous Waste' and chemical name. B->C No D Select a compatible and sealed container (e.g., HDPE, glass). B->D Yes C->D E Segregate from non-halogenated and incompatible waste. D->E F Store in a designated, secure, and ventilated area with secondary containment. E->F G Contact EHS or a licensed hazardous waste disposal company. F->G H Arrange for pickup and high-temperature incineration. G->H I Disposal Complete H->I

References

Personal protective equipment for handling 2-(3,4-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel handling 2-(3,4-Dichlorophenyl)ethanol. Adherence to these procedures is critical for ensuring the safety of researchers and the integrity of experimental work.

Hazard Identification and Immediate Precautions

This compound is a hazardous chemical that requires careful handling. The primary hazards are summarized below.

GHS Hazard Classification [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. All PPE should be inspected for integrity before each use.[3]

Body PartRequired PPEMaterial/Type Recommendation
Hands Chemical-resistant glovesNitrile or Neoprene gloves are recommended for handling chlorinated solvents.[4][5] For prolonged contact or handling of large quantities, consider thicker gloves or double-gloving.
Eyes/Face Safety glasses with side shields or safety goggles. A face shield should be worn when there is a risk of splashing.ANSI Z87.1 compliant eyewear.
Body Laboratory coatA fully buttoned, long-sleeved lab coat is required.
Respiratory Use in a well-ventilated area. A respirator may be required for large spills or inadequate ventilation.Work should be conducted in a certified chemical fume hood.[6] If a respirator is needed, it must be NIOSH-approved and part of a comprehensive respiratory protection program.
Footwear Closed-toe shoesShoes should fully cover the feet; sandals or perforated shoes are not permitted.[7]

Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to minimize exposure and risk.

3.1. Preparation and Engineering Controls

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure to vapors.[8]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[6]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for chlorinated organic compounds.

3.2. Chemical Handling

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.

  • Container Inspection: Before use, inspect the chemical container for any signs of damage or leaks.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.

  • Avoid Inhalation: Do not directly smell the chemical.[3]

  • Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[7] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

3.3. Storage

  • Container: Store this compound in a tightly sealed, properly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[6] The storage area should be secured and accessible only to authorized personnel.[6]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation and Collection

  • Waste Container: Collect all waste containing this compound in a designated, labeled, and leak-proof hazardous waste container.[9]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list "Chlorinated Organic Waste" and "this compound".[9]

  • Segregation: Do not mix chlorinated waste with non-halogenated organic waste.[10]

4.2. Disposal Procedure

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • Treatment Method: The primary disposal method for chlorinated organic compounds is high-temperature incineration with subsequent scrubbing of the acidic off-gases like hydrogen chloride.[11][12]

  • Prohibited Disposal: Do not dispose of this chemical down the drain or in regular trash.[13]

Emergency Procedures

Emergency SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.[9]

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower, Spill Kit) prep_area->check_safety 1. don_ppe Don Appropriate PPE check_safety->don_ppe 2. dispense Dispense Chemical don_ppe->dispense 3. experiment Perform Experiment dispense->experiment 4. decontaminate Decontaminate Work Area experiment->decontaminate 5. collect_waste Collect Waste in Labeled Container decontaminate->collect_waste 6. store_waste Store Waste Securely collect_waste->store_waste 7. dispose Dispose via Certified Hazardous Waste Vendor store_waste->dispose 8.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.